Product packaging for 2-Isopropyl-3-methylbutanoic acid(Cat. No.:CAS No. 32118-53-9)

2-Isopropyl-3-methylbutanoic acid

Cat. No.: B3051217
CAS No.: 32118-53-9
M. Wt: 144.21 g/mol
InChI Key: GSZKHLKKYPBXKM-UHFFFAOYSA-N
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Description

2-Isopropyl-3-methylbutanoic acid is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound Butanoic acid, 3-methyl-2-(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B3051217 2-Isopropyl-3-methylbutanoic acid CAS No. 32118-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-propan-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GSZKHLKKYPBXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185908
Record name Butanoic acid, 3-methyl-2-(1-methylethyl)-
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Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32118-53-9
Record name 3-Methyl-2-(1-methylethyl)butanoic acid
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Record name Diisopropylacetic acid
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Record name Diisopropylacetic acid
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Record name Butanoic acid, 3-methyl-2-(1-methylethyl)-
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Record name 3-methyl-2-(propan-2-yl)butanoic acid
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Record name DIISOPROPYLACETIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of 2-isopropyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropyl-3-methylbutanoic acid and its structural isomers. The document is structured to offer an in-depth analysis of their physicochemical properties, synthesis methodologies, and known biological activities, catering to the needs of researchers and professionals in the field of drug development and chemical sciences.

Introduction to this compound and its Isomers

This compound, systematically named 2,3,4-trimethylpentanoic acid , is a branched-chain carboxylic acid with the chemical formula C8H16O2. As a member of the C8 carboxylic acid family, it shares this formula with numerous structural isomers, each exhibiting unique physical, chemical, and biological properties. The arrangement of the carbon skeleton and the position of the carboxyl group significantly influence these characteristics.

The straight-chain isomer is octanoic acid, a well-characterized medium-chain fatty acid. The branched-chain isomers, including this compound, present a more complex landscape for scientific investigation due to the vast number of possible structural variations. Understanding the nuances of these isomers is crucial for applications in drug design, metabolic studies, and materials science. Branched-chain fatty acids are known to have distinct metabolic pathways and biological activities compared to their straight-chain counterparts. For instance, they are components of bacterial cell membranes and can be found in various natural products[1][2].

This guide will systematically explore the key structural isomers of this compound, with a particular focus on their synthesis, properties, and biological relevance.

Physicochemical Properties of C8H16O2 Carboxylic Acid Isomers

The structural variations among the isomers of C8H16O2 carboxylic acid lead to a wide range of physicochemical properties. These properties are critical for predicting their behavior in biological systems and for designing experimental protocols. A summary of available data for several prominent isomers is presented below.

IUPAC NameCAS NumberBoiling Point (°C)Density (g/mL)Refractive Index (nD20)
Octanoic acid124-07-2239.70.9101.428
2-Ethylhexanoic acid149-57-52280.9031.425
2-Propylpentanoic acid (Valproic acid)99-66-12200.9041.425
2,2-Dimethylhexanoic acid813-72-9216-2200.9131.427
3,5-Dimethylhexanoic acid60308-87-4---
4,5-Dimethylhexanoic acid60308-81-8---
2,3,4-Trimethylpentanoic acid90435-18-0226.60.9221.432
2,2,4-Trimethylpentanoic acid866-72-8---
2,3,3-Trimethylpentanoic acid1514730-78-9---
3,4,4-Trimethylpentanoic acid75177-71-8---
This compound32118-53-9---

Note: Data for some isomers is incomplete due to limited published research. The properties of this compound are often reported under its systematic name, 2,3,4-trimethylpentanoic acid.

Experimental Protocols for Synthesis

The synthesis of branched-chain carboxylic acids can be achieved through various established organic chemistry methodologies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

General Synthesis Methods

Two classical and versatile methods for the synthesis of substituted carboxylic acids are the Malonic Ester Synthesis and the Carboxylation of Grignard Reagents.

3.1.1. Malonic Ester Synthesis

This method is particularly useful for preparing α-substituted and α,α-disubstituted carboxylic acids.

  • Principle: The α-hydrogens of a malonic ester are acidic and can be removed by a base to form a stabilized enolate. This enolate acts as a nucleophile and can be alkylated with an alkyl halide. A second alkylation can be performed if a disubstituted acid is desired. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the target carboxylic acid[3][4][5][6][7].

  • Generic Protocol:

    • Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.

    • Alkylation: The enolate solution is then treated with an appropriate alkyl halide (e.g., isopropyl bromide for introducing an isopropyl group). The reaction is typically stirred at room temperature or with gentle heating.

    • Second Alkylation (optional): For disubstituted acids, the mono-alkylated product is isolated and subjected to a second deprotonation and alkylation step with a different alkyl halide.

    • Hydrolysis and Decarboxylation: The alkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Upon heating, the dicarboxylic acid readily decarboxylates to yield the final carboxylic acid.

3.1.2. Carboxylation of Grignard Reagents

This method allows for the conversion of an alkyl or aryl halide into a carboxylic acid with the addition of one carbon atom.

  • Principle: A Grignard reagent, formed from the reaction of an alkyl or aryl halide with magnesium metal, acts as a potent nucleophile. It reacts with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt. Acidic workup then protonates the salt to yield the carboxylic acid[8][9][10][11][12].

  • Generic Protocol:

    • Formation of Grignard Reagent: An alkyl halide (e.g., 2-bromo-3-methylbutane) is slowly added to a suspension of magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Carboxylation: The resulting Grignard reagent is then added to an excess of crushed dry ice or a saturated solution of CO2 in an appropriate solvent.

    • Acidic Workup: The reaction mixture is quenched with a strong aqueous acid (e.g., HCl or H2SO4) to protonate the carboxylate salt and liberate the free carboxylic acid.

    • Purification: The carboxylic acid is then extracted with an organic solvent and purified by distillation or crystallization.

Specific Synthesis Protocols

3.2.1. Synthesis of 2-Ethylhexanoic Acid

2-Ethylhexanoic acid is commercially produced by the oxidation of 2-ethylhexanal.

  • Protocol: 2-ethylhexanal is oxidized using oxygen or air in the presence of a catalyst, such as N-hydroxyphthalimide in isobutanol as a solvent, under mild conditions. This method offers high selectivity for 2-ethylhexanoic acid[13]. Another industrial method involves the oxidation of 2-ethylhexanal with oxygen-containing gases catalyzed by a nickel compound[14]. A detailed laboratory-scale synthesis involves the oxidation of 2-ethylhexanal with a mixture of 2-ethylhexanoic acid as a solvent and a manganese acetate catalyst, with a continuous flow of oxygen[14].

3.2.2. Synthesis of 2-Propylpentanoic Acid (Valproic Acid)

Valproic acid can be synthesized via the malonic ester pathway.

  • Protocol: Diethyl malonate is dialkylated using two equivalents of propyl bromide. The resulting diethyl dipropylmalonate is then hydrolyzed to dipropylmalonic acid, which is subsequently decarboxylated by heating to yield valproic acid[15]. An alternative synthesis involves the hydrolysis of 5,5-dipropylbarbituric acid to 2,2-dipropylmalonic acid, followed by decarboxylation[16]. A flow synthesis method has also been developed, involving the saponification of diethyl 2,2-dipropylmalonate followed by selective monodecarboxylation in a continuous flow reactor[17].

3.2.3. Synthesis of 2,2,4-Trimethylpentanoic Acid

A specific synthesis for this isomer has been reported.

  • Protocol: 2,4-Dimethyl-3-pentanol is dissolved in formic acid and added dropwise to a cooled mixture of formic acid and concentrated sulfuric acid. After stirring, the mixture is poured onto ice and extracted. The product is then isolated and purified by distillation[18].

Biological Activity and Signaling Pathways

While data on the biological effects of most C8H16O2 carboxylic acid isomers are limited, some have been extensively studied, revealing significant interactions with biological systems.

2-Propylpentanoic Acid (Valproic Acid)

Valproic acid is a widely used antiepileptic and mood-stabilizing drug. Its mechanism of action is multifaceted and not fully understood, but several key pathways have been identified.

  • GABAergic System Modulation: Valproic acid increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating glutamic acid decarboxylase, the enzyme that synthesizes GABA[19][20][21][22].

  • Ion Channel Blockade: It blocks voltage-gated sodium channels, which reduces high-frequency neuronal firing[19][20][21]. It also inhibits T-type calcium channels, which is particularly relevant for its efficacy in absence seizures[20][21].

  • Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known inhibitor of histone deacetylases. This action leads to changes in gene expression and is thought to contribute to its mood-stabilizing and neuroprotective effects[19][20].

valproic_acid_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T Inhibits GAD Glutamic Acid Decarboxylase VPA->GAD Stimulates GABA GABA GAD->GABA Synthesis Glutamate Glutamate Glutamate->GAD GABA->GABA_T Degradation GABA_R GABA Receptor GABA->GABA_R Binds Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Leads to Na_Channel Voltage-gated Na+ Channel Ca_Channel T-type Ca2+ Channel HDAC Histone Deacetylase Gene_Expression Gene Expression HDAC->Gene_Expression Suppresses VPA_post Valproic Acid VPA_post->Na_Channel Blocks VPA_post->Ca_Channel Blocks VPA_post->HDAC Inhibits

Figure 1: Simplified signaling pathways of Valproic Acid's mechanism of action.
2-Ethylhexanoic Acid (2-EHA)

2-EHA is primarily known for its industrial applications, but toxicological studies have revealed potential biological effects.

  • Reproductive and Developmental Toxicity: Animal studies have shown that 2-EHA can affect the reproductive system and fetal development[23][24]. It is classified as a reproductive toxicant[25][26]. The mechanisms underlying these effects are not fully elucidated but may involve disruption of normal cellular processes in reproductive organs and during embryogenesis.

  • Metabolism: 2-EHA is metabolized in the body, with glucuronide conjugates being major metabolites found in urine[25].

General Biological Roles of Branched-Chain Fatty Acids (BCFAs)

BCFAs, as a class, play several roles in biological systems.

  • Membrane Fluidity: In bacteria, BCFAs are major components of cell membranes, where they contribute to maintaining membrane fluidity, particularly in response to temperature changes[2][27].

  • Metabolic Regulation: BCFAs have been implicated in the regulation of lipid metabolism, inflammation, and insulin resistance. They can activate transcription factors like PPARα and influence the expression of genes involved in these processes[28]. The metabolism of BCFAs can be initiated by the conversion of branched-chain amino acids[1].

bcfa_metabolism_synthesis cluster_synthesis BCFA Synthesis Pathway cluster_function Biological Functions of BCFAs BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoA BCKA->BC_Acyl_CoA Oxidative Decarboxylation BCFA Branched-Chain Fatty Acids (BCFAs) BC_Acyl_CoA->BCFA Fatty Acid Synthase System Membrane Bacterial Membrane Fluidity PPARa PPARα Activation Inflammation Modulation of Inflammation Insulin_Resistance Regulation of Insulin Resistance BCFA_func BCFAs BCFA_func->Membrane BCFA_func->PPARa BCFA_func->Inflammation BCFA_func->Insulin_Resistance

Figure 2: General synthesis pathway and biological roles of branched-chain fatty acids.

Conclusion

The structural isomers of this compound represent a diverse group of molecules with a wide array of physicochemical properties and biological activities. While some isomers, like octanoic acid and valproic acid, are well-characterized and have established applications, many others remain largely unexplored. The synthesis of these compounds can be achieved through established methodologies, offering opportunities for the creation of novel molecular scaffolds for drug discovery and materials science. Further research into the biological effects of the less-studied isomers is warranted to fully understand their potential as therapeutic agents or to identify any potential toxicological risks. This guide serves as a foundational resource for professionals engaged in the study and application of these fascinating molecules.

References

Synthesis of 2-Isopropyl-3-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 2-isopropyl-3-methylbutanoic acid, a valuable building block for drug development and pharmaceutical research.[1] The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound: the oxidation of a primary alcohol and the carboxylation of a Grignard reagent.

  • Route 1: Oxidation of 2-isopropyl-3-methylbutan-1-ol. This is a classic and reliable method for the synthesis of carboxylic acids.[2][3][4] The corresponding primary alcohol, 2-isopropyl-3-methylbutan-1-ol, is oxidized using a strong oxidizing agent, such as Jones reagent, to yield the desired carboxylic acid.

  • Route 2: Carboxylation of a Grignard Reagent. This method involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide to form a carboxylate salt.[5][6][7] Subsequent acidification yields the final carboxylic acid. This approach is advantageous as it builds the carbon skeleton and introduces the carboxylic acid functionality in a single step.

Detailed Experimental Protocol: Oxidation Route via Jones Oxidation

This section provides a detailed protocol for the synthesis of this compound via the Jones oxidation of 2-isopropyl-3-methylbutan-1-ol.[8][9][10][11]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Concentration/Purity
2-isopropyl-3-methylbutan-1-olC8H18O130.23>98%
Chromium trioxideCrO399.9999.9%
Sulfuric acidH2SO498.0898% (conc.)
AcetoneC3H6O58.08ACS grade
Diethyl ether(C2H5)2O74.12Anhydrous
Sodium sulfateNa2SO4142.04Anhydrous
Hydrochloric acidHCl36.462 M
Sodium bicarbonateNaHCO384.01Saturated solution
Experimental Procedure

Preparation of Jones Reagent:

  • In a beaker immersed in an ice-water bath, dissolve 26.7 g of chromium trioxide in 50 mL of deionized water.

  • Slowly and with vigorous stirring, add 23 mL of concentrated sulfuric acid to the chromium trioxide solution.

  • Once the addition is complete, dilute the solution with deionized water to a final volume of 100 mL.

Oxidation Reaction:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 13.0 g (0.1 mol) of 2-isopropyl-3-methylbutan-1-ol in 100 mL of acetone.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add the prepared Jones reagent from the dropping funnel to the stirred solution of the alcohol. Maintain the reaction temperature below 10 °C throughout the addition. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Work-up and Purification:

  • Quench the reaction by the dropwise addition of isopropanol until the green color persists.

  • Decant the acetone solution from the chromium salts. Wash the salts with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (3 x 50 mL).

  • Acidify the combined aqueous layers to pH 2 with 2 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.[12]

Hypothetical Quantitative Data
ParameterValue
Starting Alcohol13.0 g (0.1 mol)
Crude Product Yield12.5 g
Purified Product Yield10.8 g (75%)
Boiling Point110-112 °C at 10 mmHg
Purity (by GC)>98%
Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃)δ 11.5-12.5 (br s, 1H, COOH), 2.4-2.6 (m, 1H, CH-COOH), 1.8-2.0 (m, 1H, CH-CH₃), 1.6-1.8 (m, 1H, CH-(CH₃)₂), 0.9-1.1 (m, 12H, 4 x CH₃)
¹³C NMR (CDCl₃)δ 180-185 (C=O), 50-55 (CH-COOH), 30-35 (CH-CH₃), 25-30 (CH-(CH₃)₂), 15-22 (CH₃)
IR (neat)2800-3300 cm⁻¹ (broad O-H stretch), 1705 cm⁻¹ (C=O stretch)

Mandatory Visualizations

Reaction Pathways

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_grignard Grignard Route Alcohol 2-isopropyl-3-methylbutan-1-ol Carboxylic_Acid_O This compound Alcohol->Carboxylic_Acid_O Jones Reagent (CrO₃/H₂SO₄) Alkyl_Halide 2-bromo-3,4-dimethylpentane Grignard_Reagent Grignard Reagent Alkyl_Halide->Grignard_Reagent Mg, dry ether Carboxylate_Salt Carboxylate Salt Grignard_Reagent->Carboxylate_Salt 1. CO₂ (dry ice) Carboxylic_Acid_G This compound Carboxylate_Salt->Carboxylic_Acid_G 2. H₃O⁺

Caption: Proposed synthetic routes to this compound.

Experimental Workflow: Jones Oxidation

Jones_Oxidation_Workflow Start Dissolve Alcohol in Acetone Cooling Cool to 0-5 °C Start->Cooling Addition Slowly Add Jones Reagent Cooling->Addition Reaction Stir at RT for 2h Addition->Reaction Quench Add Isopropanol Reaction->Quench Decant_Wash Decant and Wash with Ether Quench->Decant_Wash Extraction Wash with NaHCO₃ Decant_Wash->Extraction Acidify Acidify Aqueous Layer Extraction->Acidify Final_Extraction Extract with Ether Acidify->Final_Extraction Dry_Concentrate Dry and Concentrate Final_Extraction->Dry_Concentrate Purification Vacuum Distillation Dry_Concentrate->Purification

Caption: Experimental workflow for the Jones oxidation.

Logical Relationship: Grignard Carboxylation

Grignard_Carboxylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkyl_Halide Alkyl Halide (R-X) Grignard Grignard Reagent (R-MgX) Alkyl_Halide->Grignard Mg Magnesium (Mg) Mg->Grignard CO2 Carbon Dioxide (CO₂) Carboxylate Halomagnesium Carboxylate (RCO₂MgX) CO2->Carboxylate Grignard->Carboxylate Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate->Carboxylic_Acid Acid Workup (H₃O⁺)

Caption: Logical steps in Grignard carboxylation.

References

2-isopropyl-3-methylbutanoic acid natural occurrence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence of 2-isopropyl-3-methylbutanoic acid and Structurally Related Compounds

Introduction

This technical guide addresses the natural occurrence of this compound. Extensive literature searches indicate that this specific branched-chain carboxylic acid is not a commonly identified natural product. Its primary role appears to be as a synthetic intermediate in pharmaceutical development.[1] However, several structurally related isomers and similar branched-chain fatty acids are well-documented as naturally occurring compounds in a variety of biological sources, where they often contribute to flavor and aroma profiles or participate in metabolic processes.

This document, therefore, provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for key, structurally similar compounds, namely 3-methylbutanoic acid (isovaleric acid) and 2-methylbutanoic acid. This information is intended for researchers, scientists, and drug development professionals who may be interested in the broader class of short, branched-chain fatty acids.

Natural Occurrence of Structurally Related Branched-Chain Fatty Acids

While this compound itself is not reported as a natural product, its isomers are found in a wide range of plants and fermented foods.

3-Methylbutanoic Acid (Isovaleric Acid)

3-Methylbutanoic acid is a branched-chain fatty acid with a characteristic pungent, cheesy, or sweaty odor. It is found in a variety of natural sources.

  • Plants: It is a notable constituent of the perennial flowering plant valerian (Valeriana officinalis), from which its common name, isovaleric acid, is derived.[2]

  • Foods: The compound occurs naturally in many foods, contributing significantly to their flavor profiles. Examples include cheeses, soy milk, and apple juice.[2]

2-Methylbutanoic Acid

2-Methylbutanoic acid exists as two different enantiomers (mirror-image isomers), each with a distinct natural occurrence and aroma profile.

  • (S)-(+)-2-Methylbutanoic Acid: This enantiomer is found in a variety of fruits, including apples and apricots.[3] It is also a component of the scent of the orchid Luisia curtisii.[3] It possesses a pleasantly sweet and fruity aroma.[3]

  • (R)-(-)-2-Methylbutanoic Acid: This form is naturally present in cocoa beans and contributes to their characteristic flavor.[3] In contrast to its 'S' counterpart, it has a more pungent, cheesy, and sweaty odor.[3]

Esters of these acids, such as isopropyl 2-methylbutyrate, are also found in nature and are recognized as flavoring agents in food.[4]

Data Presentation

The following table summarizes the documented natural occurrences of the major isomers of this compound.

Compound NameIsomer of InterestNatural SourceReference
3-Methylbutanoic AcidIsovaleric AcidValerian (Valeriana officinalis), Cheese, Soy Milk, Apple Juice[2]
(S)-2-Methylbutanoic Acid2-Methylbutyric AcidApples, Apricots, Luisia curtisii orchid[3]
(R)-2-Methylbutanoic Acid2-Methylbutyric AcidCocoa Beans[3]

Biosynthesis of Branched-Chain Fatty Acids

The short, branched-chain fatty acids discussed above are typically formed in biological systems through the catabolism of branched-chain amino acids.

  • 3-Methylbutanoic acid is derived from the amino acid leucine . The process involves transamination to form α-ketoisocaproate, followed by oxidative decarboxylation.

  • 2-Methylbutanoic acid is derived from the amino acid isoleucine .

A simplified diagram illustrating the biosynthetic pathway from a branched-chain amino acid is provided below.

G Simplified Biosynthesis of Branched-Chain Fatty Acids cluster_leucine From Leucine cluster_isoleucine From Isoleucine Leucine Leucine (Amino Acid) KICA α-Ketoisocaproate Leucine->KICA Transamination IsovalerylCoA Isovaleryl-CoA KICA->IsovalerylCoA Oxidative Decarboxylation Acid_3MB 3-Methylbutanoic Acid IsovalerylCoA->Acid_3MB Hydrolysis Isoleucine Isoleucine (Amino Acid) KMVA α-Keto-β-methylvalerate Isoleucine->KMVA Transamination MethylbutyrylCoA 2-Methylbutyryl-CoA KMVA->MethylbutyrylCoA Oxidative Decarboxylation Acid_2MB (S)-2-Methylbutanoic Acid MethylbutyrylCoA->Acid_2MB Hydrolysis

Caption: Simplified pathways for the biosynthesis of 3-methylbutanoic and 2-methylbutanoic acids.

Experimental Protocols

The identification and quantification of short, volatile carboxylic acids like 3-methylbutanoic and 2-methylbutanoic acid from natural matrices typically involve extraction followed by chromatographic analysis.

Extraction Methodologies

The goal of extraction is to isolate the volatile and semi-volatile organic compounds from the complex biological sample (e.g., plant material, food, microbial culture).

  • Steam Distillation / Hydrodistillation: This is a common method for extracting essential oils and other volatile compounds from plant material. The sample is exposed to steam, which vaporizes the volatile compounds. The resulting vapor is condensed and collected. The less dense oil phase is then separated from the aqueous phase.

  • Solvent Extraction: The sample is homogenized and extracted with an appropriate organic solvent. The choice of solvent depends on the polarity of the target analytes.

  • Solid-Phase Microextraction (SPME): This is a solvent-free technique often used for headspace analysis of aromas. A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace. Volatile analytes adsorb to the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph.[5]

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds.

    • Gas Chromatography (GC): The extracted sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized analytes through a long, thin column. Compounds are separated based on their boiling points and affinity for the column's stationary phase.

    • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparison to spectral libraries. Quantification is achieved by measuring the abundance of specific ions.

A general workflow for the analysis of these compounds is depicted below.

G General Experimental Workflow Sample Natural Source (e.g., Plant, Food) Extraction Extraction (e.g., SPME, Distillation) Sample->Extraction Analysis GC-MS Analysis Extraction->Analysis Separation Separation (Gas Chromatography) Analysis->Separation Injection Detection Identification (Mass Spectrometry) Separation->Detection Elution Data Data Processing (Quantification, Library Match) Detection->Data

Caption: General experimental workflow for the analysis of volatile organic compounds.

Conclusion

References

An In-depth Technical Guide to 2-Isopropyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-3-methylbutanoic acid (CAS No. 32118-53-9) is a branched-chain carboxylic acid with the molecular formula C₈H₁₆O₂.[1][2][3] Its highly branched and sterically hindered structure makes it a subject of interest as a potential building block in pharmaceutical and chemical synthesis.[4] However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physicochemical and biological data for this compound. This guide summarizes the available information and highlights the significant data gaps, providing a foundational understanding for researchers and developers working with this and similar sterically hindered carboxylic acids.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are largely unavailable in the current body of scientific literature. Chemical databases consistently report a lack of experimental values for key properties such as melting point, boiling point, and density.[2] This suggests that these fundamental characteristics have not been widely determined or published.

In the absence of experimental data, computational models can provide estimations. For instance, the XLogP3, a measure of lipophilicity, is calculated to be 2.4.[1]

Table 1: Identifier and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 32118-53-9[2]
Molecular Formula C₈H₁₆O₂[1][2][3]
Molecular Weight 144.21 g/mol [1]
InChIKey GSZKHLKKYPBXKM-UHFFFAOYSA-N[2]
SMILES CC(C)C(C(C)C)C(=O)O[2]
Computed XLogP3 2.4[1]
Topological Polar Surface Area 37.3 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Reactivity and Synthesis

Chemical Reactivity

As a carboxylic acid, this compound is expected to undergo typical reactions of this functional group, including:

  • Acid-base reactions: It will react with bases to form carboxylate salts.

  • Esterification: Reaction with alcohols, typically under acidic conditions, will yield the corresponding esters.

  • Amide formation: Reaction with amines, often requiring activating agents, will produce amides.

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The significant steric hindrance around the carboxyl group, due to the two adjacent isopropyl and methyl groups, is expected to influence its reactivity. Such steric bulk can decrease the rate of reactions such as esterification and amide formation, potentially requiring more forcing reaction conditions or specialized reagents.[5]

Synthesis

G Grignard Isopropylmagnesium bromide Intermediate Diisopropylmethanol Grignard->Intermediate 1. Grignard Reaction Aldehyde Isobutyraldehyde Aldehyde->Intermediate Oxidation Oxidation Intermediate->Oxidation 2. Jones Oxidation or similar Target 2-Isopropyl-3-methylbutanoic acid Oxidation->Target

Figure 1. A conceptual synthetic workflow for this compound.

This conceptual workflow illustrates a possible two-step synthesis. The first step involves a Grignard reaction between isopropylmagnesium bromide and isobutyraldehyde to form the secondary alcohol, diisopropylmethanol. The second step would be the oxidation of this alcohol to the target carboxylic acid. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.

Biological Activity and Applications

The primary known application of this compound is as an intermediate in pharmaceutical synthesis.[4] Its branched-chain structure makes it a versatile building block in the development of new drug candidates.[4]

There is no specific information available in the public domain regarding the biological activity of this compound itself, nor is it implicated in any specific signaling pathways. Branched-chain fatty acids, in general, play various roles in biological systems, but the specific effects of this particular structure have not been characterized.

Spectroscopic Analysis

While some commercial suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS for this compound, these spectra are not publicly accessible in the surveyed databases.[6] The expected spectroscopic characteristics would include:

  • ¹H NMR: Signals corresponding to the methine protons of the isopropyl and the alpha-carbon, as well as the methyl protons. The carboxylic acid proton would appear as a broad singlet.

  • ¹³C NMR: Resonances for the carbonyl carbon, the alpha-carbon, and the carbons of the isopropyl and methyl groups.

  • IR Spectroscopy: A characteristic broad O-H stretch from the carboxylic acid group, as well as a strong C=O stretch.

  • Mass Spectrometry: The molecular ion peak and fragmentation patterns consistent with the structure.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on its structure as a carboxylic acid, it should be handled with the appropriate precautions for this class of compounds. It is predicted to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

This compound represents a chemical entity with potential utility in synthetic chemistry, particularly in the pharmaceutical industry. However, there is a significant lack of fundamental, experimentally determined data regarding its physical properties, reactivity, biological activity, and spectroscopic characterization. This information gap presents an opportunity for further research. Future work should focus on:

  • The development and publication of a robust and scalable synthetic protocol.

  • The experimental determination and reporting of its key physical properties.

  • A thorough investigation of its chemical reactivity, particularly in comparison to less sterically hindered carboxylic acids.

  • Screening for biological activity to explore its potential as a bioactive molecule.

  • The public dissemination of its full spectroscopic data to aid in its identification and characterization.

Addressing these areas will provide a more complete understanding of this compound and facilitate its potential application in research and development.

References

Spectroscopic Profile of 2-isopropyl-3-methylbutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isopropyl-3-methylbutanoic acid (CAS RN: 32118-53-9, Molecular Formula: C₈H₁₆O₂). Due to the limited availability of experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside typical Infrared (IR) absorption characteristics for structurally similar carboxylic acids. The methodologies provided are generalized protocols standardly used for the analysis of branched-chain carboxylic acids.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values and should be used as a guide for spectral interpretation. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~2.1-2.3Doublet of septets1HH-2
~1.8-2.0Multiplet1HH-3
~0.9-1.1Doublet6H-CH(CH₃)₂ (on C2)
~0.8-1.0Doublet6H-CH(CH₃)₂ (on C3)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~175-185C-1 (-COOH)
~50-60C-2
~30-40C-3
~18-22-CH(CH₃)₂ (on C2)
~18-22-CH(CH₃)₂ (on C3)
Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
2960-2870StrongC-H stretch (Alkyl)
1700-1725StrongC=O stretch (Carboxylic acid dimer)
1210-1320MediumC-O stretch
920-950Medium (broad)O-H bend (out-of-plane)
Mass Spectrometry (MS)

Note: The following mass spectral data is based on predicted fragmentation patterns for a typical electron ionization (EI) source.

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

m/zRelative Intensity (%)Proposed Fragment
144Low[M]⁺ (Molecular Ion)
101Moderate[M - C₃H₇]⁺
87High[M - C₄H₉]⁺
73Moderate[COOH(CH₃)₂]⁺
57High[C₄H₉]⁺
43Very High[C₃H₇]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a solvent that can form hydrogen bonds may alter the chemical shift of the carboxylic acid proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to the lock signal of the deuterated solvent.

    • Set the acquisition parameters for ¹H NMR, including a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a wider spectral width (e.g., 220 ppm) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used.

  • Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C NMR experiments.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used.

    • Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty ATR crystal or clean salt plates. This will be automatically subtracted from the sample spectrum.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select an appropriate number of scans (e.g., 16-32) to be co-added for a good signal-to-noise ratio.

  • Data Acquisition: Acquire the interferogram of the sample.

  • Data Processing:

    • The instrument software will perform a Fourier transform on the interferogram to generate the IR spectrum.

    • The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

    • Inject a dilute solution of the sample (e.g., in dichloromethane or methanol) into the GC system. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column).

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. Key fragments can provide information about the different functional groups and their connectivity. For carboxylic acids, derivatization (e.g., methylation or silylation) may be employed to improve chromatographic behavior and provide more distinct fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from sample to structural elucidation using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_analysis Data Analysis & Interpretation cluster_elucidation Final Output Sample Sample NMR NMR Spectrometer Sample->NMR Dissolve in deuterated solvent IR FTIR Spectrometer Sample->IR Neat liquid (ATR) or thin film MS GC-MS System Sample->MS Dilute & inject NMR_Data FID (¹H, ¹³C) NMR->NMR_Data IR_Data Interferogram IR->IR_Data MS_Data Total Ion Chromatogram & Mass Spectra MS->MS_Data NMR_Analysis Chemical Shifts Multiplicity Integration NMR_Data->NMR_Analysis Fourier Transform Phasing, Calibration IR_Analysis Characteristic Bands (O-H, C=O, C-O) IR_Data->IR_Analysis Fourier Transform MS_Analysis Molecular Ion Fragmentation Pattern MS_Data->MS_Analysis Peak Identification Structure Structural Elucidation of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

The Solubility Profile of 2-Isopropyl-3-Methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-3-methylbutanoic acid, a branched-chain carboxylic acid, presents a unique set of physicochemical properties that are of significant interest in various fields, including pharmaceutical development and chemical synthesis. Its structural complexity influences its interactions with different solvent systems, which is a critical consideration for reaction chemistry, purification, and formulation. This technical guide provides an in-depth overview of the expected solubility characteristics of this compound, supported by data from structurally analogous compounds and detailed experimental protocols for solubility determination.

Understanding Solubility of Branched-Chain Carboxylic Acids

The solubility of a carboxylic acid is governed by the interplay between the polar carboxyl group (-COOH) and the nonpolar hydrocarbon chain. The carboxyl group can engage in hydrogen bonding with polar solvents like water, while the hydrocarbon portion interacts favorably with nonpolar organic solvents through van der Waals forces.

For branched-chain carboxylic acids such as this compound, the branching can influence solubility by affecting the efficiency of crystal lattice packing and by altering the molecule's overall polarity and steric hindrance. Generally, increased branching can lead to a lower melting point and sometimes increased solubility in nonpolar solvents compared to their straight-chain isomers.

Quantitative Solubility Data (Surrogate Data)

Table 1: Solubility of 2-Ethylhexanoic Acid (CAS: 149-57-5) in Various Solvents

SolventChemical FormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic1.4 g/L[1][2]25
EthanolC₂H₅OHPolar ProticSoluble[3][4]Ambient
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1][3]Ambient
BenzeneC₆H₆NonpolarSoluble[3]Ambient
Carbon TetrachlorideCCl₄NonpolarSoluble[1]Ambient

Note: "Soluble" indicates that the compound dissolves readily in the solvent, though specific quantitative values were not consistently reported across the literature. Isooctanoic acid is also reported to be only slightly soluble in water but readily dissolves in common organic solvents like ethanol and ether[5]. Based on these data, this compound is expected to exhibit low solubility in water and good solubility in a range of organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for its application. Below are detailed methodologies for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether, hexane)

  • Small test tubes

  • Vortex mixer

  • pH paper

Procedure:

  • Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vigorously mix the contents of each test tube using a vortex mixer for 30-60 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • Record the substance as "soluble," "partially soluble," or "insoluble."

  • For aqueous solutions, test the pH with pH paper to observe the acidic nature of the compound. A pH of 4 or lower would suggest a carboxylic acid[6].

Quantitative Solubility Determination by Gravimetric Method

This method provides precise quantitative solubility data.

Materials:

  • This compound

  • Chosen solvent

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Glass vials

  • Oven or vacuum desiccator

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibrate the solution at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

  • Filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of the solute.

  • Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent traces and cool to room temperature.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility in g/L or mol/L based on the mass of the dissolved solid and the volume of the solution taken.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start: Obtain Pure Compound and Solvents prep_sample Prepare Supersaturated Mixtures start->prep_sample equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep_sample->equilibrate separate Separate Supernatant (Filtration/Centrifugation) equilibrate->separate measure Measure Aliquot Volume separate->measure evaporate Evaporate Solvent measure->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (g/L or mol/L) weigh->calculate end End: Report Data calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be definitively established, a strong understanding of its likely behavior can be inferred from structurally related C8 branched-chain carboxylic acids. It is anticipated to have low aqueous solubility and be readily soluble in a range of organic solvents. The experimental protocols provided in this guide offer robust methods for the precise determination of its solubility profile, which is essential for its effective application in research, development, and manufacturing processes.

References

An In-depth Technical Guide on 2-Isopropyl-3-methylbutanoic Acid: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-isopropyl-3-methylbutanoic acid (also known as diisopropylacetic acid), a branched-chain carboxylic acid with potential applications in pharmaceutical synthesis. Due to a lack of specific historical records on its discovery, this document focuses on the broader context of branched-chain fatty acids, plausible synthetic routes, and potential biological significance, aiming to equip researchers and drug development professionals with a foundational understanding of this compound.

Introduction and Historical Context

The specific discovery and initial synthesis of this compound (CAS No. 32118-53-9) are not well-documented in scientific literature. However, its emergence is intrinsically linked to the broader exploration of branched-chain fatty acids (BCFAs) and their utility as versatile building blocks in organic synthesis. BCFAs, in contrast to their straight-chain counterparts, offer unique steric and electronic properties that are highly valuable in the design of novel molecules, particularly in the pharmaceutical industry.[1][2] The development of synthetic methodologies for creating highly substituted carboxylic acids, such as the Koch-Haaf reaction, has paved the way for the synthesis of complex structures like this compound.[3]

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information. It is important to note that much of the publicly available data pertains to its esters, highlighting a gap in the characterization of the free acid.

PropertyValueSourceNotes
Molecular Formula C8H16O2PubChem[4]
Molecular Weight 144.21 g/mol PubChem[4]
CAS Number 32118-53-9Nordmann[2]
IUPAC Name This compoundPubChem[4]Also known as diisopropylacetic acid.
Melting Point 20 °CChemicalBook[5]
Boiling Point 112-114 °C at 15 TorrChemicalBook[5]
Spectroscopic Data
¹H NMR, ¹³C NMR, MS, IRData not readily available for the free acid.Ambeed[6], NIST[7][8][9][10][11]Data is available for various esters.

Synthesis of this compound

Proposed Synthesis via Koch-Haaf Reaction

The Koch-Haaf reaction is a classic method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and a strong acid catalyst.[3][12]

Experimental Protocol:

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls is charged with concentrated sulfuric acid (96%).

  • Reactant Addition: 2,3,4-trimethyl-2-pentene is slowly added to the cooled, stirring sulfuric acid, maintaining the temperature below 10 °C.

  • Carbonylation: The autoclave is sealed and pressurized with carbon monoxide to 50-100 atm. The reaction mixture is then heated to 50-70 °C with vigorous stirring. The pressure is maintained by feeding carbon monoxide as it is consumed.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of carbon monoxide.

  • Work-up: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The reaction mixture is poured onto crushed ice.

  • Extraction: The aqueous mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Koch_Haaf_Synthesis cluster_0 Reaction Steps start 2,3,4-trimethyl-2-pentene protonation Protonation start->protonation h2so4 H₂SO₄ co CO carbonylation Carbonylation h2o H₂O hydrolysis Hydrolysis product This compound carbocation Carbocation Formation protonation->carbocation carbocation->carbonylation carbonylation->hydrolysis hydrolysis->product

Caption: Proposed Koch-Haaf synthesis of this compound.

Proposed Synthesis via Grignard Reagent Carboxylation

Carboxylation of a Grignard reagent is a versatile method for the synthesis of carboxylic acids.[1][13][14]

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromo-3,4-dimethylpentane in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is refluxed until the magnesium is consumed.

  • Carboxylation: The Grignard solution is cooled in an ice-salt bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured onto crushed dry ice with vigorous stirring.

  • Quenching: The reaction is quenched by the slow addition of dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Grignard_Synthesis cluster_0 Reaction Steps start 2-bromo-3,4-dimethylpentane grignard_formation Grignard Reagent Formation start->grignard_formation mg Mg, Et₂O co2 1. CO₂ (dry ice) 2. H₃O⁺ carboxylation Carboxylation product This compound grignard_formation->carboxylation carboxylation->product

Caption: Proposed Grignard synthesis of this compound.

Potential Biological Activity and Significance for Drug Development

While no specific biological activities have been reported for this compound, the broader class of BCFAs has garnered significant interest for its diverse biological effects.[15][16]

General Biological Activities of Branched-Chain Fatty Acids

BCFAs are known to exhibit a range of biological activities, including:

  • Anti-inflammatory effects: BCFAs can modulate inflammatory pathways, potentially by interacting with key signaling molecules.[16]

  • Anticancer properties: Some BCFAs have demonstrated cytotoxicity towards cancer cell lines.[15][17]

  • Metabolic regulation: BCFAs may influence lipid metabolism and insulin sensitivity.[16][18]

  • Neuroprotective actions: There is emerging evidence for the neuroprotective effects of certain BCFAs.[15][16]

These activities suggest that BCFAs can interact with various cellular signaling pathways. For drug development professionals, this compound represents an unexplored molecule within a biologically active class of compounds. Its unique steric hindrance could lead to novel pharmacological profiles.

Biosynthesis of Branched-Chain Fatty Acids

In nature, BCFAs are synthesized from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. This biosynthetic pathway provides a natural context for the existence of such molecules.

BCFA_Biosynthesis bcaa Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) bkca Branched-Chain α-Keto Acids bcaa->bkca Transamination bcsc_coa Branched Short-Chain Acyl-CoAs bkca->bcsc_coa Oxidative Decarboxylation bcfa Branched-Chain Fatty Acids bcsc_coa->bcfa Elongation

Caption: Generalized biosynthesis of BCFAs from BCAAs.

Potential Signaling Pathways for Investigation

Given the known activities of BCFAs, several signaling pathways are of interest for investigating the potential effects of this compound:

Potential_Signaling_Pathways cluster_0 Potential Cellular Targets and Pathways cluster_1 Potential Biological Outcomes bcfa This compound (as a BCFA) nfkb NF-κB Pathway bcfa->nfkb ppar PPARs bcfa->ppar mapk MAPK Pathway bcfa->mapk apoptosis Apoptosis Pathways bcfa->apoptosis inflammation Modulation of Inflammation nfkb->inflammation metabolism Regulation of Lipid Metabolism ppar->metabolism mapk->inflammation cancer Induction of Cancer Cell Apoptosis apoptosis->cancer

Caption: Potential signaling pathways for this compound.

Conclusion and Future Directions

This compound is a structurally interesting but under-characterized branched-chain carboxylic acid. While its history is obscure, its potential as a pharmaceutical intermediate is recognized. The synthetic pathways proposed in this guide offer a starting point for its preparation and further study. For drug development professionals, the key takeaway is the largely untapped potential of this molecule. Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and documenting a robust synthesis for this compound and fully characterizing it using modern spectroscopic techniques.

  • Biological Screening: A comprehensive screening of its biological activities, particularly in the areas of inflammation, cancer, and metabolic disorders, is warranted.

  • Structure-Activity Relationship Studies: Investigating the impact of its unique diisopropyl substitution pattern on biological activity compared to other BCFAs.

By addressing these research gaps, the scientific community can fully elucidate the potential of this compound and its derivatives in the development of new therapeutics.

References

2-Isopropyl-3-methylbutanoic Acid: A Technical Overview of a Structurally Interesting but Functionally Uncharacterized Branched-Chain Fatty Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 32118-53-9

This technical guide provides a comprehensive summary of the available information on 2-isopropyl-3-methylbutanoic acid, a branched-chain fatty acid (BCFA). While specific biological and experimental data for this compound are notably absent in publicly accessible scientific literature, this document consolidates its known chemical identifiers and contextualizes its potential significance by examining the broader class of BCFAs. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and potential, though currently unexplored, biological roles of this molecule.

Chemical Identifiers and Properties

A clear identification of any chemical compound is the foundation of scientific inquiry. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 32118-53-9
Molecular Formula C8H16O2
Molecular Weight 144.214 g/mol [1]
IUPAC Name This compound
SMILES CC(C)C(C(C)C)C(O)=O[1]
InChIKey GSZKHLKKYPBXKM-BGGKNDAXCB[1]

Currently, there is limited experimental data available for the physical properties of this compound, such as its melting point, boiling point, and density.[1]

Biological Activity and Significance: An Extrapolation from Branched-Chain Fatty Acids (BCFAs)

A thorough search of scientific databases reveals a significant lack of studies on the specific biological activity, mechanism of action, or involvement in signaling pathways of this compound. Therefore, to provide a functional context, it is necessary to consider the known roles of the broader class of molecules to which it belongs: branched-chain fatty acids (BCFAs).

BCFAs are a diverse group of fatty acids characterized by the presence of one or more methyl groups along their aliphatic chain. They are found in various organisms and are increasingly recognized for their diverse physiological roles.[2][3]

General Biological Roles of BCFAs

Research on various BCFAs has revealed their involvement in a range of biological processes, including:

  • Anti-inflammatory and Immunomodulatory Effects: Certain BCFAs have demonstrated anti-inflammatory properties and can modulate immune responses.[3][4]

  • Metabolic Regulation: BCFAs are implicated in metabolic health, with studies suggesting their involvement in lipid metabolism and potential roles in mitigating metabolic disorders.[3][5]

  • Gut Microbiota and Health: As products of amino acid fermentation by gut bacteria, BCFAs like isovalerate, isobutyrate, and 2-methylbutyrate are linked to gut health and have been associated with various health and disease outcomes.[5]

  • Anti-cancer Properties: Some studies on cellular and animal models have indicated potential anti-cancer activities for certain BCFAs.[3]

  • Neuroprotective Actions: Emerging research suggests that BCFAs may also have neuroprotective effects.[3]

It is important to emphasize that these are general activities of the BCFA class, and the specific effects of this compound have not been investigated.

Potential Signaling Pathways

Given the known activities of other BCFAs, it is plausible that this compound, if biologically active, could interact with cellular signaling pathways. The following diagram illustrates a generalized logical relationship for the biosynthesis of BCFAs from branched-chain amino acids (BCAAs) by gut microbiota, a key source of these fatty acids.

BCFAsynthesis cluster_gut Gut Microbiota Metabolism BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAA Transferase BCFA Branched-Chain Fatty Acids (e.g., Isovaleric acid, 2-Methylbutyric acid) BCKA->BCFA Further enzymatic reactions

Biosynthesis of BCFAs from BCAAs by gut microbiota.

Experimental Protocols: A Methodological Void

Consistent with the lack of biological data, there are no published experimental protocols detailing the use of this compound in biological or pharmacological research.

For researchers interested in studying this compound, a logical first step would be to develop a synthesis protocol, as none are readily available in the literature. A potential, though unverified, synthetic approach could be conceptualized as follows:

SynthesisWorkflow start Starting Materials (e.g., Isopropyl magnesium bromide, 3-methyl-2-butenal) grignard Grignard Reaction start->grignard hydrolysis Acidic Workup/ Hydrolysis grignard->hydrolysis purification Purification (e.g., Chromatography) hydrolysis->purification product This compound purification->product

A conceptual workflow for the synthesis of the target compound.

Safety and Toxicological Data

There is a lack of specific toxicological data for this compound. For handling and safety procedures, it is advisable to refer to the safety data sheets (SDS) of structurally similar branched-chain carboxylic acids, which are generally classified as irritants. Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed.

Conclusion and Future Directions

This compound remains a chemically defined but biologically uncharacterized molecule. While its structural classification as a branched-chain fatty acid suggests potential for biological activity, the absence of empirical data makes any functional claims purely speculative.

Future research on this compound would require:

  • Development and validation of a robust synthesis method.

  • In vitro screening to assess its activity in various biological assays, such as anti-inflammatory, cytotoxic, or metabolic assays.

  • In vivo studies in animal models to investigate its pharmacokinetic properties and potential physiological effects, should in vitro activity be observed.

Until such studies are conducted, this compound will remain an intriguing but enigmatic member of the branched-chain fatty acid family.

References

Enantiomers of 2-Isopropyl-3-methylbutanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-3-methylbutanoic acid, a branched-chain carboxylic acid, possesses a chiral center at the C2 position, giving rise to two enantiomers: (R)-2-isopropyl-3-methylbutanoic acid and (S)-2-isopropyl-3-methylbutanoic acid. While the racemic mixture has been synthesized, detailed characterization and biological evaluation of the individual enantiomers are not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the available information and outlines general methodologies that can be applied to the synthesis, separation, and characterization of these specific enantiomers.

Physicochemical Properties

PropertyRacemic this compound(R)-2-Isopropyl-3-methylbutanoic Acid(S)-2-Isopropyl-3-methylbutanoic Acid
CAS Number 32118-53-9[1]Not availableNot available
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 144.21 g/mol 144.21 g/mol 144.21 g/mol
Melting Point Not availableExpected to be different from racemicExpected to be different from racemic
Boiling Point Not availableExpected to be identical to (R)-enantiomerExpected to be identical to (S)-enantiomer
Optical Rotation Expected to be equal in magnitude and opposite in sign to the (S)-enantiomerExpected to be equal in magnitude and opposite in sign to the (R)-enantiomer
pKa Not availableExpected to be identical to (R)-enantiomerExpected to be identical to (S)-enantiomer

Synthesis and Chiral Resolution

The synthesis of racemic this compound was reported in the Journal of the American Chemical Society in 1956.[1] However, specific details of this synthesis are not readily accessible. General synthetic routes to similar branched-chain carboxylic acids often involve the alkylation of a malonic ester or a related C-H acidic compound, followed by hydrolysis and decarboxylation.

Logical Workflow for Enantiomer Production

G General Workflow for Enantiomer Production A Racemic Synthesis B Chiral Resolution A->B D (R)-enantiomer B->D E (S)-enantiomer B->E C Enantioselective Synthesis C->D C->E

Caption: Strategies for obtaining the enantiomers of this compound.

Experimental Protocols

1. Racemic Synthesis (General Approach):

A potential route for the synthesis of the racemic acid is outlined below.

  • Step 1: Alkylation of Diethyl Malonate. Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form the enolate. This is followed by reaction with a suitable alkyl halide, such as 2-bromopropane, to introduce the isopropyl group. A second alkylation with 1-bromo-2-methylpropane would introduce the isobutyl group.

  • Step 2: Hydrolysis and Decarboxylation. The resulting dialkylated malonic ester is then subjected to acidic or basic hydrolysis to yield the dicarboxylic acid, which upon heating, undergoes decarboxylation to afford racemic this compound.

2. Chiral Resolution (General Protocol):

The separation of the racemic mixture into its constituent enantiomers can be achieved through the formation of diastereomeric salts.

  • Step 1: Salt Formation. The racemic acid is reacted with a chiral resolving agent, such as a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine or (S)-brucine), in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

  • Step 2: Diastereomer Separation. Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization.

  • Step 3: Liberation of the Enantiomers. The separated diastereomeric salts are then treated with a strong acid to liberate the pure (R) and (S) enantiomers of this compound. The chiral resolving agent can often be recovered and reused.

3. Enantioselective Synthesis (Conceptual Approach):

Asymmetric synthesis provides a more direct route to the individual enantiomers.

  • Asymmetric Alkylation: One potential strategy involves the use of a chiral auxiliary. The auxiliary is first attached to a precursor molecule, and the subsequent alkylation step is directed by the chiral auxiliary to favor the formation of one stereoisomer over the other. Removal of the auxiliary then yields the desired enantiomer.

Analytical Methods for Chiral Discrimination

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.

  • Principle: A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.

  • Typical Protocol:

    • Column Selection: A variety of CSPs are commercially available, such as those based on cyclodextrins, proteins, or chiral polymers. The choice of column is critical and often requires screening.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact composition of the mobile phase needs to be optimized to achieve good separation.

    • Detection: UV detection is typically used if the molecule contains a chromophore. If not, derivatization with a UV-active tag or the use of a universal detector like a refractive index detector or a mass spectrometer is necessary.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of the enantiomers of this compound in any signaling pathways. In drug development, it is crucial to evaluate the pharmacological and toxicological profiles of individual enantiomers, as they can exhibit significantly different effects.

Hypothetical Signaling Pathway Involvement

Given its structure as a branched-chain fatty acid, it is conceivable that if biologically active, the enantiomers could interact with pathways involved in lipid metabolism or act as signaling molecules through specific receptors.

G Hypothetical Cellular Interaction cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A (R/S)-2-isopropyl- 3-methylbutanoic acid B Receptor / Transporter A->B C Signaling Cascade B->C D Metabolic Pathway B->D E Biological Response C->E D->E

Caption: A generalized diagram illustrating potential cellular interactions of the enantiomers.

Conclusion

The enantiomers of this compound represent a significant gap in the scientific literature. While general methodologies for their synthesis, separation, and analysis can be proposed based on established chemical principles, specific experimental data and protocols are lacking. Further research is required to isolate and characterize the individual (R) and (S) enantiomers and to elucidate their respective biological activities. Such studies are essential for any potential application in pharmaceutical or other life science-related fields. The information and protocols outlined in this guide provide a foundational framework for researchers to initiate investigations into these chiral molecules.

References

Methodological & Application

Application Note and Protocol for the Stereoselective Synthesis of (2R,3S)-2-isopropyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-2-isopropyl-3-methylbutanoic acid is a chiral carboxylic acid with a defined stereochemistry that is of interest in the synthesis of complex molecules and pharmaceutical compounds. The precise arrangement of substituents at its two contiguous stereocenters, C2 and C3, is crucial for its biological activity and physical properties. This application note provides a detailed protocol for the stereoselective synthesis of this target molecule utilizing an Evans oxazolidinone chiral auxiliary. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of specific stereoisomers with high fidelity.[1][2][3] The Evans oxazolidinone auxiliaries, in particular, are well-regarded for their high levels of stereocontrol in alkylation reactions of enolates.[4]

This method relies on a sequential, diastereoselective alkylation of an N-acyloxazolidinone, followed by the cleavage of the chiral auxiliary to yield the desired enantiomerically pure carboxylic acid. The use of a chiral auxiliary allows for the reliable construction of the two stereocenters in a controlled manner.[1]

Synthesis Pathway

The overall synthetic strategy involves three main stages:

  • Acylation of the Chiral Auxiliary: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with butanoyl chloride to form the corresponding N-butanoyloxazolidinone. The choice of the (4R,5S)-auxiliary is critical for achieving the desired (2R,3S) configuration in the final product.

  • Sequential Diastereoselective Alkylation: The N-butanoyloxazolidinone undergoes two sequential alkylation reactions. The first alkylation with methyl iodide introduces the methyl group at the C3 position. The second alkylation with isopropyl iodide establishes the quaternary stereocenter at the C2 position. The stereochemical outcome of these alkylations is directed by the chiral auxiliary.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the dialkylated product to afford the target (2R,3S)-2-isopropyl-3-methylbutanoic acid. The auxiliary can often be recovered and reused.

Synthesis_Pathway Aux (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone AcylAux N-Butanoyloxazolidinone Aux->AcylAux 1. Acylation (n-BuLi, Butanoyl Chloride) MethylAux Methylated Intermediate AcylAux->MethylAux 2a. First Alkylation (LDA, MeI) DialkylAux Dialkylated Intermediate MethylAux->DialkylAux 2b. Second Alkylation (LDA, i-PrI) FinalProduct (2R,3S)-2-isopropyl-3-methylbutanoic acid DialkylAux->FinalProduct 3. Cleavage (LiOH, H2O2)

Figure 1: Overall synthetic workflow for (2R,3S)-2-isopropyl-3-methylbutanoic acid.

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.

Required Equipment:

  • Schlenk line or glovebox

  • Magnetic stirrers with heating plates

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard laboratory glassware (round-bottom flasks, dropping funnels, etc.)

  • Rotary evaporator

  • Chromatography equipment (e.g., flash chromatography system)

  • NMR spectrometer

  • High-resolution mass spectrometer

  • Polarimeter

Protocol 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol describes the attachment of the butanoyl group to the chiral auxiliary.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at a concentration of 0.1 M.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Acylation: Add butanoyl chloride (1.1 eq) dropwise to the solution at -78 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-butanoyloxazolidinone.

Protocol 2: Sequential Diastereoselective Alkylation

This two-step protocol first introduces the methyl group and subsequently the isopropyl group.

2a. First Alkylation (Methylation)

  • Enolate Formation: Dissolve the N-butanoyloxazolidinone (1.0 eq) from Protocol 1 in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C. Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or as a commercial solution) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-3 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and follow the work-up and purification procedure as described in Protocol 1.

2b. Second Alkylation (Isopropylation)

  • Enolate Formation: Dissolve the methylated intermediate from the previous step (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Alkylation: Add isopropyl iodide (1.5 eq) to the enolate solution at -78 °C. The reaction may require warming to a higher temperature (e.g., -40 °C or 0 °C) and longer reaction times to proceed to completion due to the lower reactivity of the secondary halide. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride and follow the work-up and purification procedure as described in Protocol 1.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step liberates the target carboxylic acid.

  • Hydrolysis: Dissolve the dialkylated product (1.0 eq) from Protocol 2b in a 4:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the excess peroxide by the addition of aqueous sodium sulfite solution at 0 °C. Acidify the mixture to pH ~2 with aqueous HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R,3S)-2-isopropyl-3-methylbutanoic acid.

  • Purification: Further purification can be achieved by chromatography or crystallization if necessary. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Data Presentation

The following tables summarize typical quantitative data for each key step of the synthesis, based on literature precedents for similar transformations.

Table 1: Acylation of Chiral Auxiliary

StepSubstrateReagentsProductYield (%)
1(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonen-BuLi, Butanoyl ChlorideN-Butanoyloxazolidinone85-95

Table 2: Sequential Diastereoselective Alkylation

StepSubstrateReagentsProductYield (%)Diastereomeric Ratio (d.r.)
2aN-ButanoyloxazolidinoneLDA, MeIMethylated Intermediate80-90>95:5
2bMethylated IntermediateLDA, i-PrIDialkylated Intermediate60-75>90:10

Table 3: Cleavage of Chiral Auxiliary

StepSubstrateReagentsProductYield (%)Enantiomeric Excess (ee)
3Dialkylated IntermediateLiOH, H₂O₂(2R,3S)-2-isopropyl-3-methylbutanoic acid80-90>98%

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation steps is governed by the conformation of the lithium enolate, which is dictated by the chiral auxiliary. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.

Stereocontrol_Mechanism cluster_0 Enolate Formation and Alkylation cluster_1 Stereochemical Rationale N_Acyl N-Acyloxazolidinone Enolate Chelated (Z)-Enolate N_Acyl->Enolate LDA, -78°C Alkylated Alkylated Product Enolate->Alkylated Electrophile (R-X) (approaches from less hindered face) Auxiliary Chiral Auxiliary ((4R,5S)-configuration) Steric_Hindrance Steric hindrance from substituent at C4/C5 Auxiliary->Steric_Hindrance Facial_Bias Creates diastereoface selectivity Steric_Hindrance->Facial_Bias Facial_Bias->Enolate:w

References

analytical methods for 2-isopropyl-3-methylbutanoic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of 2-isopropyl-3-methylbutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a branched-chain fatty acid (BCFA) whose accurate quantification is essential in various fields, including microbiology, metabolic research, and drug development. As a member of the short-chain fatty acid (SCFA) family, it can be an important biomarker for gut microbiota activity and host-microbe interactions. This document provides detailed protocols for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies Overview

Two primary analytical techniques are recommended for the robust quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and robust method for analyzing volatile compounds. Due to the inherent volatility of short-chain fatty acids, GC-based methods can often be performed without chemical derivatization, simplifying sample preparation.[1][2] GC-MS provides excellent chromatographic separation and mass-based identification, ensuring high selectivity and sensitivity.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity but requires chemical derivatization for SCFAs.[4] These compounds are highly polar and do not retain well on conventional reversed-phase LC columns. Derivatization with agents like 3-nitrophenylhydrazine (3-NPH) adds a nonpolar, ionizable group, enhancing chromatographic retention and ionization efficiency for mass spectrometric detection.[5][6]

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used in the quantification of short-chain fatty acids, which are applicable to this compound. Data is compiled from validated methods for similar analytes.

ParameterGC-FID / GC-MSLC-MS/MS (with Derivatization)Reference
Derivatization Not typically requiredRequired (e.g., 3-NPH, O-BHA)[1][7]
Linearity (R²) > 0.999> 0.995[1][4]
Limit of Detection (LOD) 0.02 - 10 ng/mL~0.5 ng/mL (analyte dependent)[1][8]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL~0.01 µM[7][9]
Recovery (%) 54 - 140%> 80%[7][9]
Precision (RSD %) < 5%< 15%[2][7]

Experimental Protocols & Workflows

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a direct injection method for analyzing this compound without derivatization, adapted from established methods for short-chain fatty acids.[1][2]

1. Sample Preparation: Liquid-Liquid Extraction

  • Objective: To extract SCFAs from an aqueous matrix (e.g., plasma, fecal water, or culture supernatant) into an organic solvent.

  • Materials:

    • Sample (e.g., 500 µL plasma or fecal extract)

    • Internal Standard (IS) solution (e.g., 2-ethylbutyric acid in water)

    • Metaphosphoric acid or Orthophosphoric acid (to acidify)

    • Diethyl ether or Tert-butyl methyl ether (TBME)

    • Anhydrous sodium sulfate

    • Microcentrifuge tubes (2 mL)

    • GC vials with inserts

  • Procedure:

    • Pipette 500 µL of the sample into a 2 mL microcentrifuge tube.

    • Add 50 µL of the internal standard solution.

    • Acidify the sample to a pH < 2 by adding 50 µL of metaphosphoric acid. This ensures that the carboxylic acids are in their protonated, less polar form.[10]

    • Add 1 mL of diethyl ether, vortex vigorously for 2 minutes.

    • Centrifuge at 13,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the top organic layer (diethyl ether) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Vortex briefly and centrifuge again for 2 minutes.

    • Transfer the dried ether extract to a GC vial for analysis.

Workflow for Sample Preparation

G cluster_prep Sample Preparation Workflow sample Biological Sample acidify Acidification (pH < 2) + Internal Standard sample->acidify extract Liquid-Liquid Extraction (e.g., Diethyl Ether) acidify->extract dry Drying & Concentration extract->dry final Sample for GC-MS dry->final G cluster_gcms GC-MS Analysis Workflow inject Inject Prepared Sample separate GC Separation (DB-FFAP Column) inject->separate ionize Electron Ionization (EI) 70 eV separate->ionize analyze Mass Analysis (Scan or SIM Mode) ionize->analyze quantify Data Acquisition & Quantification analyze->quantify G cluster_lcms LC-MS/MS Analysis Workflow sample Biological Sample + Internal Standard ppt Protein Precipitation (e.g., Isopropanol) sample->ppt deriv Chemical Derivatization (3-NPH + EDC) ppt->deriv inject Inject Derivatized Sample deriv->inject separate LC Separation (C18 Reversed-Phase) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize analyze MS/MS Analysis (MRM Mode) ionize->analyze quantify Data Acquisition & Quantification analyze->quantify

References

GC-MS Analysis of 2-isopropyl-3-methylbutanoic Acid in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the identification and quantification of 2-isopropyl-3-methylbutanoic acid and other volatile organic compounds in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Essential oils are complex mixtures of volatile compounds, primarily terpenoids, aromatic compounds, and aliphatic compounds.[1][2] Their chemical composition is crucial for their use in fragrances, flavors, cosmetics, and pharmaceuticals.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing the composition of essential oils, ensuring their purity, quality, and authenticity.[4][5] This technique separates individual components of an essential oil, which are then identified and quantified.[4] This protocol focuses on the analysis of this compound (C₈H₁₆O₂), a specific volatile fatty acid.[6]

Illustrative Quantitative Data

While specific quantitative data for this compound in essential oils is not widely published, the following table presents illustrative data to demonstrate how results would be formatted. This data is hypothetical and intended for instructional purposes.

Essential Oil SourceThis compound (µg/mL)Relative Abundance (%)
Valeriana officinalis (Valerian) Root15.2 ± 1.80.05
Nardostachys jatamansi (Spikenard) Rhizome8.7 ± 0.90.03
Angelica archangelica (Angelica) Root3.1 ± 0.40.01

Experimental Protocols

This section details the methodology for the GC-MS analysis of essential oils.

1. Sample Preparation

Proper sample preparation is critical for accurate analysis. The goal is to create a sample concentration suitable for injection that will not overload the analytical column.[1][7]

  • Dilution : Dilute 1 µL of the essential oil in 1 mL of a suitable volatile solvent such as methanol, ethanol, or hexane.[3][8] The final concentration should be approximately 10 µg/mL for a splitless injection.[7]

  • Internal Standard (Optional but Recommended for Quantification) : To improve quantitative accuracy, add an internal standard (e.g., nonane) to the diluted sample at a known concentration.[9]

  • Filtration/Centrifugation : Ensure the sample contains no particulate matter by centrifuging or filtering it before transferring it to a 1.5 mL glass autosampler vial.[7]

2. GC-MS Instrumentation and Conditions

The following parameters are based on common methods for essential oil analysis and can be adapted as needed.[3][8]

  • System : Agilent 6890 series GC with a 5975C Mass Spectrometer (or equivalent).

  • Column : HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or a similar low-polarity column.[3][8]

  • Carrier Gas : Helium at a constant pressure or flow rate (e.g., 65 kPa or 1 mL/min).[3][8]

  • Injection :

    • Volume : 1 µL.[3][8]

    • Mode : Split (e.g., 25:1 or 50:1 ratio) for major components or Splitless for trace analysis.[3][8]

    • Injector Temperature : 250 °C.[8]

  • Oven Temperature Program :

    • Initial Temperature : 60-70 °C, hold for 2 minutes.[3][8]

    • Ramp : Increase by 3 °C/min to 240-270 °C.[3][8]

    • Final Hold : Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer Conditions :

    • Ionization Source : Electron Impact (EI) at 70 eV.[8]

    • MS Source Temperature : 230 °C.[8]

    • Quadrupole Temperature : 150 °C.[8]

    • Mass Scan Range : 40-550 amu.

    • Solvent Delay : 2-3 minutes.[3]

3. Data Analysis and Compound Identification

  • Identification : The primary method for identifying compounds is by comparing their acquired mass spectra with reference spectra in established libraries like NIST and Wiley.[8] The retention time (RT) is also used as a confirmation point.

  • Quantification :

    • Relative Quantification : The relative percentage of a compound is calculated using the area normalization method from the total ion chromatogram (TIC).

    • Absolute Quantification : For precise concentration determination, a calibration curve is created using certified reference standards of this compound at various concentrations. The concentration in the sample is then calculated from this curve.

Visualizations

Experimental Workflow Diagram

G GC-MS Analysis Workflow for Essential Oils cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Receive Essential Oil Sample B Dilute in Solvent (e.g., 1µL in 1mL Methanol) A->B C Add Internal Standard (Optional) B->C D Vortex & Centrifuge C->D E Transfer to Autosampler Vial D->E F Inject Sample (1µL) E->F G GC Separation (HP-5MS Column) F->G H MS Detection (EI, 70 eV) G->H I Acquire Total Ion Chromatogram (TIC) H->I J Identify Peaks via Mass Spectral Library (NIST) I->J K Quantify Compound (Area % or Calibration Curve) J->K L Generate Final Report K->L

GC-MS analysis workflow from sample receipt to final report.

Logical Diagram of a GC-MS System

GCMS_System Logical Diagram of a GC-MS System cluster_gc Gas Chromatograph (GC) cluster_ms Mass Spectrometer (MS) Injector Injector Port (Vaporization) Column GC Column (Separation) Injector->Column IonSource Ion Source (Electron Impact) Column->IonSource Transfer Line Oven Column Oven (Temperature Program) MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector (Electron Multiplier) MassAnalyzer->Detector DataSystem Data System (Analysis & Control) Detector->DataSystem Signal CarrierGas Carrier Gas (Helium) CarrierGas->Injector Mobile Phase Sample Sample Vial Sample->Injector Injection

References

Application Note: HPLC Analysis of 2-isopropyl-3-methylbutanoic Acid Following Pre-column Fluorescent Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-isopropyl-3-methylbutanoic acid in various sample matrices. Due to its lack of a strong native chromophore, direct analysis of this compound by HPLC with UV-Vis detection is challenging. To overcome this limitation, a pre-column derivatization strategy using the fluorescent labeling reagent 9-anthryldiazomethane (ADAM) is employed. This method converts the non-chromophoric carboxylic acid into a highly fluorescent ester, enabling sensitive and selective detection by HPLC with a fluorescence detector. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, derivatization, and HPLC analysis.

Introduction

This compound is a branched-chain carboxylic acid that can be found in various natural products and is a potential building block in pharmaceutical synthesis. Accurate quantification of this sterically hindered carboxylic acid is crucial for quality control and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of organic molecules. However, the absence of a suitable chromophore in this compound necessitates a derivatization step to introduce a detectable tag.[1][2]

Fluorescent derivatization offers significant advantages, including high sensitivity and selectivity.[1][3] 9-Anthryldiazomethane (ADAM) is a widely used fluorescent derivatization reagent for carboxylic acids.[4] It reacts with the carboxylic acid moiety to form a stable, highly fluorescent ester derivative, allowing for trace-level detection.[4] This application note provides a detailed protocol for the derivatization of this compound with ADAM and subsequent analysis by reverse-phase HPLC.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. The process involves sample preparation, derivatization of the analyte with ADAM, and subsequent separation and detection of the fluorescent derivative by HPLC.

derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis sample Sample containing This compound extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction evaporation Evaporation to Dryness extraction->evaporation dissolution Dissolution in Acetonitrile evaporation->dissolution add_adam Addition of ADAM Reagent dissolution->add_adam reaction Incubation (Room Temperature, 1h) add_adam->reaction hplc_injection Injection into HPLC System reaction->hplc_injection separation Reverse-Phase Separation hplc_injection->separation detection Fluorescence Detection separation->detection quantification Data Analysis and Quantification detection->quantification derivatization_reaction reactant1 This compound (Non-fluorescent) product Fluorescent Ester Derivative (Highly Fluorescent) reactant1->product reactant2 9-Anthryldiazomethane (ADAM) (Fluorescent Reagent) reactant2->product byproduct Nitrogen Gas (N₂) product->byproduct  +

References

Application Note and Protocol for the Isolation of 2-isopropyl-3-methylbutanoic Acid from Tobacco Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the isolation and purification of 2-isopropyl-3-methylbutanoic acid from tobacco leaves (Nicotiana tabacum). While this specific compound is not as commonly studied as other organic acids in tobacco, this protocol provides a robust methodology based on established principles of natural product chemistry. The procedure involves solvent extraction, acid-base liquid-liquid partitioning, and chromatographic purification. This application note is intended to serve as a comprehensive guide for researchers interested in isolating and studying less-abundant carboxylic acids from plant matrices.

Introduction

Tobacco (Nicotiana tabacum) contains a complex mixture of chemical constituents, including a variety of organic acids. These acids contribute to the chemical properties and physiological effects of tobacco products. While major organic acids like malic, citric, and oxalic acid are well-documented, the isolation of minor branched-chain carboxylic acids such as this compound is less commonly described. This protocol details a multi-step procedure for the successful isolation and purification of this target compound, providing a foundation for further analytical and pharmacological studies.

Experimental Protocols

Sample Preparation

1.1. Harvesting and Drying: Freshly harvested tobacco leaves are air-dried in a well-ventilated area, protected from direct sunlight, until they are brittle. 1.2. Grinding: The dried leaves are ground into a fine powder using a laboratory mill. This increases the surface area for efficient extraction. 1.3. Storage: The powdered tobacco leaf material is stored in airtight containers at -20°C to prevent degradation of organic compounds.

Extraction

2.1. Maceration: A 100 g sample of powdered tobacco leaves is suspended in 500 mL of 80% ethanol in water (v/v). 2.2. Ultrasonication: The suspension is placed in an ultrasonic bath and sonicated for 1 hour at a controlled temperature of 40°C to enhance cell wall disruption and solvent penetration. 2.3. Filtration: The extract is filtered through Whatman No. 1 filter paper to remove solid plant material. The residue is re-extracted twice more with 250 mL of 80% ethanol each time. 2.4. Solvent Evaporation: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a bath temperature of 50°C to remove the ethanol. The resulting aqueous extract is then lyophilized to yield a crude extract powder.

Acid-Base Liquid-Liquid Extraction

This purification step is based on the principle of altering the polarity of the carboxylic acid by changing the pH.[1]

3.1. Dissolution: The lyophilized crude extract is redissolved in 200 mL of deionized water. 3.2. Basification and Extraction of Neutral/Basic Compounds: The pH of the aqueous solution is adjusted to approximately 10 with 2 M sodium hydroxide. This deprotonates the carboxylic acid, making it water-soluble as a carboxylate salt. The basic solution is then extracted three times with 100 mL of diethyl ether to remove neutral and basic impurities. The aqueous phase is retained. 3.3. Acidification and Extraction of the Target Acid: The pH of the aqueous phase is then adjusted to approximately 2 with 6 M hydrochloric acid. This protonates the carboxylate, making the this compound less water-soluble and more soluble in organic solvents. 3.4. Organic Phase Collection: The acidified aqueous solution is extracted three times with 100 mL of ethyl acetate. The organic phases, which now contain the target compound, are combined. 3.5. Drying and Evaporation: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a semi-purified acid fraction.

Chromatographic Purification

4.1. Silica Gel Column Chromatography: 4.1.1. Column Packing: A glass column is packed with silica gel (200-300 mesh) using a hexane:ethyl acetate (9:1 v/v) solvent system. 4.1.2. Loading: The semi-purified acid fraction is dissolved in a minimal amount of the mobile phase and loaded onto the column. 4.1.3. Elution: The column is eluted with a gradient of increasing ethyl acetate in hexane. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate). 4.1.4. Pooling and Evaporation: Fractions containing the purified this compound are pooled, and the solvent is evaporated to yield the purified compound.

4.2. (Optional) Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, the product from the silica gel column can be further purified using preparative reverse-phase HPLC. 4.2.1. Column: C18 column. 4.2.2. Mobile Phase: A gradient of acetonitrile in water, with 0.1% formic acid.[2] 4.2.3. Detection: UV at 210 nm. 4.2.4. Fraction Collection: The peak corresponding to this compound is collected. 4.2.5. Lyophilization: The collected fraction is lyophilized to remove the mobile phase and obtain the final pure product.

Data Presentation

The following table summarizes illustrative quantitative data that could be expected from the isolation protocol described above, starting from 100 g of dried tobacco leaves.

StepParameterValueNotes
Initial Sample Dry Weight of Tobacco Leaves100 g
Extraction Crude Extract Yield15.2 gAfter lyophilization of the 80% ethanol extract.
Acid-Base Extraction Semi-Purified Acid Fraction Yield1.8 gAfter solvent evaporation.
Silica Gel Chromatography Purified Product Yield150 mgYield of this compound.
Purity (by GC-MS)>95%
(Optional) Prep-HPLC Final Product Yield110 mg
Final Purity (by HPLC)>99%

Visualizations

Experimental Workflow

Isolation_Workflow Start Dried Tobacco Leaves Grinding Grinding Start->Grinding Extraction Ethanol Extraction & Sonication Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract AcidBase Acid-Base Liquid-Liquid Extraction CrudeExtract->AcidBase SemiPurified Semi-Purified Acid Fraction AcidBase->SemiPurified Silica Silica Gel Chromatography SemiPurified->Silica PurifiedProduct Purified Product (>95%) Silica->PurifiedProduct PrepHPLC Preparative HPLC (Optional) PurifiedProduct->PrepHPLC FinalProduct Final Product (>99%) PrepHPLC->FinalProduct

Caption: Workflow for the isolation of this compound.

Acid-Base Extraction Logic

AcidBase_Logic AqueousExtract Aqueous Crude Extract (R-COOH, Neutral, Basic) AddBase Add NaOH (pH 10) AqueousExtract->AddBase AqueousPhase1 Aqueous Phase (R-COO- Na+, Basic) AddBase->AqueousPhase1 Extract with Diethyl Ether OrganicPhase1 Organic Phase (Diethyl Ether) (Neutral Compounds) AddBase->OrganicPhase1 Discard AddAcid Add HCl (pH 2) AqueousPhase1->AddAcid AqueousPhase2 Aqueous Phase (Salts, Basic) AddAcid->AqueousPhase2 Extract with Ethyl Acetate Discard OrganicPhase2 Organic Phase (Ethyl Acetate) (R-COOH) AddAcid->OrganicPhase2 Collect

Caption: Logic of the acid-base liquid-liquid extraction for purification.

Conclusion

The protocol presented here provides a comprehensive and adaptable methodology for the isolation of this compound from tobacco leaves. By employing a combination of solvent extraction, pH-mediated liquid-liquid partitioning, and chromatographic techniques, a high-purity product can be obtained. This protocol can be modified by researchers to suit their specific equipment and analytical needs and can serve as a template for the isolation of other minor carboxylic acids from complex plant matrices. The successful isolation of such compounds is crucial for their structural elucidation, and the investigation of their biological activities and potential applications in various fields, including drug development.

References

Application Notes and Protocols for 2-Isopropyl-3-methylbutanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-isopropyl-3-methylbutanoic acid as a chiral building block in asymmetric synthesis. While specific documented applications for this exact molecule are limited, its structural similarity to the valine scaffold allows for insightful extrapolation of its utility. This document focuses on the well-established use of a closely related structure, L-valine, in the synthesis of the blockbuster drug Valsartan, and provides general protocols for the application of chiral carboxylic acids as auxiliaries.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented below.[1]

PropertyValueReference
CAS Number 32118-53-9[1]
Molecular Formula C8H16O2[1]
Molecular Weight 144.21 g/mol
IUPAC Name This compound
Boiling Point Not available
Melting Point Not available
Density Not available

Application Note 1: Chiral Building Block in the Synthesis of Valsartan

The antihypertensive drug Valsartan provides an excellent case study for the application of a chiral amino acid derivative, L-valine, which shares a core structure with this compound. In the synthesis of Valsartan, the L-valine methyl ester serves as the chiral source, establishing the critical stereocenter in the final active pharmaceutical ingredient (API). The IUPAC name of Valsartan is (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid.[2]

The branched-chain structure of the valine derivative is a key feature, making it a versatile building block in drug development.[3] The overall synthesis involves the N-alkylation of the L-valine ester with a substituted biphenylmethyl bromide, followed by acylation and subsequent functional group manipulations to yield the final product.

General Synthetic Workflow for Valsartan

The synthesis of Valsartan from L-valine methyl ester can be summarized in the following workflow.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Acylation cluster_2 Step 3: Tetrazole Formation cluster_3 Step 4: Deprotection and Hydrolysis L-Valine_methyl_ester L-Valine_methyl_ester Alkylated_valine_ester Alkylated_valine_ester L-Valine_methyl_ester->Alkylated_valine_ester  Na2CO3, KI, DMF Biphenyl_intermediate Biphenyl_intermediate Biphenyl_intermediate->Alkylated_valine_ester Alkylated_valine_ester_2 Alkylated valine ester Valeroyl_chloride Valeroyl_chloride Acylated_product Acylated_product Valeroyl_chloride->Acylated_product Trityl_protected_intermediate Acylated product Alkylated_valine_ester_2->Acylated_product  Toluene, Na2CO3 Trityl_valsartan_ester Trityl_valsartan_ester Trityl_protected_intermediate->Trityl_valsartan_ester  Xylene, reflux Tributyltin_azide Tributyltin_azide Tributyltin_azide->Trityl_valsartan_ester Final_Deprotection Trityl valsartan ester Valsartan Valsartan Final_Deprotection->Valsartan  1. Acidic hydrolysis (Trityl)  2. Basic hydrolysis (Ester)

Caption: Synthetic workflow for Valsartan.
Quantitative Data from a Representative Valsartan Synthesis

The following table summarizes the yields for the key transformations in a reported synthesis of Valsartan.

StepTransformationReagents and ConditionsYield (%)Purity (HPLC, %)Reference
1 & 2N-alkylation and N-acylationL-valine methyl ester, biphenyl intermediate, valeroyl chloride>90 (overall)>95
3 & 4Cyclization and DeprotectionTributyltin azide, acid/base hydrolysis>94>95
Experimental Protocol: Synthesis of Valsartan Intermediate

This protocol is a generalized procedure based on common synthetic routes for Valsartan.

Step 1: N-Alkylation of L-Valine Methyl Ester

  • To a solution of L-valine methyl ester hydrochloride (1.0 eq) in a suitable organic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq).

  • Add a catalytic amount of potassium iodide (0.1 eq).

  • To this suspension, add 4-bromomethyl-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl (1.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated product.

Step 2: N-Acylation with Valeroyl Chloride

  • Dissolve the crude N-alkylated product from the previous step in an inert solvent like toluene.

  • Add an aqueous solution of a base, for example, sodium carbonate.

  • Cool the mixture to 0-5 °C.

  • Slowly add valeroyl chloride (1.2 eq) to the reaction mixture while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated intermediate. This intermediate can then be carried forward to the subsequent deprotection and cyclization steps.

Application Note 2: General Use as a Chiral Auxiliary

Chiral carboxylic acids and their derivatives, such as this compound, can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

General Workflow for Using a Chiral Auxiliary

The general logic for the application of a chiral auxiliary is depicted in the following workflow diagram.

G Prochiral_Substrate Prochiral_Substrate Chiral_Substrate Prochiral Substrate + Chiral Auxiliary Prochiral_Substrate->Chiral_Substrate Chiral_Auxiliary Chiral Auxiliary (e.g., this compound derivative) Chiral_Auxiliary->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Product with New Stereocenter Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recycled_Auxiliary Recycled Chiral Auxiliary Cleavage->Recycled_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol: Diastereoselective Enolate Alkylation (General)

This protocol outlines a general procedure for the use of a chiral carboxylic acid derivative (as an oxazolidinone auxiliary, a common application) in a diastereoselective alkylation reaction.

1. Acylation of the Chiral Auxiliary

  • Dissolve the chiral auxiliary (e.g., a valinol-derived oxazolidinone) (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to -78 °C.

  • Add a strong base such as n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, add the desired acyl chloride (e.g., propanoyl chloride) (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic phase, and purify by column chromatography.

2. Diastereoselective Alkylation

  • Dissolve the N-acylated chiral auxiliary (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to form the enolate.

  • Stir the solution at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., benzyl bromide) (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete by TLC analysis.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the product by column chromatography to obtain the diastereomerically enriched product.

3. Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a solvent system such as THF/water.

  • Add a cleaving agent, for example, lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH), at 0 °C.

  • Stir the reaction until the starting material is consumed.

  • Acidify the reaction mixture to protonate the resulting carboxylic acid.

  • Extract the desired chiral carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.

The efficiency of each step, particularly the diastereoselectivity of the alkylation, would need to be determined experimentally for a new chiral auxiliary like one derived from this compound.

References

Application Notes and Protocols: 2-Isopropyl-3-methylbutanoic Acid and its Esters in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-isopropyl-3-methylbutanoic acid and its corresponding esters in the flavor and fragrance industry. While the acid itself has limited direct application due to its often-disagreeable odor, it serves as a crucial precursor for the synthesis of highly valuable aroma compounds.[1][2][3] Its esters, particularly isopropyl 2-methylbutyrate and isopropyl 3-methylbutanoate, are prized for their pleasant, fruity aromas and are widely used to impart and enhance fruit notes in a variety of consumer products.[4][5][6]

Sensory Properties and Applications

The primary application of this compound in the flavor and fragrance industry is indirect, through the creation of its esters. These esters are known for their characteristic fruity, sweet, and green aroma profiles.

Key Esters and Their Organoleptic Profiles

The sensory characteristics of the isopropyl esters of closely related methylbutanoic acids are well-documented and serve as a strong indicator of the potential profiles of esters derived from this compound.

CompoundCAS NumberFEMA NumberOdor ProfileFlavor ProfileApplications
Isopropyl 2-methylbutyrate66576-71-43699Fruity, sweet, green, oily, ethereal, with a pineapple nuance.[7]Fruity, green, ethereal, apple skin, pineapple, tutti frutti, chamomile, citrus.[7]Used in green-fruity accords like pear and apple; provides freshness to perfumes.[8] Enhances natural impression in pineapple, apple, strawberry, and citrus flavors.[5]
Isopropyl 3-methylbutanoate32665-23-92961Ethereal-fruity, diffusive, winey, pineapple type.[9]Apple, pineapple, fruity.[10]Flavoring agent in food products and beverages.[4]
Natural Occurrence

Branched-chain volatile esters are common constituents of fruit aromas, contributing significantly to their characteristic flavor profiles.[11] While the specific natural occurrence of this compound and its esters is not widely documented, the presence of structurally similar compounds like ethyl 2-methylbutanoate and ethyl 3-methylbutanoate in fruits such as apples and strawberries is well-established.[12] The biosynthesis of these esters in fruits is thought to involve the de novo synthesis of their precursor amino acids and α-ketoacids during ripening.[1]

Commercial Applications

The pleasant and versatile aromas of these esters make them valuable ingredients in a wide range of consumer products:

  • Flavoring Agents: Used in food and beverages to create or enhance fruity flavors, particularly in confectionery, baked goods, and drinks.[4]

  • Fragrance Ingredients: Incorporated into perfumes, personal care products (e.g., lotions, shampoos), and household products to provide fresh and fruity scents.[4]

  • Solvents: Due to their low toxicity and good solubility in organic solvents, they can also be used as solvents in chemical processes and cosmetic formulations.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and sensory analysis of this compound and its esters.

Synthesis of this compound

Principle: The malonic ester synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Isopropyl bromide

  • sec-Butyl bromide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in an appropriate solvent like absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise to form the enolate.

  • First Alkylation: Add isopropyl bromide to the reaction mixture and reflux until the reaction is complete (monitored by TLC). This will add the isopropyl group to the α-carbon of the malonic ester.

  • Second Deprotonation and Alkylation: Cool the reaction mixture and add another equivalent of sodium ethoxide, followed by the dropwise addition of sec-butyl bromide. Reflux the mixture to introduce the second alkyl group.

  • Hydrolysis and Decarboxylation: After cooling, add concentrated hydrochloric acid to the reaction mixture and heat under reflux. This will hydrolyze the ester groups to carboxylic acids and subsequently cause decarboxylation of the malonic acid derivative to yield this compound.

  • Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Synthesis of Isopropyl Esters (Fischer Esterification)

Principle: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.

Materials:

  • This compound (or other branched-chain carboxylic acid)

  • Isopropanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus or similar setup for water removal

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, a molar excess of isopropanol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Esterification: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected.

  • Neutralization: After the reaction is complete (no more water is collected), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the toluene and excess isopropanol by rotary evaporation.

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Principle: GC-O combines the separation power of gas chromatography with human sensory perception. As compounds elute from the GC column, they are split between a chemical detector (e.g., FID or MS) and a sniffing port, where a trained panelist can detect and describe the odor.[14][15][16]

Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Olfactometry sniffing port

  • Appropriate GC column (e.g., DB-Wax or DB-5)

  • Sample of the synthesized ester or a product containing it, diluted in a suitable solvent

  • Trained sensory panelists

Procedure:

  • Sample Preparation: Prepare a dilution series of the sample in a volatile, odorless solvent (e.g., dichloromethane).

  • GC-O Analysis: Inject the sample into the GC. The effluent from the column is split, with one part going to the detector and the other to the sniffing port.

  • Olfactory Detection: A trained panelist sniffs the effluent at the sniffing port and records the time, duration, and a descriptor for each odor perceived.

  • Data Analysis: The olfactogram (a chromatogram of odor events) is compared with the instrumental chromatogram (from FID or MS) to correlate specific chemical compounds with their perceived odors. The intensity of the odors can be assessed using methods like Aroma Extract Dilution Analysis (AEDA), where serial dilutions of the sample are analyzed until no odor is detected.[17]

Sensory Panel Evaluation

Principle: A trained sensory panel evaluates the aroma of the compound in a controlled environment to provide descriptive analysis and preference ratings.[18][19][20]

Materials:

  • Synthesized ester, diluted to a safe and appropriate concentration on smelling strips or in a neutral solvent.

  • A panel of trained sensory assessors.

  • A controlled sensory evaluation room, free from distracting odors.

  • Evaluation forms with appropriate scales (e.g., for intensity, hedonic liking, and descriptive attributes).

Procedure:

  • Panel Training: Train panelists on a set of standard aroma compounds to ensure they have a common vocabulary for describing fruity and other relevant notes.

  • Sample Presentation: Present the samples to the panelists in a randomized and blind manner. This can be done using smelling strips dipped in the diluted sample.

  • Evaluation: Panelists evaluate the samples for various attributes such as overall aroma intensity, specific fruit notes (e.g., apple, pineapple), greenness, and sweetness. They record their assessments on the evaluation forms.

  • Data Analysis: The data from the panelists are collected and statistically analyzed to determine the sensory profile of the compound and to compare it with other reference compounds.

Visualizations

Logical Relationship Diagram

Logical_Relationship Acid This compound Ester Fruity Esters (e.g., Isopropyl 2-methylbutyrate) Acid->Ester Esterification Flavor Flavor Applications (Food, Beverages) Ester->Flavor Imparts Fruity Notes Fragrance Fragrance Applications (Perfumes, Personal Care) Ester->Fragrance Provides Fresh, Fruity Scents

Caption: Relationship between the acid, its esters, and applications.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow start Start: Carboxylic Acid + Alcohol reaction Fischer Esterification (Acid Catalyst, Reflux) start->reaction workup Work-up (Neutralization, Washing) reaction->workup purification Purification (Distillation) workup->purification product Pure Ester purification->product

Caption: Workflow for the synthesis and purification of esters.

Experimental Workflow: Sensory Analysis

Sensory_Analysis_Workflow sample Sample Preparation (Dilution Series) gco GC-O Analysis (Separation & Sniffing) sample->gco panel Sensory Panel Evaluation (Descriptive Analysis) sample->panel data Data Analysis (Correlation & Statistics) gco->data panel->data profile Aroma Profile data->profile

Caption: Workflow for the sensory analysis of aroma compounds.

References

Application Notes and Protocols: Asymmetric Synthesis of 2-Isopropyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the asymmetric synthesis of 2-isopropyl-3-methylbutanoic acid. The synthesis utilizes the highly reliable and well-documented Evans asymmetric alkylation methodology, which employs a chiral oxazolidinone auxiliary to control the stereochemistry of the product. This method is renowned for its high diastereoselectivity and the predictability of the stereochemical outcome. The protocol is divided into three main stages: acylation of the chiral auxiliary, diastereoselective alkylation, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched carboxylic acid.

Overall Reaction Scheme

The overall synthetic route is depicted below:

Overall_Reaction_Scheme Aux Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) AcylatedAux N-Isobutyryl Oxazolidinone Aux->AcylatedAux Acylation AcylChloride Isobutyryl Chloride AcylChloride->AcylatedAux AlkylatedAux Alkylated Intermediate AcylatedAux->AlkylatedAux Diastereoselective Alkylation FinalProduct (S)-2-Isopropyl-3-methylbutanoic Acid AlkylatedAux->FinalProduct Cleavage Base 1. NaHMDS, THF, -78 °C AlkylHalide 2. 2-Bromopropane CleavageReagents LiOH, H2O2 THF/H2O

Caption: Overall three-step synthesis of this compound.

Experimental Protocols

Materials and Equipment:

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography equipment (e.g., column chromatography setup)

  • Analytical instruments for characterization (NMR, Mass Spectrometry, Chiral HPLC/GC)

Reagents:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Isobutyryl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • 2-Bromopropane

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H2O2)

  • Sodium sulfite (Na2SO3)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

Step 1: Synthesis of N-Isobutyryl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Acylation)

This step involves the acylation of the chiral auxiliary with isobutyryl chloride to form the N-acyloxazolidinone.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et3N) dropwise to the stirred solution.

  • Slowly add isobutyryl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-isobutyryl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Data for Step 1:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone177.2010.01.01.77 g
Isobutyryl chloride106.5511.01.11.05 mL
Triethylamine101.1915.01.52.09 mL
Dichloromethane---50 mL
Product (Expected Yield: 85-95%) 247.30 8.5 - 9.5 -2.10 - 2.35 g

Step 2: Diastereoselective Alkylation with 2-Bromopropane

This is the key stereochemistry-defining step where the enolate of the N-acyloxazolidinone is alkylated.

Procedure:

  • Dissolve the N-isobutyryl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF dropwise via a syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add 2-bromopropane dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Data for Step 2:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
N-Isobutyryl Oxazolidinone247.305.01.01.24 g
NaHMDS (1.0 M in THF)183.385.51.15.5 mL
2-Bromopropane122.997.51.50.70 mL
Tetrahydrofuran---40 mL
Product (Expected Yield: 80-90%) 289.38 4.0 - 4.5 -1.16 - 1.30 g
Expected Diastereomeric Excess (d.e.) --->95%

Step 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the target carboxylic acid.[1][2]

Procedure:

  • Dissolve the purified alkylated product in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide. Caution: This reaction can be exothermic and may evolve oxygen gas.[1] Ensure adequate venting.

  • Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion (monitored by TLC), cool the reaction back to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite.

  • Stir for 30 minutes at room temperature.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water and extract with diethyl ether (2x) to remove the chiral auxiliary. The auxiliary can be recovered from the organic layers for reuse.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl (perform in an ice bath).

  • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

Data for Step 3:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Alkylated Intermediate289.384.01.01.16 g
30% Hydrogen Peroxide34.0116.04.01.8 mL
Lithium Hydroxide23.958.02.00.19 g in water
THF/Water---20 mL / 5 mL
Product (Expected Yield: 85-95%) 144.21 3.4 - 3.8 -0.49 - 0.55 g
Expected Enantiomeric Excess (e.e.) --->95%

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow start Start acylation Step 1: Acylation (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone + Isobutyryl Chloride start->acylation workup1 Workup & Purification 1 (Quench, Extraction, Chromatography) acylation->workup1 alkylation Step 2: Diastereoselective Alkylation Deprotonation with NaHMDS, Alkylation with 2-Bromopropane workup1->alkylation workup2 Workup & Purification 2 (Quench, Extraction, Chromatography) alkylation->workup2 cleavage Step 3: Auxiliary Cleavage LiOH, H2O2 workup2->cleavage workup3 Workup & Purification 3 (Quench, Extraction, Acidification, Extraction) cleavage->workup3 product Final Product: (S)-2-Isopropyl-3-methylbutanoic Acid workup3->product aux_recovery Chiral Auxiliary Recovery workup3->aux_recovery from cleavage workup

Caption: Workflow for the asymmetric synthesis of this compound.

Diagram of the Diastereoselective Alkylation Mechanism

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Alkylation N_Acyl N-Isobutyryl Oxazolidinone Enolate Chelated (Z)-Enolate N_Acyl->Enolate -78 °C, THF TS Transition State (Attack from less hindered face) Enolate->TS Enolate->TS Base NaHMDS AlkylHalide 2-Bromopropane (Electrophile) AlkylHalide->TS Product Alkylated Product TS->Product Diastereoselective Attack

Caption: Mechanism of the diastereoselective alkylation step.

References

Application Notes and Protocols for the Quantification of 2-isopropyl-3-methylbutanoic Acid in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-isopropyl-3-methylbutanoic acid in various food matrices. The methodologies outlined are based on established analytical techniques for short-chain and branched-chain fatty acids, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a branched-chain fatty acid that may contribute to the flavor and aroma profiles of certain food products. Its quantification is essential for quality control, authenticity assessment, and understanding its formation during food processing and storage. This document outlines the necessary procedures for the extraction, derivatization, and instrumental analysis of this compound in complex food samples.

Experimental Protocols

A robust and reliable method for quantifying short and branched-chain fatty acids in complex matrices involves extraction, derivatization, and subsequent analysis by GC-MS.[1][2][3][4][5] The following protocols are recommended for the analysis of this compound in food samples.

Sample Preparation: Extraction of Short-Chain Fatty Acids

The choice of extraction method depends on the food matrix. Homogenization is a critical first step for solid and semi-solid samples to ensure representative sampling.[6]

Protocol for General Food Samples:

  • Homogenization: Weigh a representative portion of the food sample (e.g., 1-5 g) and homogenize it. For solid samples, this can be done with a high-speed blender or a mortar and pestle with liquid nitrogen.[6] For liquid samples, ensure thorough mixing.

  • Acidification: To a homogenized sample, add a suitable amount of acidic solution (e.g., hydrochloric acid) to adjust the pH to 2-3. This step protonates the fatty acids, making them more soluble in organic solvents.[3][4]

  • Solvent Extraction: Add an appropriate organic solvent such as diethyl ether or a mixture of diethyl ether and hexane. Vortex the mixture vigorously for several minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Collection: Carefully collect the organic layer containing the fatty acids.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract. The final volume should be adjusted based on the expected concentration of the analyte.

Derivatization

To improve the volatility and chromatographic behavior of this compound for GC analysis, a derivatization step is often necessary. A common method is esterification to form methyl or other alkyl esters.

Protocol for Esterification using BF₃-Methanol:

  • To the concentrated extract from the previous step, add a known volume of BF₃-methanol reagent.

  • Heat the mixture in a sealed vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • After cooling, add a known volume of hexane and water to the vial.

  • Vortex the mixture and allow the layers to separate.

  • The upper hexane layer, containing the fatty acid methyl esters, is collected for GC-MS analysis.

Instrumental Analysis: GC-MS

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-WAX or HP-INNOWax), is suitable for the separation of fatty acid methyl esters.[1]

Typical GC-MS Parameters:

ParameterValue
Injection Mode Splitless or Pulsed Splitless[1]
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Oven Program Initial temp 50°C, hold for 2 min, ramp to 220°C at 5°C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Note: These parameters should be optimized for the specific instrument and application.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different food samples or processing conditions.

Table 1: Quantification of this compound in Various Food Samples (Hypothetical Data)

Food SampleConcentration (µg/g)Standard DeviationMethod of Analysis
Fermented Cheese A15.21.8GC-MS
Sourdough Bread5.80.7GC-MS
Craft Beer2.10.3HS-SPME-GC-MS
Cured Sausage25.63.1GC-MS

Method Validation

The analytical method should be validated to ensure its accuracy, precision, and reliability. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using standard solutions of this compound methyl ester at different concentrations. A good linearity is indicated by a correlation coefficient (R²) > 0.99.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Precision: Assessed by analyzing replicate samples and expressed as the relative standard deviation (RSD).

  • Accuracy: Determined by spike-recovery experiments, where a known amount of the standard is added to a sample matrix and the recovery is calculated.[2]

  • Specificity: The ability of the method to differentiate and quantify the target analyte in the presence of other components in the sample matrix.

Visualizations

The following diagrams illustrate the key workflows in the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Food Sample homogenization Homogenization sample->homogenization acidification Acidification (pH 2-3) homogenization->acidification extraction Solvent Extraction acidification->extraction concentration Concentration extraction->concentration derivatization Esterification (e.g., BF3-Methanol) concentration->derivatization gcms GC-MS Analysis derivatization->gcms data_processing Data Processing & Quantification gcms->data_processing

Caption: Overall experimental workflow for the quantification of this compound.

gcms_process injection Sample Injection gc_column GC Separation (Capillary Column) injection->gc_column ionization Electron Ionization (70 eV) gc_column->ionization mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system

Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

References

Application Notes and Protocols for the Use of 2-isopropyl-3-methylbutanoic acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to both the calibration standards and the unknown samples. It helps to correct for variations in sample preparation, injection volume, and instrument response.

2-isopropyl-3-methylbutanoic acid, a branched-chain carboxylic acid, is a suitable candidate as an internal standard for the quantification of various short-chain fatty acids (SCFAs) and other related carboxylic acids in complex biological matrices. Its structural similarity to endogenous metabolites ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, thus providing reliable normalization.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS and LC-MS/MS methodologies for the analysis of short-chain fatty acids in biological samples.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
CAS Number 32118-53-9
Boiling Point Approx. 210-212 °C
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, diethyl ether), sparingly soluble in water.
Structure
alt text

Application: Quantification of Short-Chain Fatty Acids in Human Plasma by GC-MS

This section outlines a protocol for the determination of SCFAs (e.g., acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, isovaleric acid) in human plasma using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

  • Standards: Acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, isovaleric acid, and this compound (as internal standard).

  • Reagents: Methanol (HPLC grade), Diethyl ether (anhydrous), N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl), Hydrochloric acid (HCl).

  • Sample Collection Tubes: K2-EDTA plasma tubes.

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each SCFA and the internal standard in methanol.

  • Working Standard Mixture: Prepare a mixed standard solution containing all SCFAs at a concentration of 100 µg/mL in methanol.

  • Internal Standard Working Solution (50 µg/mL): Prepare a working solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with appropriate volumes of the working standard mixture and a fixed volume of the internal standard working solution to achieve final concentrations ranging from 1 to 200 µM.

3. Sample Preparation

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of plasma.

  • Spiking: Add 10 µL of the internal standard working solution (50 µg/mL) to each plasma sample.

  • Acidification: Add 50 µL of 6M HCl to acidify the sample. Vortex for 10 seconds.

  • Extraction: Add 1 mL of diethyl ether. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the upper organic layer to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 50 µL of MTBSTFA with 1% TBDMSCl and 50 µL of acetonitrile. Cap the tube tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.

4. GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temp 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 280°C at 25°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

5. SIM Ions for Quantification

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Acetic acid-TBDMS11775
Propionic acid-TBDMS13175
Isobutyric acid-TBDMS14575
Butyric acid-TBDMS14589
Isovaleric acid-TBDMS15975
Valeric acid-TBDMS159115
This compound-TBDMS (IS) 187 115
Data Presentation

Table 1: Representative Chromatographic Retention Times and Linearity Data

AnalyteRetention Time (min)Calibration Range (µM)
Acetic acid5.21 - 200> 0.995
Propionic acid6.81 - 200> 0.995
Isobutyric acid7.51 - 200> 0.996
Butyric acid7.91 - 200> 0.997
Isovaleric acid8.61 - 200> 0.995
Valeric acid9.11 - 200> 0.998
This compound (IS) 10.5 --

Table 2: Precision and Accuracy of the Method

AnalyteSpiked Conc. (µM)Measured Conc. (µM, mean ± SD, n=6)Precision (%CV)Accuracy (%)
Propionic acid54.8 ± 0.36.396.0
5051.2 ± 2.14.1102.4
150145.5 ± 5.84.097.0
Butyric acid55.2 ± 0.47.7104.0
5048.9 ± 1.93.997.8
150153.1 ± 6.54.2102.1

Application: Quantification of Short-Chain Fatty Acids in Fecal Samples by LC-MS/MS

This section details a protocol for the analysis of SCFAs in fecal samples using this compound as an internal standard with LC-MS/MS.

Experimental Protocol

1. Materials and Reagents

  • Standards: As listed for the GC-MS method.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid, 3-Nitrophenylhydrazine (3-NPH) hydrochloride, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride, Pyridine.

  • Sample Collection: Fecal collection tubes with a preservation buffer.

2. Standard Solution Preparation

  • Prepare stock solutions, working standard mixtures, and the internal standard working solution as described in the GC-MS protocol.

  • Prepare calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped fecal supernatant) with the working standard mixture and a fixed amount of the internal standard working solution.

3. Sample Preparation

  • Homogenization: Homogenize approximately 200 mg of fecal sample in 1 mL of ice-cold water.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • Aliquoting and Spiking: To 100 µL of the supernatant, add 10 µL of the internal standard working solution (50 µg/mL).

  • Derivatization:

    • Add 50 µL of 200 mM 3-NPH in 50% acetonitrile.

    • Add 50 µL of 120 mM EDC in 50% acetonitrile containing 6% pyridine.

  • Reaction: Vortex and incubate at 40°C for 30 minutes.

  • Quenching: Add 800 µL of 0.1% formic acid in water.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an LC vial.

4. LC-MS/MS Parameters

ParameterSetting
Liquid Chromatograph Shimadzu Nexera X2 or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Ionization Mode Negative Electrospray Ionization (ESI-)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage -4500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

5. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Acetic acid-3NPH194.1137.0-15
Propionic acid-3NPH208.1137.0-15
Isobutyric acid-3NPH222.1137.0-15
Butyric acid-3NPH222.1137.0-15
Isovaleric acid-3NPH236.1137.0-15
Valeric acid-3NPH236.1137.0-15
This compound-3NPH (IS) 278.2 137.0 -20
Data Presentation

Table 3: Representative LC-MS/MS Linearity and Sensitivity Data

AnalyteCalibration Range (µM)LLOQ (µM)
Acetic acid0.5 - 500> 0.9980.5
Propionic acid0.5 - 500> 0.9970.5
Butyric acid0.5 - 500> 0.9990.5
Valeric acid0.5 - 500> 0.9960.5

Mandatory Visualizations

GC_MS_Workflow Sample Plasma Sample Spike_IS Spike with This compound (IS) Sample->Spike_IS Acidification Acidification (HCl) Spike_IS->Acidification Extraction Liquid-Liquid Extraction (Diethyl Ether) Acidification->Extraction Evaporation Evaporation (N2) Extraction->Evaporation Derivatization Derivatization (MTBSTFA) Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: Workflow for SCFA analysis in plasma by GC-MS.

LC_MS_MS_Workflow Sample Fecal Homogenate Spike_IS Spike Supernatant with This compound (IS) Sample->Spike_IS Derivatization Derivatization (3-NPH, EDC) Spike_IS->Derivatization Quenching Reaction Quenching Derivatization->Quenching Filtration Filtration Quenching->Filtration LC_MS_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Workflow for SCFA analysis in feces by LC-MS/MS.

Internal_Standard_Logic Analyte Analyte Signal Response_Ratio Response Ratio (Analyte / IS) Analyte->Response_Ratio IS_Signal Internal Standard Signal IS_Signal->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

Caption: Logic of internal standard-based quantification.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-isopropyl-3-methylbutanoic acid synthesis.

Troubleshooting Guide

Q1: What are the common synthesis routes for this compound?

The most common and versatile method for the synthesis of this compound is the malonic ester synthesis. This method involves the sequential alkylation of a malonic ester, typically diethyl malonate, with two different alkyl halides, followed by hydrolysis and decarboxylation.[1][2][3] Alternative routes, such as Grignard carboxylation, can be challenging for sterically hindered substrates like this target molecule.

Q2: I am getting a low yield in my malonic ester synthesis of this compound. What are the potential causes and solutions?

Low yields in the malonic ester synthesis of a disubstituted carboxylic acid can arise from several factors, particularly when introducing two secondary alkyl groups. Here are the common causes and their respective solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The acidity of the mono-substituted malonic ester is lower than the starting diethyl malonate, making the second deprotonation more difficult.Use a slight excess of a strong base like sodium ethoxide for the second alkylation step. Ensure anhydrous conditions as any moisture will consume the base.
Side Reaction: Base with Alkyl Halide The ethoxide base can react with the alkyl halide (isopropyl bromide or sec-butyl bromide) via an E2 elimination reaction, especially with secondary halides, forming propene or butene respectively.[4][5]Add the alkyl halide dropwise to the enolate solution at a controlled temperature. Avoid a large excess of the alkyl halide.
Side Reaction: Dialkylation A common side reaction is the addition of two identical alkyl groups to the malonic ester, leading to a mixture of products that are difficult to separate.[1]Perform the alkylations sequentially. Isolate and purify the mono-alkylated intermediate before proceeding to the second alkylation step.
Steric Hindrance The introduction of two bulky secondary alkyl groups (isopropyl and sec-butyl) can be sterically hindered, slowing down the reaction rate and leading to incomplete conversion.Increase the reaction time and/or temperature for the second alkylation step. Consider using a higher boiling point solvent if necessary, ensuring it is compatible with the reaction.
Incomplete Hydrolysis or Decarboxylation The sterically hindered tetra-substituted malonic ester may be resistant to complete hydrolysis. Incomplete decarboxylation will also lower the yield of the final product.Use a stronger acid or base for hydrolysis and ensure a sufficiently high temperature and adequate reaction time for complete decarboxylation.

Q3: I am observing multiple spots on my TLC plate after the second alkylation. What are these byproducts?

Multiple spots on a TLC plate after the second alkylation likely indicate a mixture of the desired disubstituted product, unreacted mono-substituted intermediate, and potentially a small amount of the dialkylated byproduct from the first alkylation step. It is also possible to have unreacted diethyl malonate if the first alkylation was incomplete.

Q4: How can I improve the purity of my final product, this compound?

Purification of the final carboxylic acid can be achieved through several methods:

  • Distillation: Fractional distillation under reduced pressure is often effective for purifying liquid carboxylic acids.

  • Crystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a highly effective purification technique.

  • Chromatography: Column chromatography on silica gel can be used, but may be challenging for carboxylic acids due to their polarity. It is often better to purify the ester intermediate before the final hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for this compound?

The systematic IUPAC name for this compound is 3-methyl-2-(1-methylethyl)butanoic acid.

Q2: What are the key physical properties of this compound?

PropertyValue
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS Number 32118-53-9

Q3: Can I use Grignard carboxylation to synthesize this compound?

While Grignard carboxylation is a common method for synthesizing carboxylic acids, it can be problematic for highly branched structures like this compound. The Grignard reagent, 2-bromo-3-methylbutane, is sterically hindered, which can lead to low yields and competing side reactions such as Wurtz coupling and disproportionation.

Q4: What is the role of decarboxylation in the malonic ester synthesis?

Decarboxylation is the final step where the substituted malonic acid, upon heating, loses a molecule of carbon dioxide to form the desired carboxylic acid.[2][6] This step is crucial as it removes one of the carboxylic acid groups, leading to the final product.

Q5: Are there any safety precautions I should take during this synthesis?

Yes, several safety precautions are necessary:

  • Sodium ethoxide is a strong base and is corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl halides like isopropyl bromide and sec-butyl bromide are volatile and potentially harmful. Work in a well-ventilated fume hood.

  • Diethyl ether , if used as a solvent, is extremely flammable. Ensure there are no ignition sources nearby.

  • The hydrolysis and decarboxylation steps often involve heating with strong acids or bases, which should be done with care to avoid splashing and exposure.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Isopropylmalonate (Mono-alkylation)

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • Alkylation: Add isopropyl bromide (1.0 eq) dropwise to the solution. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain diethyl isopropylmalonate.

Protocol 2: Synthesis of Diethyl Isopropyl-sec-butylmalonate (Di-alkylation)

  • Preparation of Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol as described in Protocol 1.

  • Enolate Formation: To the sodium ethoxide solution, add the purified diethyl isopropylmalonate (1.0 eq) from the previous step dropwise with stirring.

  • Alkylation: Add sec-butyl bromide (1.0 eq) dropwise to the enolate solution.

  • Reaction and Work-up: Reflux the mixture for 4-6 hours, monitoring by TLC. The work-up procedure is similar to Protocol 1.

  • Purification: Purify the crude diethyl isopropyl-sec-butylmalonate by vacuum distillation.

Protocol 3: Hydrolysis and Decarboxylation to this compound

  • Hydrolysis: Reflux the purified diethyl isopropyl-sec-butylmalonate (1.0 eq) with an excess of aqueous sodium hydroxide (e.g., 20% solution) for 4-6 hours until the ester is completely hydrolyzed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).

  • Decarboxylation: Gently heat the acidic solution. Carbon dioxide will evolve. Continue heating until the effervescence ceases.

  • Extraction: Cool the solution and extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent. Purify the final product, this compound, by vacuum distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Mono-alkylation cluster_step2 Step 2: Di-alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate D Diethyl Isopropylmalonate A->D B Sodium Ethoxide B->D C Isopropyl Bromide C->D E Diethyl Isopropylmalonate D->E H Diethyl Isopropyl-sec-butylmalonate E->H F Sodium Ethoxide F->H G sec-Butyl Bromide G->H I Diethyl Isopropyl-sec-butylmalonate L This compound I->L J NaOH, H2O, Heat J->L K HCl K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation SideReactionBase Side Reaction of Base? Start->SideReactionBase Dialkylation Dialkylation Issue? Start->Dialkylation StericHindrance Steric Hindrance? Start->StericHindrance IncompleteHydrolysis Incomplete Hydrolysis/Decarboxylation? Start->IncompleteHydrolysis UseExcessBase Use slight excess of base. Ensure anhydrous conditions. IncompleteDeprotonation->UseExcessBase Yes ControlAddition Control alkyl halide addition rate and temperature. SideReactionBase->ControlAddition Yes SequentialAlkylation Perform sequential alkylation with purification of intermediate. Dialkylation->SequentialAlkylation Yes IncreaseReactionTime Increase reaction time and/or temperature. StericHindrance->IncreaseReactionTime Yes StrongerConditions Use stronger hydrolysis conditions and ensure complete decarboxylation. IncompleteHydrolysis->StrongerConditions Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

troubleshooting peak tailing of 2-isopropyl-3-methylbutanoic acid in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Peak Tailing of 2-isopropyl-3-methylbutanoic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing of this compound and other acidic compounds in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1] This results in a "tail" that extends from the peak back towards the baseline. An ideal chromatographic peak has a symmetrical, Gaussian shape.[1] Significant peak tailing can negatively impact resolution between closely related compounds and compromise the accuracy and precision of peak integration and quantification.[1]

Q2: Why is this compound prone to peak tailing?

A2: this compound, being a carboxylic acid, is a polar compound. This polarity, particularly the presence of the active carboxyl group, can lead to strong interactions with the stationary phase and active sites within the GC system.[2][3] These interactions, such as hydrogen bonding with silanol groups on the column or liner, can cause a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailing peak.[1]

Q3: What are the primary causes of peak tailing for acidic compounds in GC?

A3: The primary causes can be categorized as follows:

  • Analyte-System Interactions: Strong, secondary interactions between the acidic analyte and active sites (e.g., free silanol groups) in the injector liner, column, or connections.[1]

  • Column Issues: A contaminated or degraded column, especially at the inlet, can lead to poor peak shape.[1] Improperly cut or installed columns can also create turbulence and dead volumes in the flow path, contributing to tailing.[4]

  • Inlet and Injection Problems: A contaminated or non-deactivated inlet liner can be a major source of active sites. The injection technique itself, such as an injection volume that is too large, can overload the column and cause peak distortion.[5]

  • Inappropriate GC Parameters: Suboptimal inlet temperature or carrier gas flow rate can affect the vaporization and transport of the analyte onto the column, potentially causing peak tailing.[3]

Q4: How can I tell if the peak tailing is a chemical or a physical problem?

A4: A good diagnostic approach is to observe the chromatogram as a whole. If all peaks, including non-polar compounds, are tailing, the issue is likely physical, such as a poorly installed column or a leak.[1] If only polar or acidic compounds like this compound are tailing, the cause is more likely chemical in nature, related to active sites in the system.[1]

Q5: What is derivatization and how can it help with peak tailing?

A5: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis. For carboxylic acids, derivatization typically involves converting the polar carboxyl group into a less polar and more volatile ester or silyl ester.[2][3] This modification significantly reduces the potential for strong interactions with active sites in the GC system, leading to improved peak shape, reduced tailing, and better overall chromatographic performance.[2][6]

Troubleshooting Flowchart

The following diagram outlines a systematic approach to troubleshooting peak tailing for this compound.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Do all peaks in the chromatogram show tailing? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical (Activity) Issue check_all_peaks->chemical_issue No check_column_install Check Column Installation: - Proper insertion depth - Correct ferrule use - Clean, square cuts physical_issue->check_column_install check_leaks Check for System Leaks: - Inlet septum - Column connections check_column_install->check_leaks end Peak Shape Improved check_leaks->end check_liner Inspect/Replace Inlet Liner: - Use a deactivated liner - Check for contamination chemical_issue->check_liner column_maintenance Perform Column Maintenance: - Trim 15-20 cm from the inlet - Condition the column check_liner->column_maintenance optimize_params Optimize GC Parameters: - Adjust inlet temperature - Optimize carrier gas flow rate column_maintenance->optimize_params derivatization Consider Derivatization: - Esterification (e.g., with BF3-Methanol) - Silylation (e.g., with BSTFA) optimize_params->derivatization derivatization->end

Caption: A flowchart illustrating the decision-making process for troubleshooting peak tailing.

Data Summary: Impact of Troubleshooting Steps on Peak Tailing

While specific quantitative improvements in peak shape are highly dependent on the specific instrument, column, and analytical conditions, the following table summarizes the expected qualitative impact of various troubleshooting actions on the peak tailing of this compound.

Parameter / ActionExpected Impact on Peak TailingRationale
Column Selection
Use of a column designed for acidic compounds (e.g., FFAP)Significant ImprovementThe stationary phase is specifically designed to minimize interactions with acidic analytes.
Use of a new, high-quality inert columnImprovementReduces the number of active silanol sites available for interaction.
Inlet Maintenance
Replacing the inlet liner with a new, deactivated linerSignificant ImprovementThe inlet liner is a primary site of analyte interaction and potential contamination.
Column Maintenance
Trimming the first 15-20 cm of the columnImprovementRemoves accumulated non-volatile residues and active sites at the head of the column.[4]
GC Parameters
Optimizing inlet temperaturePotential ImprovementEnsures complete and rapid volatilization of the analyte without thermal degradation. A temperature that is too low can cause slow volatilization and peak tailing.[7]
Optimizing carrier gas flow ratePotential ImprovementAn optimal flow rate minimizes band broadening. A flow rate that is too low can increase the residence time and interaction with active sites.
Sample Preparation
Derivatization (Esterification or Silylation)Highly Significant ImprovementConverts the polar carboxylic acid to a less polar, more volatile derivative, drastically reducing interactions with active sites.[2][6]

Experimental Protocols

Protocol 1: Esterification of this compound with Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of the carboxylic acid to its methyl ester.

Materials:

  • This compound sample

  • BF3-Methanol (14% w/v) solution

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven set to 60°C

Procedure:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or directly in the reaction vial if the sample is a neat liquid).

  • In an autosampler vial, combine 100 µL of the acid solution with 50 µL of 14% BF3-methanol. This provides a molar excess of the derivatizing agent.

  • Cap the vial tightly and vortex for 10 seconds to ensure thorough mixing.

  • Place the vial in a heating block or oven at 60°C for 60 minutes. The reaction time and temperature can be optimized for the specific application.

  • After heating, allow the vial to cool to room temperature.

  • Add 0.5 mL of a saturated NaCl solution to the vial and vortex for 10 seconds. This helps to partition the ester into the organic layer.

  • Add 0.6 mL of hexane to the vial, vortex, and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the methyl ester to a new autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • Repeat the hexane extraction (steps 7 and 8) two more times, combining the hexane layers in the vial with Na2SO4.

  • The sample is now ready for GC analysis.

Protocol 2: Silylation of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol describes the conversion of the carboxylic acid to its trimethylsilyl (TMS) ester. This method is highly sensitive to moisture.

Materials:

  • This compound sample (must be anhydrous)

  • BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • A suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven set to 60°C

Procedure:

  • Ensure the sample is free of water. If necessary, dry the sample under a stream of nitrogen or by lyophilization.

  • Prepare a solution of the acid in an anhydrous solvent or use the neat sample.

  • In an autosampler vial, combine 100 µL of the acid solution (or an appropriate amount of neat sample) with 50 µL of BSTFA (+1% TMCS). This should provide a molar excess of the silylating agent.

  • Cap the vial tightly, vortex for 10 seconds, and place it in a heating block or oven at 60°C for 60 minutes. Reaction time and temperature may need optimization depending on the analyte.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an appropriate anhydrous solvent (e.g., dichloromethane) to the desired concentration for GC analysis.

  • The sample is now ready for injection into the GC. It is recommended to analyze silylated samples within a week for best results.[2]

References

optimizing reaction conditions for the esterification of 2-isopropyl-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful esterification of the sterically hindered carboxylic acid, 2-isopropyl-3-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound challenging?

A1: The primary challenge in the esterification of this compound arises from steric hindrance. The bulky isopropyl and methyl groups near the carboxylic acid functionality impede the approach of the alcohol nucleophile, slowing down the reaction rate and often leading to incomplete conversion under standard esterification conditions.

Q2: Which esterification methods are most suitable for sterically hindered acids like this compound?

A2: For sterically hindered acids, two common and effective methods are the Fischer-Speier Esterification and the Steglich Esterification.[1][2] Fischer esterification is a classic acid-catalyzed method, while Steglich esterification utilizes a coupling agent and is performed under milder, neutral conditions, making it suitable for acid-sensitive substrates.[1][2]

Q3: What are the typical side reactions to be aware of during these esterifications?

A3: In Fischer esterification, potential side reactions include dehydration of the alcohol (especially tertiary alcohols) to form alkenes. In Steglich esterification, the primary side product is the formation of an N-acylurea byproduct through an intramolecular rearrangement of the O-acylisourea intermediate.[1] This is more likely to occur if the alcohol is a poor nucleophile or if the reaction is slow.

Q4: How can I monitor the progress of my esterification reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting carboxylic acid, you can visually track the disappearance of the starting material and the appearance of the less polar ester product. Gas chromatography (GC) can also be used for more quantitative monitoring if suitable standards are available.

Troubleshooting Guide

Issue 1: Low or no ester yield in Fischer Esterification.

Possible Cause Troubleshooting Step
Insufficient Catalyst Increase the amount of acid catalyst (e.g., concentrated H₂SO₄) incrementally. A typical starting point is 5-10 mol% relative to the carboxylic acid.
Equilibrium Limitation Use a large excess of the alcohol, which can also serve as the solvent.[3][4] Alternatively, remove water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the product.[5]
Steric Hindrance Increase the reaction temperature to provide more energy for the molecules to overcome the activation barrier. Prolong the reaction time, as sterically hindered reactions are often slow.
Reversibility Ensure that the work-up procedure effectively removes the acid catalyst to prevent hydrolysis of the ester back to the carboxylic acid.

Issue 2: Formation of N-acylurea byproduct in Steglich Esterification.

Possible Cause Troubleshooting Step
Slow reaction with alcohol Increase the amount of DMAP catalyst (up to 1 equivalent) to accelerate the formation of the more reactive acylpyridinium intermediate.
Sterically hindered alcohol Consider using a less hindered alcohol if the experimental design allows. If not, increasing the reaction temperature slightly may improve the rate of the desired reaction over the rearrangement.
Prolonged reaction time at elevated temperature Optimize the reaction time by monitoring with TLC to stop the reaction once the starting material is consumed, minimizing the time for the side reaction to occur.

Issue 3: Difficulty in separating the ester from the reaction mixture.

Possible Cause Troubleshooting Step
Similar polarity of product and starting material Utilize flash column chromatography for purification. A carefully selected solvent system will allow for the separation of the less polar ester from the more polar carboxylic acid.
Emulsion during aqueous work-up Add brine (saturated NaCl solution) during the extraction to help break up emulsions.
Dicyclohexylurea (DCU) byproduct from Steglich esterification is soluble in the organic phase After filtration of the bulk of the DCU, cool the filtrate to precipitate more of the byproduct. In some cases, a second filtration or purification by chromatography may be necessary.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data for the esterification of sterically hindered carboxylic acids, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Effect of Catalyst Loading on the Yield of Esterification of Pivalic Acid with Benzyl Alcohol (Steglich Conditions) *

Catalyst (DMAP) Loading (mol%)Reaction Time (h)Yield (%)
12445
52485
101892
201295

*Reaction conditions: Pivalic acid (1 mmol), benzyl alcohol (1.2 mmol), DCC (1.1 mmol), DCM (10 mL), Room Temperature.

Table 2: Effect of Temperature on the Yield of Fischer Esterification of 2,2-dimethylpropanoic Acid with Isopropanol *

Temperature (°C)Reaction Time (h)Yield (%)
604835
80 (reflux)2468
100 (sealed tube)1282

*Reaction conditions: 2,2-dimethylpropanoic acid (1 mmol), isopropanol (10 mL, solvent), H₂SO₄ (0.1 mmol).

Experimental Protocols

Fischer-Speier Esterification Protocol

This protocol is a general guideline for the acid-catalyzed esterification of a sterically hindered carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5-10 mol%) to the stirring solution.

  • Reflux: Heat the reaction mixture to a gentle reflux. The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 1-2 hours.

  • Work-up: Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Dilute the mixture with an inert organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.

Steglich Esterification Protocol

This protocol is suitable for the esterification of this compound under mild, neutral conditions.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo. The resulting crude ester is purified by flash column chromatography.

Visualizations

Esterification_Workflow Workflow for Optimizing Esterification of this compound start Start: this compound + Alcohol choose_method Choose Esterification Method start->choose_method fischer Fischer Esterification (Acid-catalyzed) choose_method->fischer Acid Stable? steglich Steglich Esterification (DCC/DMAP) choose_method->steglich Acid Sensitive? fischer_conditions Initial Conditions: - Excess Alcohol - H2SO4 (cat.) - Reflux fischer->fischer_conditions steglich_conditions Initial Conditions: - DCC (1.1 eq) - DMAP (cat.) - Anhydrous Solvent - Room Temp steglich->steglich_conditions monitor_fischer Monitor by TLC fischer_conditions->monitor_fischer monitor_steglich Monitor by TLC steglich_conditions->monitor_steglich fischer_complete Reaction Complete? monitor_fischer->fischer_complete steglich_complete Reaction Complete? monitor_steglich->steglich_complete workup_purify Work-up & Purification fischer_complete->workup_purify Yes troubleshoot_fischer Troubleshoot Fischer fischer_complete->troubleshoot_fischer No steglich_complete->workup_purify Yes troubleshoot_steglich Troubleshoot Steglich steglich_complete->troubleshoot_steglich No end End: Pure Ester workup_purify->end troubleshoot_fischer->fischer_conditions Adjust Conditions troubleshoot_steglich->steglich_conditions Adjust Conditions

Caption: A logical workflow for selecting and optimizing the esterification of a sterically hindered carboxylic acid.

References

Technical Support Center: Purification of 2-Isopropyl-3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 2-isopropyl-3-methylbutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this sterically hindered carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Purity After Distillation

Q: I performed a fractional distillation of my crude this compound, but the final purity is still below 95%. What could be the problem?

A: Low purity after distillation can stem from several factors related to the distillation setup and the nature of the impurities.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Azeotrope Formation Co-distillation with a solvent or impurity close in boiling point can limit separation. Consider performing a solvent-free distillation or using a different solvent for the initial work-up.
Insufficient Column Efficiency The fractionating column may not have enough theoretical plates for the separation. Use a longer column or one with a more efficient packing material (e.g., structured packing).
Thermal Decomposition The distillation temperature might be too high, causing decomposition of the product. Perform the distillation under vacuum to lower the boiling point.
Structurally Similar Impurities Impurities with similar branching and molecular weight will have very close boiling points, making separation by distillation difficult.[1][2][3] Consider an alternative purification method like column chromatography.
Issue 2: Oiling Out During Crystallization

Q: I am trying to crystallize this compound, but it keeps oiling out instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. This is a common issue with low-melting-point solids or when the cooling process is too rapid.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Solvent The solvent may be too nonpolar, causing the acid to be too soluble even at low temperatures. Experiment with a slightly more polar solvent or a mixed solvent system.[4][5][6]
Rapid Cooling Cooling the solution too quickly can lead to supersaturation and oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.
High Impurity Load A high concentration of impurities can inhibit crystal lattice formation. Attempt a preliminary purification step, such as a simple distillation or an acid-base extraction, before crystallization.
Low Melting Point The inherent properties of the compound may make it prone to oiling out. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (anti-solvent) dropwise at a low temperature to induce crystallization.[7]
Issue 3: Poor Separation in Column Chromatography

Q: I am using silica gel column chromatography to purify my product, but I am getting poor separation between my product and a non-polar impurity.

A: Poor separation on silica gel can be due to an inappropriate mobile phase or issues with the stationary phase.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Eluent Polarity The mobile phase may be too polar, causing both the product and impurities to elute too quickly. Decrease the polarity of the eluent system (e.g., increase the hexane to ethyl acetate ratio).
Acidic Nature of Silica The acidic nature of silica gel can sometimes cause tailing or decomposition of certain compounds. Consider using deactivated silica gel (with added water or a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Co-eluting Impurities If the impurity has a similar polarity to your product, separation on silica may be challenging. Consider using a different chromatographic technique, such as reversed-phase chromatography (C18), which separates based on hydrophobicity.
Overloading the Column Loading too much crude material onto the column will lead to broad peaks and poor separation. Use an appropriate amount of crude product for the column size.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities could include:

  • Unreacted Starting Materials: Such as the corresponding alcohol or aldehyde if the synthesis was via oxidation.

  • Solvents: Residual solvents from the reaction or work-up.

  • By-products: For example, if a Grignard reaction with CO2 was used, you might have by-products from the Grignard reagent coupling. If oxidation was used, you might have over-oxidized or partially oxidized species.

Q2: What is a good starting point for a crystallization solvent for this compound?

A2: Given its branched aliphatic structure, you could start with a non-polar solvent like hexanes or heptane and cool it to a low temperature.[6] If it is too soluble, a mixed solvent system, such as diethyl ether-petroleum ether, might be effective.[4] For carboxylic acids, sometimes a small amount of a polar solvent like ethanol or even water can be used in a mixed solvent system to achieve the desired solubility profile.[6][8]

Q3: Can I use preparative HPLC for the final purification step?

A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving high purity, especially when dealing with difficult-to-separate impurities.[9] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid modifier like formic or acetic acid) is a common choice for carboxylic acids.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short-path distillation head if the amount of material is small. The fractionating column should be packed with a suitable material like Raschig rings or Vigreux indentations.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum, ensuring the system is stable.

    • Gradually heat the distillation flask in a heating mantle.

    • Collect and discard the initial low-boiling fraction, which may contain residual solvents.

    • Carefully collect the main fraction at the expected boiling point under the applied vacuum.

    • Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction.

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and other high-boiling impurities.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Solvent Selection: Based on small-scale trials, select a "good" solvent in which the acid is soluble when hot and a "poor" solvent in which it is insoluble even when hot. A common pair for a compound of this nature could be diethyl ether (good) and hexane (poor).

  • Procedure:

    • Gently heat the crude this compound in a minimal amount of the "good" solvent until it fully dissolves.

    • While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

    • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategies cluster_2 Outcome Crude Crude Product Purity_Check Purity Check (GC/NMR) Crude->Purity_Check Distillation Fractional Distillation Purity_Check->Distillation >80% pure Crystallization Crystallization Purity_Check->Crystallization Solid at RT Chromatography Column Chromatography Purity_Check->Chromatography <80% pure / Oily Pure_Product Pure Product (>98%) Distillation->Pure_Product Further_Purification Further Purification Needed Distillation->Further_Purification Low Purity Crystallization->Pure_Product Crystallization->Further_Purification Oiling Out Chromatography->Pure_Product Chromatography->Further_Purification Poor Separation Further_Purification->Chromatography Re-purify

Caption: A decision workflow for selecting a purification strategy.

Troubleshooting_Logic cluster_distillation Distillation Issues cluster_crystallization Crystallization Issues cluster_chromatography Chromatography Issues Start Purification Issue Identified D_Impurity Low Purity Start->D_Impurity C_Oiling Oiling Out Start->C_Oiling Ch_Separation Poor Separation Start->Ch_Separation D_Azeotrope Azeotrope? D_Impurity->D_Azeotrope D_Efficiency Column Inefficient? D_Azeotrope->D_Efficiency No D_Decomp Decomposition? D_Efficiency->D_Decomp No C_Solvent Wrong Solvent? C_Oiling->C_Solvent C_Cooling Cooling Too Fast? C_Solvent->C_Cooling No C_Impurity High Impurity? C_Cooling->C_Impurity No Ch_Eluent Eluent Polarity? Ch_Separation->Ch_Eluent Ch_Stationary Stationary Phase? Ch_Eluent->Ch_Stationary No Ch_Overload Overloaded? Ch_Stationary->Ch_Overload No

Caption: A troubleshooting flowchart for common purification problems.

References

preventing the degradation of 2-isopropyl-3-methylbutanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-isopropyl-3-methylbutanoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

A1: The primary challenges stem from its chemical nature as a short-chain fatty acid (SCFA). Due to its volatility, there is a significant risk of analyte loss during sample handling, extraction, and concentration steps.[1][2][3][4] Additionally, its high polarity can lead to poor chromatographic peak shape and retention on standard gas chromatography (GC) and liquid chromatography (LC) columns, often necessitating derivatization.[5][6]

Q2: At what pH should I store my samples containing this compound?

A2: To minimize volatility, it is recommended to store samples under basic (alkaline) conditions (pH > 7).[4] In its acidic form, the compound is more volatile. By increasing the pH, the carboxylic acid group is deprotonated to its carboxylate salt form, which is non-volatile.

Q3: What are the ideal storage temperatures for my samples?

A3: Immediate cooling of samples after collection is crucial to prevent enzymatic or microbial degradation of the analyte.[7] For short-term storage (up to 7 days), refrigeration at +4°C is an option. For longer-term storage, deep-freezing at -20°C or, ideally, -80°C is recommended to maintain sample integrity.[7][8]

Q4: Is derivatization necessary for the analysis of this compound?

A4: For gas chromatography (GC) analysis, derivatization is highly recommended.[5][6] It converts the polar carboxylic acid into a less polar and more volatile ester, improving peak shape, thermal stability, and detection sensitivity. Common derivatizing agents for SCFAs include pentafluorobenzyl bromide (PFBBr) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[4][5] For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization may not always be necessary, but it can enhance sensitivity and chromatographic retention.[7]

Q5: How can I prevent the loss of this compound during sample concentration steps?

A5: Avoid high temperatures and strong air currents during solvent evaporation. A gentle stream of nitrogen gas at low temperatures is preferred. If possible, analyze the sample directly after extraction without a concentration step. Extraction into a basic solution can also help to retain the non-volatile salt form of the acid.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Analyte Loss due to Volatility: The sample may have been stored at an inappropriate pH or temperature, or exposed to high temperatures during processing.Ensure samples are collected and immediately stored at or below 4°C. For long-term storage, use -80°C.[7][8] Adjust the sample pH to >7 to convert the acid to its non-volatile salt form before any heating or evaporation steps.[4]
Incomplete Extraction: The chosen extraction solvent or method may not be efficient for this branched-chain fatty acid.Use a validated extraction method for SCFAs. A common technique is liquid-liquid extraction with a water-immiscible organic solvent after acidification of the aqueous sample to protonate the carboxylate. Alternatively, protein precipitation followed by direct analysis of the supernatant can be used for biological matrices.
Degradation during Storage: Samples may have been stored for too long or at improper temperatures, leading to microbial or oxidative degradation.Analyze samples as quickly as possible after collection. If storage is necessary, follow the recommended temperature guidelines (-80°C for long-term).[8] Consider adding a bacteriostatic agent if microbial degradation is suspected, but ensure it does not interfere with the analysis.
Poor chromatographic peak shape (e.g., tailing, broad peaks) Adsorption to Active Sites: The polar carboxylic acid group can interact with active sites in the GC inlet or on the column, leading to peak tailing.Derivatize the carboxylic acid to form a less polar ester.[5][6] Use a deactivated GC liner and a column specifically designed for fatty acid analysis. For LC, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.
Co-elution with Interfering Compounds: The analyte peak may be overlapping with other components in the sample matrix.Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in LC).[9] For GC-MS, select specific ions for quantification in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to improve selectivity.[9]
Inconsistent or non-reproducible results Variable Sample Preparation: Inconsistencies in sample collection, storage, or extraction procedures can lead to variable analyte concentrations.Standardize all sample preparation steps and document them in a detailed protocol. Use an internal standard (a structurally similar compound not present in the sample) added at the beginning of the sample preparation process to correct for variability in extraction and derivatization.
Instrument Instability: Fluctuations in the analytical instrument's performance can cause variations in results.Perform regular instrument maintenance and calibration. Use a system suitability test before each analytical run to ensure the instrument is performing within acceptable parameters.

Experimental Protocols

Protocol 1: Sample Collection and Storage for Biological Fluids (e.g., Plasma, Serum, Fecal Water)
  • Sample Collection: Collect the biological fluid using standard procedures.

  • Immediate Cooling: Place the collected sample on ice or in a refrigerator at 4°C immediately to halt enzymatic and microbial activity.[7]

  • pH Adjustment (Optional but Recommended): For fecal water or other non-proteinaceous aqueous samples, adjust the pH to > 7 with a small volume of concentrated sodium hydroxide to reduce the volatility of this compound.[4]

  • Aliquoting: Aliquot the sample into smaller volumes for storage to avoid repeated freeze-thaw cycles.

  • Storage:

    • Short-term (up to 7 days): Store at 4°C.[7]

    • Long-term: Store at -80°C.[8]

Protocol 2: Extraction and Derivatization for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific matrices.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar SCFA not present in the sample) to a known volume or weight of the sample.

  • Protein Precipitation (for plasma/serum): Add a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample) to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.

  • Acidification: Acidify the supernatant or aqueous sample to a pH of approximately 2-3 with an appropriate acid (e.g., hydrochloric acid) to ensure this compound is in its protonated form.

  • Liquid-Liquid Extraction: Add a water-immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether). Vortex vigorously and then centrifuge to separate the layers. Carefully collect the organic layer containing the fatty acids. Repeat the extraction for better recovery.

  • Derivatization with PFBBr:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., acetone).

    • Add a catalyst (e.g., diisopropylethylamine) and the derivatizing agent, pentafluorobenzyl bromide (PFBBr).[5]

    • Incubate the reaction mixture (e.g., at 60°C for 30 minutes).

    • After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample onto a suitable GC column (e.g., DB-225ms) for separation and detection by mass spectrometry.[9]

Visualizations

experimental_workflow cluster_collection Sample Collection & Stabilization cluster_extraction Extraction cluster_analysis Analysis sample_collection 1. Sample Collection cooling 2. Immediate Cooling (4°C) sample_collection->cooling ph_adjustment 3. pH Adjustment (>7) cooling->ph_adjustment storage 4. Storage (-80°C) ph_adjustment->storage internal_standard 5. Add Internal Standard storage->internal_standard extraction_step 6. Extraction/Protein Precipitation internal_standard->extraction_step acidification 7. Acidification (pH 2-3) extraction_step->acidification l_l_extraction 8. Liquid-Liquid Extraction acidification->l_l_extraction derivatization 9. Derivatization (e.g., PFBBr) l_l_extraction->derivatization gc_ms 10. GC-MS Analysis derivatization->gc_ms

Caption: Experimental workflow for the analysis of this compound.

degradation_pathways cluster_analyte This compound cluster_degradation Degradation Products cluster_causes Causes of Degradation analyte Analyte degradation_product Loss of Analyte analyte->degradation_product volatility Volatility (Acidic pH, Heat) volatility->analyte oxidation Oxidation oxidation->analyte microbial Microbial Degradation microbial->analyte

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Trace Analysis of 2-isopropyl-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace analysis of 2-isopropyl-3-methylbutanoic acid, a branched-chain fatty acid. The information is tailored for researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS) for quantification.

Troubleshooting Guide

Encountering issues during method development is common. This guide addresses prevalent problems in the trace analysis of this compound.

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Caption: General experimental workflow for analysis.

1. Sample Preparation and Extraction

  • Sample Homogenization: For solid samples like feces, homogenize a known weight (e.g., 50 mg) in a suitable buffer or water. For liquid samples like plasma, use a defined volume (e.g., 100 µL).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar branched-chain fatty acid not present in the sample).

  • Acidification: Acidify the sample to a pH of approximately 2-3 using an appropriate acid (e.g., HCl) to ensure the analyte is in its free acid form.

  • Liquid-Liquid Extraction: Add a water-immiscible organic solvent (e.g., diethyl ether or a mixture of ether and hexane). Vortex vigorously and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process on the aqueous layer and combine the organic extracts.

2. Derivatization with Pentafluorobenzyl Bromide (PFBBr)

  • Solvent Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution and pH Adjustment: Reconstitute the residue in a suitable solvent mixture (e.g., acetone and water) and adjust the pH to 7 with a suitable buffer. [1]3. Derivatization Reaction: Add the PFBBr derivatizing reagent. Incubate the mixture at an optimized temperature and time (e.g., 60°C for 90 minutes). [1]4. Extraction of Derivatives: After the reaction, extract the PFB-ester derivatives with a non-polar solvent like hexane.

  • Final Preparation: The hexane layer can be concentrated if necessary and is then ready for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent.

  • Column: A mid-polar column such as a DB-225ms (30 m x 0.25 mm, 0.25 µm) is recommended for good separation of fatty acid isomers. [1]* Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 240°C at 20°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Quantitative Data

Table 1: Method Validation Parameters for Branched-Chain Fatty Acids

ParameterIsobutyric Acid2-Methylbutyric AcidIsovaleric Acid
Linear Range (µM) 0.977 - 12500.244 - 12500.244 - 1250
Correlation Coefficient (r²) > 0.998> 0.999> 0.999
LOD (µM) 0.9770.2440.244
LOQ (µM) 1.9530.4880.488

Table 2: Recovery Data for Branched-Chain Fatty Acids in Fecal Matrix [1]

Analyte Spiked Concentration (µM) Recovery (%)
Isobutyric Acid 50 85.2 ± 5.6
2-Methylbutyric Acid 50 92.1 ± 6.1

| Isovaleric Acid | 50 | 90.7 ± 4.8 |

References

reducing by-product formation in 2-isopropyl-3-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-isopropyl-3-methylbutanoic acid, a key intermediate in pharmaceutical development. The sterically hindered nature of this molecule presents unique challenges in achieving high yields and purity. This guide will help you navigate these complexities and optimize your synthetic route.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Grignard reaction, a common synthetic route.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Carboxylic Acid 1. Inactive Grignard Reagent: The Grignard reagent (e.g., 2-bromopropane) may not have formed due to the presence of moisture or other protic impurities. 2. Poor Quality Magnesium: The magnesium turnings may be oxidized. 3. Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) may be incomplete.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents (e.g., diethyl ether, THF). Consider using a drying tube. 2. Activate Magnesium: Use fresh, high-purity magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or by gentle heating. 3. Optimize Carboxylation: Crush the dry ice to increase surface area. Add the Grignard solution slowly to an excess of crushed dry ice with vigorous stirring.
Formation of a Significant Amount of Alkane By-product (e.g., Propane) Protonation of the Grignard Reagent: The Grignard reagent is a strong base and can be quenched by trace amounts of water or other acidic protons in the reaction mixture.Strict Anhydrous Technique: As mentioned above, rigorous exclusion of moisture is critical. Ensure all reagents and solvents are scrupulously dried.
Presence of a Ketone By-product (e.g., 3-Methyl-2-butanone) Reaction with Unreacted Starting Material or Intermediate: The Grignard reagent can potentially react with any unreacted alkyl halide or an intermediate ketone formed from side reactions.Controlled Addition: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize side reactions.
Formation of a Dimer By-product (Wurtz Coupling) Reaction of the Grignard Reagent with the Alkyl Halide: This is a common side reaction, especially at higher temperatures and concentrations.Maintain Low Temperature: Perform the Grignard formation and subsequent reactions at a low temperature (e.g., 0 °C or below). Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to keep its concentration low.
Difficult Purification of the Final Product Presence of Multiple By-products with Similar Physical Properties: The various by-products can have boiling points close to the desired carboxylic acid, making distillation challenging.Optimize Reaction Conditions: Focus on minimizing by-product formation during the reaction. Alternative Purification: Consider column chromatography or fractional distillation under reduced pressure for more effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method is the Grignard reaction. This involves the formation of a Grignard reagent from a suitable alkyl halide (e.g., 2-bromo-3-methylbutane) and magnesium, followed by carboxylation with carbon dioxide (usually in the form of dry ice).

Q2: What are the primary by-products to expect in the Grignard synthesis of this compound?

A2: Due to the sterically hindered nature of the reagents, several by-products can form. The most common include:

  • Wurtz coupling product: Formed by the reaction of the Grignard reagent with the starting alkyl halide.

  • Alkane: Resulting from the protonation of the highly basic Grignard reagent by trace moisture.

  • Ketone: Potentially formed from side reactions involving the Grignard reagent and intermediates.

Q3: How can I minimize the formation of the Wurtz coupling by-product?

A3: Minimizing the Wurtz coupling product is crucial for improving the yield of the desired carboxylic acid. Key strategies include:

  • Low Temperature: Maintaining a low reaction temperature (e.g., 0°C or below) during the formation of the Grignard reagent is critical.

  • Slow Addition: Adding the alkyl halide slowly and dropwise to the magnesium suspension helps to keep the concentration of the alkyl halide low, thus disfavoring the coupling reaction.

  • Solvent Choice: Using a less polar solvent might slightly reduce the rate of this side reaction.

Q4: Is there an alternative to using dry ice for the carboxylation step?

A4: While dry ice is the most common and convenient source of CO₂, gaseous carbon dioxide can also be bubbled through the Grignard solution. However, this requires careful control of the gas flow rate and efficient stirring to ensure good absorption and reaction.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying the various components in the reaction mixture, including the desired product and potential by-products. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and quantifying its purity.

Experimental Protocols

General Protocol for Grignard Synthesis of this compound

This protocol provides a general guideline. Optimization of specific parameters may be necessary based on laboratory conditions and desired scale.

Materials:

  • 2-Bromo-3-methylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 6M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 2-bromo-3-methylbutane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 2-bromo-3-methylbutane solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush a significant excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

  • Work-up and Purification:

    • Slowly add hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_grignard Check for Grignard Reagent Formation (e.g., test with a small amount of water - should bubble) start->check_grignard no_grignard No Grignard Reagent Formed check_grignard->no_grignard Negative grignard_formed Grignard Reagent Formed check_grignard->grignard_formed Positive cause_no_grignard1 Moisture Present no_grignard->cause_no_grignard1 cause_no_grignard2 Oxidized Magnesium no_grignard->cause_no_grignard2 check_carboxylation Evaluate Carboxylation Step grignard_formed->check_carboxylation solution_dry Action: Ensure Anhydrous Conditions cause_no_grignard1->solution_dry solution_activate_mg Action: Activate Magnesium cause_no_grignard2->solution_activate_mg inefficient_carboxylation Inefficient Carboxylation check_carboxylation->inefficient_carboxylation solution_carboxylation Action: Optimize CO2 Addition inefficient_carboxylation->solution_carboxylation

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of By-product Formation

Byproduct_Formation cluster_reactants Reactants cluster_main_pathway Main Reaction Pathway cluster_byproducts By-product Formation Pathways RX Alkyl Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX + Mg Mg Magnesium (Mg) CO2 Carbon Dioxide (CO2) RCOOH Desired Product (R-COOH) RMgX->RCOOH + CO2, then H3O+ Wurtz Wurtz Coupling (R-R) RMgX->Wurtz + R-X Alkane Alkane (R-H) RMgX->Alkane + H2O Ketone Ketone (R-CO-R) RMgX->Ketone + R-CO-X (potential intermediate)

Caption: Pathways leading to by-product formation.

optimization of extraction efficiency for 2-isopropyl-3-methylbutanoic acid from natural products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2-isopropyl-3-methylbutanoic acid and related volatile short-chain fatty acids from natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from natural products?

A1: The most common methods for extracting this compound, a volatile organic acid, from plant materials include:

  • Solvent Extraction: This is a widely used technique where a solvent is chosen based on the polarity of the target compound. For acidic compounds like this compound, it is crucial to perform the extraction under acidic conditions to ensure the acid is in its protonated, less polar form, which increases its solubility in organic solvents.

  • Steam Distillation: This method is suitable for volatile compounds. Steam is passed through the plant material, carrying the volatile acids with it. The distillate is then collected, and the acidic compounds can be separated.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing the penetration of the solvent into the plant matrix and improving extraction efficiency. It can often be performed at lower temperatures, which is beneficial for thermally sensitive compounds.

  • Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating pressure and temperature, the solvent properties of supercritical CO2 can be tuned to selectively extract specific compounds. This is considered a "green" extraction technique.

Q2: How does pH affect the extraction efficiency of this compound?

A2: The pH of the extraction medium is a critical parameter. This compound is a weak acid. To efficiently extract it using a non-polar or moderately polar organic solvent, the pH of the aqueous phase should be lowered to at least 2 pH units below the pKa of the acid. This ensures that the acid is predominantly in its protonated (uncharged) form, making it more soluble in the organic solvent and facilitating its transfer from the aqueous phase to the organic phase. Conversely, at a higher pH, the acid will be in its deprotonated (anionic) form, which is more soluble in the aqueous phase, leading to poor extraction efficiency with organic solvents.

Q3: What is the best solvent for extracting this compound?

A3: The choice of solvent depends on the extraction method and the overall composition of the natural product matrix. For liquid-liquid extraction of acidified samples, solvents like diethyl ether and methyl tert-butyl ether (MTBE) have been shown to be effective for short-chain fatty acids. For solid-liquid extraction, the polarity of the solvent is a key consideration. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, can be effective for extracting terpenoids and other medium-polarity compounds. The optimal solvent or solvent mixture should be determined experimentally.

Q4: How can I improve the yield of my extraction?

A4: To improve the extraction yield, consider the following:

  • Particle Size Reduction: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can significantly improve extraction efficiency.

  • Temperature Optimization: Increasing the extraction temperature can enhance solvent penetration and solubility of the target compound. However, for volatile compounds like this compound, high temperatures can lead to degradation or loss of the compound. Therefore, the temperature should be optimized carefully.

  • Extraction Time: Ensure sufficient extraction time for the solvent to penetrate the matrix and dissolve the target compound. The optimal time will depend on the method, solvent, and plant material.

  • Agitation: Proper agitation during extraction ensures continuous mixing of the solvent and the plant material, which can improve mass transfer and extraction efficiency.

  • Advanced Extraction Techniques: Consider using methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can offer higher yields in shorter times.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incorrect pH: The pH of the sample may be too high, causing the acid to be in its ionized form, which is less soluble in organic solvents.2. Inappropriate Solvent: The solvent may not have the optimal polarity for the target compound.3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to efficiently extract the compound.4. Incomplete Cell Lysis: The plant cell walls may not be sufficiently broken down to release the intracellular contents.1. Adjust pH: Acidify the sample to a pH of 2-3 before extraction.2. Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, diethyl ether, and mixtures thereof).3. Optimize Conditions: Increase the extraction time or temperature incrementally, monitoring for any degradation of the target compound.4. Improve Pre-treatment: Ensure the plant material is finely ground. Consider using UAE to enhance cell disruption.
Emulsion Formation during Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The natural product extract may contain compounds that act as emulsifiers.2. Vigorous Shaking: Excessive agitation can lead to the formation of stable emulsions.1. Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.2. Gentle Mixing: Gently invert the separatory funnel multiple times instead of vigorous shaking.3. Centrifugation: Centrifuge the mixture to force the separation of the layers.4. Filtration: Pass the mixture through a bed of Celite or glass wool to break the emulsion.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds in addition to the target analyte.2. Inappropriate Extraction Method: Some methods are inherently less selective than others.1. Solvent System Modification: Try a solvent system with a different polarity or a series of extractions with solvents of increasing polarity to fractionate the extract.2. Chromatographic Purification: Use techniques like column chromatography or preparative HPLC to purify the crude extract.3. Selective Extraction Method: Consider using Supercritical Fluid Extraction (SFE), which can be highly selective by adjusting pressure and temperature.
Degradation of Target Compound 1. High Temperature: Volatile acids can be sensitive to heat.2. Presence of Oxidizing Agents: The extract may contain compounds that can degrade the target analyte.1. Lower Extraction Temperature: Use a lower extraction temperature or a method that does not require high heat, such as UAE at room temperature.2. Use of Inert Atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

The following tables summarize quantitative data from studies on the extraction of valerenic acid and its derivatives from Valeriana officinalis, which can serve as a model for optimizing the extraction of structurally similar compounds like this compound.

Table 1: Effect of Ethanol Concentration and Temperature on the Yield of Valerenic Acid Derivatives from Valeriana officinalis Roots

Ethanol Concentration (%)Temperature (°C)Hydroxyvalerenic Acid (mg/g extract)Acetoxyvalerenic Acid (mg/g extract)Valerenic Acid (mg/g extract)
257510.28.55.1
507512.810.26.8
757515.312.18.2
957518.914.810.5
752511.59.86.2
755013.911.27.5

Data adapted from studies on Valeriana officinalis extraction. The levels of valerenic acid derivatives generally increase with higher ethanol concentration and temperature.[1][2]

Table 2: Comparison of Supercritical CO2 Extraction and Hydrodistillation for the Extraction of Key Volatile Compounds from Valeriana officinalis Roots

CompoundSupercritical CO2 Extraction (%)Hydrodistillation (%)
Isovaleric acid18.7 - 41.8Not a major component
Valerenic acid8.2 - 11.88.0
Bornyl acetate2.3 - 7.711.6
(Z)-valernyl acetate4.5 - 6.57.9

Data from a comparative study on Valeriana officinalis root extraction, highlighting the differences in the composition of the extract based on the method used.

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction for this compound

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) to a constant weight and grind it into a fine powder (e.g., 0.5 mm particle size).

  • Acidification: Suspend the powdered plant material in an acidic solution (e.g., 0.1 M HCl) to achieve a pH of 2-3.

  • Solvent Extraction:

    • Add an appropriate organic solvent (e.g., a 4:1 mixture of hexane:ethyl acetate) to the acidified slurry at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for a specified period (e.g., 2-4 hours).

    • For Ultrasound-Assisted Extraction (UAE), place the mixture in an ultrasonic bath for 30-60 minutes.

  • Separation: Separate the solvent extract from the solid residue by filtration or centrifugation.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C).

  • Analysis: Analyze the crude extract for the content of this compound using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: General Liquid-Liquid Extraction for this compound from an Aqueous Extract

  • Aqueous Extract Preparation: Prepare an aqueous extract of the plant material.

  • Acidification: Acidify the aqueous extract to a pH of 2-3 with a suitable acid (e.g., HCl).

  • Solvent Partitioning:

    • Transfer the acidified aqueous extract to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., diethyl ether or MTBE).

    • Gently invert the funnel multiple times (10-15 times) to allow for partitioning of the compound into the organic phase. Release the pressure frequently.

    • Allow the layers to separate completely.

  • Collection of Organic Phase: Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery.

  • Combine and Dry: Combine all the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration and Analysis: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. Analyze the resulting extract by GC-MS.

Mandatory Visualization

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Natural Product (e.g., Plant Material) grinding Grinding/Homogenization start->grinding acidification Acidification (pH 2-3) grinding->acidification solvent_extraction Solid-Liquid Extraction (e.g., Hexane:Ethyl Acetate) acidification->solvent_extraction separation Filtration/Centrifugation solvent_extraction->separation concentration Solvent Evaporation (Rotary Evaporator) separation->concentration analysis GC-MS Analysis concentration->analysis purification Optional: Column Chromatography concentration->purification end Quantification of this compound analysis->end purification->analysis

Caption: Experimental workflow for the extraction and analysis.

Troubleshooting_Logic cluster_ph pH Optimization cluster_solvent Solvent Selection cluster_conditions Extraction Conditions cluster_pretreatment Sample Pre-treatment start Low Extraction Yield? check_ph Is pH of sample < pKa of acid? start->check_ph Yes check_solvent Is solvent polarity optimal? start->check_solvent Yes check_conditions Are time/temperature sufficient? start->check_conditions Yes check_pretreatment Is particle size small enough? start->check_pretreatment Yes adjust_ph Adjust pH to 2-3 check_ph->adjust_ph No check_ph->check_solvent Yes success Yield Improved adjust_ph->success test_solvents Screen different solvents/mixtures check_solvent->test_solvents No check_solvent->check_conditions Yes test_solvents->success optimize_conditions Increase time/temperature incrementally check_conditions->optimize_conditions No check_conditions->check_pretreatment Yes optimize_conditions->success improve_grinding Improve grinding/Use UAE check_pretreatment->improve_grinding No improve_grinding->success

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 2-Isopropyl-3-Methylbutanoic Acid Utilizing Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of 2-isopropyl-3-methylbutanoic acid. As a versatile building block in pharmaceutical synthesis, ensuring a reliable analytical method for its quantification is paramount for drug development and quality control.[1] This document compares the performance of a validated LC-MS method against established international guidelines, offering detailed experimental protocols and visual workflows to aid in the implementation of robust analytical procedures.

The validation of bioanalytical methods is a critical step in drug development, ensuring data reliability and regulatory compliance.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for these validations.[3][4][5] The ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance, in particular, outlines the necessary parameters to be evaluated.[4][6]

Comparative Performance of a Validated LC-MS Method

The following table summarizes the performance of a hypothetical, yet representative, validated LC-MS method for this compound against the typical acceptance criteria outlined in regulatory guidelines.

Validation Parameter Hypothetical Method Performance Typical Acceptance Criteria (ICH/FDA) Result
Linearity (r²) 0.998≥ 0.99Pass
Range 1 - 1000 ng/mLDefined by linearity, accuracy, and precisionPass
Limit of Detection (LOD) 0.3 ng/mLSignal-to-Noise Ratio ≥ 3Pass
Limit of Quantification (LOQ) 1 ng/mLSignal-to-Noise Ratio ≥ 10Pass
Accuracy (% Recovery) 98.2% - 101.5%85% - 115% (for QC samples)Pass
Precision (%RSD) Intra-day: ≤ 4.5% Inter-day: ≤ 6.8%≤ 15% (≤ 20% at LOQ)Pass
Selectivity/Specificity No significant interference observedNo significant interfering peaks at the retention time of the analytePass
Matrix Effect CV of IS-normalized matrix factor < 15%Within acceptable limitsPass
Stability (Freeze-Thaw) % Change < 10%% Change within ±15% of nominal concentrationPass
Stability (Short-Term) % Change < 8%% Change within ±15% of nominal concentrationPass

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

1. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from a biological matrix (e.g., plasma).

  • Materials: Plasma samples, this compound standard, internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte), acetonitrile.

  • Procedure:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS system.

2. LC-MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z [M-H]⁻ → fragment ion

      • Internal Standard: m/z [M-H]⁻ → fragment ion

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Validation Experiments

  • Linearity: Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix. Analyze these standards and plot the peak area ratio (analyte/IS) against the nominal concentration. Perform a linear regression analysis and determine the coefficient of determination (r²).

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze multiple replicates of these QC samples on the same day (intra-day) and on different days (inter-day). Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to assess for any endogenous interferences at the retention time of the analyte and internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix components. This is typically done by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles and short-term storage at room temperature.

Visualizing the Workflow and Validation Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical relationships between the validation parameters.

G cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical Sample Collection Sample Collection Sample Storage Sample Storage Sample Collection->Sample Storage Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Sample Storage->Sample Preparation (Protein Precipitation) LC Separation LC Separation Sample Preparation (Protein Precipitation)->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Result Calculation Result Calculation Data Processing->Result Calculation Report Generation Report Generation Result Calculation->Report Generation

Caption: Workflow for the LC-MS analysis of this compound.

G Method Reliability Method Reliability Accuracy Accuracy Method Reliability->Accuracy Precision Precision Method Reliability->Precision Selectivity Selectivity Method Reliability->Selectivity Linearity & Range Linearity & Range Method Reliability->Linearity & Range Sensitivity (LOD/LOQ) Sensitivity (LOD/LOQ) Method Reliability->Sensitivity (LOD/LOQ) Stability Stability Method Reliability->Stability Accuracy->Linearity & Range Precision->Linearity & Range Sensitivity (LOD/LOQ)->Linearity & Range

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Analysis of the Sensory Properties of 2-Isopropyl-3-Methylbutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule can have a profound impact on its biological activity, including its interaction with sensory receptors. In the field of flavor and fragrance chemistry, as well as in drug development where off-tastes can be a significant hurdle, understanding the sensory properties of individual enantiomers is of critical importance. This guide provides a comparative overview of the sensory properties of the enantiomers of 2-isopropyl-3-methylbutanoic acid, a chiral carboxylic acid.

Due to a lack of publicly available quantitative sensory data specifically for the enantiomers of this compound, this guide will focus on the established principles of chiral sensory perception and the methodologies used to determine these properties, drawing parallels from closely related chiral molecules where data is available.

Principles of Chiral Sensory Perception

Enantiomers, being non-superimposable mirror images, can interact differently with chiral environments, such as the active sites of olfactory and gustatory receptors. This differential interaction can lead to distinct sensory perceptions for each enantiomer, ranging from subtle differences in odor character to one enantiomer being potent while the other is virtually odorless.

Data Presentation

A comprehensive search of scientific literature and databases did not yield specific quantitative odor or taste threshold data for the (2R,3S)- and (2S,3R)-enantiomers of this compound. Such data is typically presented in tables summarizing the odor and taste thresholds, which are the lowest concentrations of a substance that can be detected by a human sensory panel.

Table 1: Hypothetical Comparative Sensory Data for this compound Enantiomers

EnantiomerOdor Threshold (in water)Odor DescriptorTaste Threshold (in water)Taste Descriptor
(2R,3S)Data Not AvailableData Not AvailableData Not AvailableData Not Available
(2S,3R)Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: This table is for illustrative purposes only. The data cells are marked as "Data Not Available" to reflect the current state of public knowledge.

Experimental Protocols

The determination of sensory properties of chiral compounds requires specialized analytical and sensory evaluation techniques. The following are detailed methodologies for key experiments that would be cited in a study of this nature.

1. Chiral Separation by Gas Chromatography (GC)

To evaluate the sensory properties of individual enantiomers, they must first be separated. Chiral gas chromatography is the method of choice for volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase).

  • Sample Preparation: The carboxylic acid is often derivatized (e.g., converted to its methyl or ethyl ester) to improve volatility and chromatographic performance.

  • GC Conditions:

    • Injector Temperature: Typically set high enough to ensure rapid volatilization without thermal degradation.

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the enantiomers.

    • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification.

2. Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of GC with the sensitivity of the human nose as a detector.

  • Instrumentation: A GC system with a sniffing port at the column outlet, allowing a trained sensory panelist to smell the effluent. The outlet is typically split between a chemical detector (FID or MS) and the sniffing port.

  • Procedure:

    • A panelist sniffs the column effluent and records the retention time and a descriptor for any detected odor.

    • To determine odor activity values, Aroma Extract Dilution Analysis (AEDA) can be performed, where the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is perceived corresponds to the flavor dilution (FD) factor.

    • The odor threshold of a pure enantiomer can be determined by injecting a series of known concentrations and determining the lowest concentration at which the odor is detected by a certain percentage of the panel.

3. Taste Threshold Determination

The taste threshold is determined using a trained sensory panel.

  • Methodology: The American Society for Testing and Materials (ASTM) E679 standard method, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is commonly used.

  • Procedure:

    • A series of solutions of the purified enantiomer in a neutral solvent (e.g., purified water) are prepared at increasing concentrations.

    • Panelists are presented with sets of three samples (triangles), where two are blanks and one contains the tastant.

    • Panelists are asked to identify the odd sample.

    • The individual threshold is the lowest concentration at which the panelist correctly identifies the sample. The group threshold is calculated from the individual thresholds.

Mandatory Visualization

Logical Relationship of Chiral Perception

The following diagram illustrates the fundamental principle that stereoisomers of a chiral molecule can lead to different sensory perceptions due to their differential interaction with chiral biological receptors.

G Stereoisomers and Sensory Perception A Chiral Molecule (e.g., this compound) B (2R,3S)-Enantiomer A->B C (2S,3R)-Enantiomer A->C D Chiral Sensory Receptors (Olfactory/Gustatory) B->D C->D E Distinct Sensory Perception A D->E F Distinct Sensory Perception B D->F

Caption: Logical flow from a chiral molecule to distinct sensory perceptions.

Experimental Workflow for Sensory Analysis

This diagram outlines the typical workflow for the sensory analysis of chiral compounds.

G Workflow for Chiral Sensory Analysis A Racemic Mixture of This compound B Chiral Separation (e.g., Chiral GC) A->B C Isolated (2R,3S)-Enantiomer B->C D Isolated (2S,3R)-Enantiomer B->D E Gas Chromatography-Olfactometry (GC-O) Odor Threshold & Descriptor C->E F Sensory Panel Taste Test Taste Threshold & Descriptor C->F D->E D->F G Comparative Sensory Data E->G F->G

Caption: Experimental workflow for determining and comparing enantiomer sensory properties.

A Comparative Guide to the Biological Activities of 2-isopropyl-3-methylbutanoic Acid and Other Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-isopropyl-3-methylbutanoic acid and other well-characterized short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate. Due to the limited direct research on this compound, this comparison draws inferences from the biological activities of structurally similar branched-chain fatty acids (BCFAs).

Introduction

Short-chain fatty acids are carboxylic acids with fewer than six carbon atoms and are primarily produced by the gut microbiota through the fermentation of dietary fiber. They play a crucial role in host physiology, influencing a wide range of biological processes. While the activities of straight-chain SCFAs like butyrate, propionate, and acetate are well-documented, the biological roles of branched-chain fatty acids are an emerging area of research. This guide aims to summarize the current understanding of these compounds to aid researchers and drug development professionals in their investigations.

Comparative Biological Activities

The biological activities of SCFAs are diverse, with effects on inflammation, cell proliferation, and metabolism. The following sections and tables summarize the known and inferred activities of this compound in comparison to other SCFAs.

Anti-Inflammatory Effects

Both straight-chain and branched-chain SCFAs have demonstrated anti-inflammatory properties. They can modulate the expression of pro-inflammatory and anti-inflammatory cytokines. BCFAs have been shown to reduce inflammation by decreasing the expression of factors like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6)[1]. Isovaleric acid, a BCFA, can inhibit the NF-κB pathway, a key regulator of inflammation[2]. Similarly, butyrate and propionate are known to exert potent anti-inflammatory effects[3][4][5].

Anticancer Activity

Several BCFAs have exhibited anticancer properties. They can inhibit the growth of cancer cells and induce apoptosis.[6][7][8] For instance, certain synthetic branched-chain derivatives of oleic acid have shown potent antiproliferative activity against human breast and colon cancer cell lines[6][7]. BCFAs may exert their anticancer effects by inhibiting fatty acid biosynthesis in cancer cells[8]. Butyrate is a well-known anticancer agent that inhibits the proliferation and induces apoptosis of colon cancer cells[9].

Neuroprotective Effects

Emerging evidence suggests that both straight-chain and branched-chain SCFAs may have neuroprotective roles. Valproic acid, a branched-chain fatty acid, is used in the treatment of epilepsy, and studies suggest that antioxidants can mitigate its potential neurotoxicity[10][11]. Propionate and butyrate have been shown to protect against hypoxia-reperfusion injury in neuronal cells[12]. Furthermore, branched-chain amino acids, the precursors to BCFAs, have demonstrated neuroprotective effects in the context of traumatic brain injury[13].

Metabolic Regulation

SCFAs are key regulators of metabolism. BCFAs are involved in the regulation of lipid metabolism and may play a role in mitigating obesity-related metabolic dysfunction[1][14]. Isovaleric acid is an intermediate in the metabolism of the branched-chain amino acid leucine[15]. Butyrate and propionate are known to improve insulin sensitivity and regulate glucose homeostasis[16].

Quantitative Comparison of Biological Activities

Fatty Acid ClassSpecific CompoundAnti-Inflammatory ActivityAnticancer ActivityNeuroprotective ActivityMetabolic Regulation
Branched-Chain This compound (inferred) Likely possesses anti-inflammatory properties by modulating cytokine expression.May exhibit antiproliferative effects on cancer cells.Potential for neuroprotective effects.Likely involved in lipid and amino acid metabolism.
Isovaleric AcidInhibits NF-κB pathway, reduces pro-inflammatory cytokine expression.[2]Intermediate in leucine metabolism.[15]
Other BCFAsReduce expression of COX-2 and IL-6.[1]Inhibit proliferation of breast and colon cancer cells.[6][7][8]Valproic acid has neuroactive properties.[10][11]Regulate lipid metabolism and may counteract obesity-related dysfunction.[1][14]
Straight-Chain ButyratePotent inhibitor of NF-κB and reduces inflammatory cytokines.[3][5]Induces apoptosis and inhibits proliferation of colon cancer cells.[9]Protects against hypoxia-reperfusion injury.[12]Improves insulin sensitivity and glucose homeostasis.[16]
PropionateReduces the expression of pro-inflammatory mediators.[3]Protects against hypoxia-reperfusion injury.[12]Contributes to glucose homeostasis.[16]
AcetateModest anti-inflammatory effects.[3]Substrate for lipid synthesis.

Mechanisms of Action

The biological effects of SCFAs are primarily mediated through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, SCFAs can alter the acetylation of histones, leading to changes in chromatin structure and gene transcription. Butyrate is a potent HDAC inhibitor, while propionate shows weaker activity[9][17][18][19][20]. This inhibition is a key mechanism underlying their anti-inflammatory and anticancer effects[18][20]. While direct evidence for this compound is lacking, other BCFAs are also being investigated for their potential as HDAC inhibitors.

HDAC_Inhibition cluster_scfa Short-Chain Fatty Acids cluster_cell Cell SCFA Butyrate, Propionate, (BCFAs - inferred) HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression BiologicalEffects Anti-inflammatory, Anticancer Effects GeneExpression->BiologicalEffects

Caption: Mechanism of HDAC Inhibition by SCFAs.

G-Protein Coupled Receptor (GPCR) Activation

SCFAs can also act as signaling molecules by activating specific GPCRs, such as FFAR2 (GPR43) and FFAR3 (GPR41).[21][22] Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, triggers downstream signaling cascades that modulate inflammation and metabolic processes[22][23][24]. Different SCFAs exhibit varying affinities for these receptors, leading to distinct biological outcomes. The interaction of BCFAs with these receptors is an active area of investigation.

GPCR_Activation cluster_scfa Short-Chain Fatty Acids cluster_cell Cell Membrane SCFA Butyrate, Propionate, Acetate, BCFAs GPCR GPCR (FFAR2, FFAR3) SCFA->GPCR Activation G_protein G-protein GPCR->G_protein Coupling Signaling Intracellular Signaling Cascades G_protein->Signaling Activation BiologicalResponse Modulation of Inflammation & Metabolism Signaling->BiologicalResponse

Caption: GPCR-Mediated Signaling by SCFAs.

Experimental Protocols

This section details standardized protocols for assessing the key biological activities of SCFAs.

In Vitro Anti-Inflammatory Assay

Objective: To determine the anti-inflammatory effects of SCFAs by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells.

Experimental Workflow:

Anti_Inflammatory_Workflow cluster_workflow Anti-Inflammatory Assay Workflow node1 Culture Immune Cells (e.g., Macrophages) node2 Pre-treat with SCFAs (various concentrations) node1->node2 node3 Stimulate with LPS node2->node3 node4 Incubate for 24 hours node3->node4 node5 Collect Supernatant node4->node5 node6 Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA node5->node6 node7 Analyze Data and Determine IC50 node6->node7

Caption: Workflow for In Vitro Anti-Inflammatory Assay.

Detailed Methodology:

  • Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 macrophages) in appropriate media and conditions until they reach 80-90% confluency.

  • Plating: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test SCFAs (e.g., 0.1, 1, 10 mM) for 2 hours. Include a vehicle control (media alone).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each SCFA concentration compared to the LPS-only control. Determine the half-maximal inhibitory concentration (IC50) value for each compound.

HDAC Inhibition Assay

Objective: To measure the inhibitory activity of SCFAs on histone deacetylase enzymes.

Experimental Workflow:

HDAC_Assay_Workflow cluster_workflow HDAC Inhibition Assay Workflow node1 Prepare Nuclear Extracts from cells node2 Incubate Extracts with Fluorogenic HDAC Substrate node1->node2 node3 Add SCFAs at various concentrations node2->node3 node4 Add Developer Solution node3->node4 node5 Measure Fluorescence node4->node5 node6 Calculate % Inhibition and Determine IC50 node5->node6

Caption: Workflow for HDAC Inhibition Assay.

Detailed Methodology:

  • Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line (e.g., HeLa cells) using a commercial nuclear extraction kit or a standard protocol.

  • Assay Reaction: In a 96-well black plate, add the following components in order: assay buffer, nuclear extract, and the test SCFA at various concentrations. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.

  • Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Development: Add a developer solution containing a protease to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each SCFA concentration relative to the vehicle control. Determine the IC50 value for each compound.[25][26][27]

GPCR Activation Assay

Objective: To assess the ability of SCFAs to activate specific GPCRs, such as FFAR2 and FFAR3.

Experimental Workflow:

GPCR_Assay_Workflow cluster_workflow GPCR Activation Assay Workflow node1 Use cells expressing the target GPCR (e.g., FFAR2-expressing cells) node2 Load cells with a calcium-sensitive dye node1->node2 node3 Add SCFAs at various concentrations node2->node3 node4 Measure intracellular calcium mobilization (fluorescence) node3->node4 node5 Analyze Data and Determine EC50 node4->node5

Caption: Workflow for GPCR Activation Assay.

Detailed Methodology:

  • Cell Line: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells transfected with FFAR2).

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and allow them to grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add the test SCFAs at various concentrations to the wells.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader or a calcium imaging system. GPCR activation by SCFAs often leads to an increase in intracellular calcium.

  • Data Analysis: Calculate the peak fluorescence response for each concentration and normalize it to the response of a known agonist (positive control). Determine the half-maximal effective concentration (EC50) for each SCFA.

Conclusion

While direct experimental data on the biological activities of this compound is currently scarce, the available evidence from structurally related branched-chain fatty acids suggests a promising profile with potential anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. In comparison, the well-studied straight-chain SCFAs, particularly butyrate, exhibit robust and well-defined activities in these areas, primarily through HDAC inhibition and GPCR activation.

Further research is imperative to elucidate the specific biological functions and mechanisms of action of this compound. The experimental protocols provided in this guide offer a framework for such investigations. A deeper understanding of the structure-activity relationships among different classes of SCFAs will be invaluable for the development of novel therapeutic strategies targeting a range of diseases.

References

comparative study of different synthetic routes to 2-isopropyl-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 2-isopropyl-3-methylbutanoic acid, a branched-chain carboxylic acid with potential applications as a building block in pharmaceutical synthesis. The comparison focuses on reaction efficiency, accessibility of starting materials, and overall practicality. Detailed experimental protocols and characterization data are provided to support the evaluation of each method.

Introduction

This compound is a sterically hindered carboxylic acid. Its synthesis presents challenges due to the bulky alkyl groups adjacent to the carboxyl functional group. This guide explores three primary synthetic strategies:

  • Malonic Ester Synthesis: A classic method for the formation of substituted acetic acids.

  • Grignard Carboxylation: A powerful technique for forming carbon-carbon bonds and introducing a carboxylic acid moiety.

  • Oxidation of the Corresponding Primary Alcohol: A direct approach to the carboxylic acid from the readily available alcohol precursor.

  • Hydrolysis of a Precursor: A final step that can be applied to syntheses that initially produce an ester or amide derivative.

Comparative Data Summary

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)
Route 1: Malonic Ester Synthesis Diethyl malonate, Isopropyl bromide, 1-bromo-2-methylpropaneSodium ethoxide, NaOH, H3O+60-7024-4825-100
Route 2: Grignard Carboxylation 2-bromo-3,4-dimethylpentaneMagnesium, CO2 (dry ice), H3O+50-654-80-35
Route 3: Oxidation of Primary Alcohol 2-isopropyl-3-methyl-1-butanolPCC, Jones reagent (CrO3/H2SO4)75-852-60-25

Note: Yields and reaction conditions are estimates based on general procedures for similar compounds and may vary depending on the specific experimental setup.

Synthetic Route Analysis and Experimental Protocols

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids with various substituents on the α-carbon.[1][2][3] This route involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Logical Workflow for Malonic Ester Synthesis

Malonic_Ester_Synthesis Start Diethyl Malonate Alkylation1 First Alkylation (Isopropyl bromide, NaOEt) Start->Alkylation1 Intermediate1 Diethyl Isopropylmalonate Alkylation1->Intermediate1 Alkylation2 Second Alkylation (1-bromo-2-methylpropane, NaOEt) Intermediate1->Alkylation2 Intermediate2 Diethyl Isopropyl(2-methylpropyl)malonate Alkylation2->Intermediate2 Hydrolysis Saponification (NaOH, H2O) Intermediate2->Hydrolysis Intermediate3 Disodium Salt Hydrolysis->Intermediate3 Acidification Acidification (H3O+) Intermediate3->Acidification Intermediate4 Dicarboxylic Acid Acidification->Intermediate4 Decarboxylation Decarboxylation (Heat) Intermediate4->Decarboxylation End This compound Decarboxylation->End

Caption: Malonic ester synthesis of this compound.

Experimental Protocol:

  • Alkylation: Diethyl malonate is treated with one equivalent of sodium ethoxide in ethanol, followed by the addition of isopropyl bromide to yield diethyl isopropylmalonate. A second alkylation is then performed using sodium ethoxide and 1-bromo-2-methylpropane.

  • Saponification: The resulting dialkylated malonic ester is hydrolyzed by refluxing with a solution of sodium hydroxide in water/ethanol.

  • Acidification and Decarboxylation: The reaction mixture is cooled and acidified with hydrochloric acid. The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding this compound. The product is then purified by distillation.

Route 2: Grignard Carboxylation

This method involves the reaction of a Grignard reagent with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate, which is then protonated to give the carboxylic acid.[4][5] The primary challenge in this route is the synthesis of the required Grignard reagent from a sterically hindered secondary alkyl halide.

Logical Workflow for Grignard Carboxylation

Grignard_Carboxylation Start 2-bromo-3,4-dimethylpentane Grignard_Formation Grignard Reagent Formation (Mg, dry ether) Start->Grignard_Formation Intermediate Grignard Reagent Grignard_Formation->Intermediate Carboxylation Carboxylation (CO2, dry ice) Intermediate->Carboxylation Intermediate2 Magnesium Carboxylate Salt Carboxylation->Intermediate2 Acidification Acidification (H3O+) Intermediate2->Acidification End This compound Acidification->End

Caption: Synthesis via Grignard carboxylation.

Experimental Protocol:

  • Grignard Reagent Formation: Magnesium turnings in anhydrous diethyl ether are activated with a small crystal of iodine. A solution of 2-bromo-3,4-dimethylpentane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at a gentle reflux.

  • Carboxylation: The freshly prepared Grignard reagent is slowly poured over crushed dry ice with vigorous stirring.

  • Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched with dilute hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation.

Route 3: Oxidation of 2-isopropyl-3-methyl-1-butanol

The oxidation of a primary alcohol to a carboxylic acid is a straightforward and often high-yielding method.[6] The success of this route depends on the availability of the starting alcohol, 2-isopropyl-3-methyl-1-butanol.

Logical Workflow for Alcohol Oxidation

Alcohol_Oxidation Start 2-isopropyl-3-methyl-1-butanol Oxidation Oxidation (e.g., Jones Reagent) Start->Oxidation End This compound Oxidation->End

Caption: Synthesis via oxidation of the corresponding primary alcohol.

Experimental Protocol (using Jones Reagent):

  • Preparation of Jones Reagent: A solution of chromium trioxide in concentrated sulfuric acid is prepared and then diluted with water.

  • Oxidation: The 2-isopropyl-3-methyl-1-butanol is dissolved in acetone and cooled in an ice bath. The Jones reagent is added dropwise with stirring, maintaining the temperature below 25 °C. The reaction is monitored by the color change from orange to green.

  • Work-up: The excess oxidant is quenched with isopropanol. The mixture is filtered, and the acetone is removed under reduced pressure. The residue is partitioned between ether and water. The ether layer is extracted with aqueous sodium hydroxide. The aqueous extracts are combined, acidified with hydrochloric acid, and the product is extracted with ether. The ether extract is dried and concentrated to give the crude carboxylic acid, which is then purified by distillation.

Route 4: Hydrolysis of Precursors

Both esters and amides can be hydrolyzed to the corresponding carboxylic acid. If the synthesis leads to an ester, such as ethyl 2-isopropyl-3-methylbutanoate, it can be readily hydrolyzed under acidic or basic conditions.[7] Similarly, 2-isopropyl-3-methylbutanamide can be hydrolyzed to the carboxylic acid.

Logical Workflow for Ester Hydrolysis

Ester_Hydrolysis Start Ethyl 2-isopropyl-3-methylbutanoate Hydrolysis Hydrolysis (NaOH, H2O/EtOH, then H3O+) Start->Hydrolysis End This compound Hydrolysis->End

Caption: Synthesis via hydrolysis of the corresponding ethyl ester.

Experimental Protocol (for Ester Hydrolysis):

  • Saponification: The ethyl 2-isopropyl-3-methylbutanoate is refluxed with an aqueous ethanolic solution of sodium hydroxide until the reaction is complete (monitored by TLC).

  • Acidification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Conclusion

The choice of the most suitable synthetic route to this compound will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand.

  • The oxidation of 2-isopropyl-3-methyl-1-butanol is likely the most direct and highest-yielding route, provided the starting alcohol is readily accessible.

  • The malonic ester synthesis offers a versatile, albeit longer, alternative that is well-established for the synthesis of substituted carboxylic acids.

  • Grignard carboxylation is a powerful method but may be lower-yielding for this specific target due to the steric hindrance of the required Grignard reagent.

  • Hydrolysis of an ester or amide precursor is an effective final step if one of the other synthetic routes is tailored to produce these derivatives.

For researchers and drug development professionals, the oxidation route appears to be the most promising for its efficiency, while the malonic ester synthesis provides a reliable and adaptable alternative.

References

A Comparative Guide to the Quantification of 2-isopropyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of organic acids such as 2-isopropyl-3-methylbutanoic acid is critical for metabolic studies, drug efficacy assessment, and quality control. This guide provides a comparative overview of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective methodologies and performance characteristics for the analysis of short-chain fatty acids.

Due to the limited availability of specific validated methods for this compound, this guide presents a cross-validation of methodologies based on published data for structurally similar short-chain fatty acids. The experimental data summarized herein is representative of the expected performance of these techniques for the target analyte.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance metrics. The following table summarizes the typical validation parameters for the quantification of short-chain fatty acids using GC-MS and LC-MS/MS.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) 0.9874–0.9994[1][2]> 0.999[3]
Limit of Detection (LOD) 3–272 ng/mL[1][2]0.06–1.53 mg/kg[3]
Limit of Quantification (LOQ) 0.10–11.03 µg/mL[4]0.19–4.63 mg/kg[3]
Accuracy (Recovery) 100–111%[1][2]85.1–100.8%[3]
Precision (%RSD) 0.04–0.69 µg/mL (Process Standard Deviation)[1][2]0.62–4.87%[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both GC-MS and LC-MS/MS analysis of short-chain fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method typically requires derivatization to increase the volatility of the organic acids for gas chromatography.

1. Sample Preparation and Derivatization:

  • Extraction: Acidify the sample (e.g., plasma, cell culture media) and extract the organic acids using a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Derivatization: Evaporate the solvent and react the dried extract with a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MSTFA) to form volatile esters.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Quantification is performed by creating a calibration curve using a stable isotope-labeled internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS often allows for the direct analysis of organic acids without derivatization, though derivatization can be employed to enhance sensitivity.[5][6][7]

1. Sample Preparation:

  • Protein Precipitation: For biological samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile, methanol).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Dilution: Dilute the supernatant with the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or similar.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or similar.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the analyte and internal standard.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Methodology and Workflow Visualizations

To further elucidate the experimental processes and logical comparisons, the following diagrams are provided.

GC-MS Quantification Workflow for this compound sample Sample Collection (e.g., Plasma, Cell Media) extraction Acidification & Solvent Extraction sample->extraction derivatization Derivatization with e.g., MSTFA extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Gas Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI) gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A generalized workflow for the quantification of this compound using GC-MS.

Comparison of GC-MS and LC-MS/MS for Organic Acid Analysis cluster_0 GC-MS cluster_1 LC-MS/MS cluster_2 Shared Attributes a1 High Selectivity c1 Quantitative Accuracy a1->c1 a2 Established Method c2 Requires Mass Spectrometer a2->c2 a3 Requires Derivatization a4 High Temperature b1 High Throughput b1->c2 b2 High Sensitivity b2->c1 b3 Direct Analysis (often) b4 Matrix Effects

Caption: A comparative diagram highlighting the key characteristics of GC-MS and LC-MS/MS for organic acid analysis.

References

Comparative Analysis of the Biological Activity of 2-Isopropyl-3-Methylbutanoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-isopropyl-3-methylbutanoic acid and its structural analogs, focusing on their anti-inflammatory, cytotoxic, and metabolic regulatory properties. The information presented is based on available experimental data and aims to facilitate further research and development in this area.

Introduction to this compound and its Analogs

This compound is a branched-chain fatty acid (BCFA). BCFAs are a class of saturated fatty acids characterized by the presence of one or more methyl groups along their carbon chain. These fatty acids are found in various natural sources and have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic modulatory effects.[1][2] Structural analogs of this compound, which may differ in the position and number of methyl groups or the length of the carbon chain, are of significant interest for understanding structure-activity relationships and for the development of novel therapeutic agents.

Comparative Biological Activity

A direct comparative study on the biological activities of this compound and its immediate structural analogs is limited in the currently available scientific literature. However, studies on structurally related branched-chain and other modified fatty acids provide valuable insights into their potential therapeutic effects.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins. Inhibition of these enzymes is a primary target for anti-inflammatory drugs.

A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs, which share some structural similarities with this compound, demonstrated potent inhibitory activity against both COX-1 and COX-2 enzymes. The IC50 values for the most active compounds are presented in the table below.[3][4][5][6]

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Structurally Related Carboxylic Acid Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
FM10>3000.69>434.78
FM1215.200.1884.44
Celecoxib (Control)15.000.05300.00
Indomethacin (Control)0.100.800.125

Data extracted from a study on structurally related compounds and may not be directly representative of this compound itself.[3][4][5][6]

The data suggests that specific structural features can lead to potent and selective inhibition of COX enzymes, highlighting the potential for designing novel anti-inflammatory agents based on the branched-chain fatty acid scaffold.

Cytotoxic Activity

The potential of fatty acids and their derivatives to induce cytotoxicity in cancer cells is an active area of research. While specific data for this compound is scarce, studies on other fatty acids provide a basis for comparison. For instance, methyl butyrate has been shown to induce cytotoxicity in human breast cancer cell lines (MDA-MB-231) at concentrations of 0.01M and 0.02M, resulting in 40% and 50% cytotoxicity, respectively.[7]

The cytotoxic effects of novel compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 value indicates greater cytotoxic potential.

Table 2: Cytotoxic Activity of a Structurally Related Thiazolidinone Derivative of 3-Methylbutanoic Acid

Cell LineCompoundIC50 (µM) after 72h
MCF-7 (Breast Cancer)Les-3331Not specified
MDA-MB-231 (Breast Cancer)Les-3331Not specified

Qualitative data from a study on a derivative of 3-methylbutanoic acid indicates high cytotoxic and antiproliferative activity in these cell lines.[8][9]

Further research is required to determine the specific cytotoxic profile of this compound and its analogs against various cancer cell lines.

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation. Activation of PPARα is a therapeutic strategy for managing dyslipidemia.

Table 3: PPARα Activation by Branched-Chain Fatty Acids (General)

Compound TypeActivation PotentialNotes
Branched-Chain Fatty AcidsPotential ActivatorsThe CoA thioesters are more potent ligands than the free acids.[10]

Further investigation is needed to elucidate the specific PPARα activating properties of this compound and its structural analogs and to determine their EC50 values.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • In a 96-well plate, add the reaction buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate at 37°C for a specified time (e.g., 5 minutes).

  • Add a colorimetric substrate solution (e.g., TMPD).

  • Incubate for a further 2 minutes at 25°C.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[1][11]

Cell Viability (MTT) Assay

This protocol describes a standard method for assessing the cytotoxicity of compounds on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2][12][13][14]

PPARα Reporter Gene Assay

This protocol is used to determine the ability of a compound to activate PPARα.

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Procedure:

  • Transfect a suitable cell line (e.g., HepG2) with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene.

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for 24 hours to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a control (e.g., β-galactosidase activity from a co-transfected plasmid) to account for variations in transfection efficiency.

  • Determine the EC50 value from the dose-response curve.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for COX inhibition and a typical workflow for evaluating the biological activity of a compound.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 2-Isopropyl-3-methylbutanoic Acid & Analogs Test_Compound->COX_Enzymes Inhibition

Caption: General signaling pathway of cyclooxygenase (COX) inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays COX_Assay COX Inhibition Assay (Anti-inflammatory) Data_Analysis Data Analysis (IC50 / EC50 Determination) COX_Assay->Data_Analysis MTT_Assay MTT Assay (Cytotoxicity) MTT_Assay->Data_Analysis PPAR_Assay PPARα Activation Assay (Metabolic Regulation) PPAR_Assay->Data_Analysis Compound Test Compound (this compound & Analogs) Compound->COX_Assay Compound->MTT_Assay Compound->PPAR_Assay SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Experimental workflow for biological activity screening.

Conclusion

While direct comparative data for this compound and its close structural analogs is limited, the available information on related branched-chain and modified fatty acids suggests a promising potential for anti-inflammatory, cytotoxic, and metabolic regulatory activities. The provided experimental protocols and workflows offer a framework for conducting further research to elucidate the specific biological profiles of these compounds. A systematic investigation into the structure-activity relationships of this compound and its analogs is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to Assessing the Purity of Synthetic 2-isopropyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic 2-isopropyl-3-methylbutanoic acid, a versatile building block in pharmaceutical synthesis.[1] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the performance of common analytical methods, supported by experimental data, to aid researchers in choosing the most suitable technique for their specific needs.

Introduction to Purity Assessment

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. Impurities can arise from the starting materials, intermediates, byproducts of the synthesis, or degradation products. Rigorous analytical testing is therefore essential to identify and quantify any impurities. The most common analytical techniques for non-volatile carboxylic acids include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, accuracy, and the nature of the potential impurities. The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation of the analyte from impurities based on polarity using a liquid mobile phase and a stationary phase, with UV detection.Quantification of the analyte based on the integral of its NMR signals relative to a certified internal standard.[2][3][4][5]
Sample Preparation Derivatization to a volatile ester (e.g., methyl or silyl ester) is required.[6]Typically requires dissolution in a suitable solvent and filtration. Acidification of the sample may be needed to improve retention.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[7]
Sensitivity Very high (LOD < 0.01 µg/mL).[8][9]Moderate (LOD ~0.1-0.3 mM).Lower sensitivity compared to chromatographic methods (LOD ~2 µg/mL).[9]
Selectivity High, especially with mass spectrometric detection, which allows for the identification of unknown impurities.Moderate, depends on the chromatographic conditions and the UV absorptivity of the analyte and impurities.High, provides structural information that aids in the identification of impurities.[2]
Accuracy High, with recovery rates typically between 97.8% and 108.3%.[8][9]Good, but can be affected by matrix effects.Very high, considered a primary ratio method of measurement.[3]
Precision (RSD) Good, with intraday and interday RSDs typically below 10%.Good, with RSDs generally below 5%.Excellent, with RSDs typically between 0.3% and 6.7%.[9]
Analysis Time Longer, due to the derivatization step and chromatographic run time (typically 15-30 minutes).[10]Shorter, with typical run times of 10-20 minutes.Fast, with data acquisition taking only a few minutes per sample.[2]
Key Advantages High sensitivity and specificity for identifying trace impurities.Simple sample preparation and wide availability of instrumentation.High accuracy, non-destructive, and provides structural information.[2][5]
Key Disadvantages Requires a derivatization step, which can introduce errors.Lower sensitivity compared to GC-MS; the analyte has a weak chromophore.Lower sensitivity; requires a high-field NMR spectrometer.[9]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Synthetic this compound Derivatization Derivatization (e.g., with PFBBr or BSTFA) Sample->Derivatization React with derivatizing agent Extraction Liquid-Liquid Extraction Derivatization->Extraction Isolate derivative GC_Injection Injection into GC Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Purity and Impurities Integration->Quantification

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Synthetic this compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection Injection into HPLC Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Purity and Impurities Integration->Quantification

HPLC-UV Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Synthetic this compound Weighing Accurate Weighing Sample->Weighing Standard Internal Standard (e.g., Maleic Acid) Standard->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Acquisition Acquisition of 1H NMR Spectrum Dissolution->NMR_Acquisition Integration Signal Integration NMR_Acquisition->Integration Calculation Purity Calculation Integration->Calculation

qNMR Experimental Workflow

Potential Impurities in Synthesis

While a specific synthesis route for this compound is not publicly detailed, potential impurities can be inferred from general synthetic methods for sterically hindered and branched-chain carboxylic acids. These may include:

  • Starting materials: Unreacted starting materials and reagents.

  • Isomers: Structural isomers formed during the synthesis, such as 2,2,3-trimethylpentanoic acid or other branched C8 carboxylic acids.

  • Byproducts: Products from side reactions, which can be influenced by the specific synthetic route (e.g., oxidation, carboxylation). For instance, in the synthesis of similar structures, other isomers that are difficult to separate by distillation can be present.

  • Residual solvents: Solvents used in the synthesis and purification steps.

  • Enantiomeric impurities: If the synthesis is not stereospecific, the presence of the other enantiomer is a possibility. Chiral separation techniques would be required to assess enantiomeric purity.[11][12][13]

Detailed Experimental Protocols

GC-MS Analysis with Pentafluorobenzyl Bromide (PFBBr) Derivatization

This method is highly sensitive and suitable for detecting trace impurities.

a. Sample Preparation and Derivatization: [14]

  • Accurately weigh approximately 10 mg of the synthetic this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., acetonitrile).

  • To 100 µL of the sample solution, add 100 µL of a 1% diisopropylethylamine in acetonitrile solution and 100 µL of a 1% PFBBr in acetonitrile solution.

  • Cap the vial and vortex thoroughly.

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of iso-octane for GC-MS analysis.

b. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-500.

HPLC-UV Analysis

This method is robust and suitable for routine purity checks.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound into a volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC-UV Conditions:

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm.

Quantitative ¹H-NMR (qNMR) Analysis

This method provides a highly accurate and direct measure of purity.[2][4][5]

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Record the exact masses of both the sample and the internal standard.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing.

b. ¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio (>150:1 for accurate quantification).[4]

  • Acquisition Time: At least 3 seconds.

c. Purity Calculation:

The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte and I_std are the integrals of the signals for the analyte and the standard, respectively.

  • N_analyte and N_std are the number of protons corresponding to the integrated signals of the analyte and the standard, respectively.

  • MW_analyte and MW_std are the molecular weights of the analyte and the standard, respectively.

  • m_analyte and m_std are the masses of the analyte and the standard, respectively.

  • P_std is the purity of the internal standard.

Conclusion

The assessment of purity for synthetic this compound can be effectively achieved using GC-MS, HPLC-UV, and qNMR.

  • GC-MS with derivatization is the most sensitive method and is ideal for identifying and quantifying trace-level impurities.

  • HPLC-UV offers a balance of simplicity, speed, and reliability, making it suitable for routine quality control.

  • qNMR stands out for its high accuracy and its ability to provide an absolute purity value without the need for a specific reference standard of the analyte, making it an excellent orthogonal method for verification.

The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the available instrumentation. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.

References

Inter-Laboratory Comparison of 2-Isopropyl-3-Methylbutanoic Acid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Analytical Methodologies for the Quantification of 2-Isopropyl-3-Methylbutanoic Acid

This guide provides a comprehensive overview of analytical methodologies for the quantification of this compound, a branched-chain volatile fatty acid (VFA). While a formal inter-laboratory comparison study for this specific analyte is not publicly available, this document synthesizes data from the analysis of similar short-chain fatty acids (SCFAs) to provide researchers, scientists, and drug development professionals with a comparative guide to available methods. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of analytical techniques.

Introduction

This compound is a carboxylic acid with a branched aliphatic chain.[1][2] Like other volatile fatty acids, its analysis can be challenging due to its polarity and volatility.[3] Accurate and precise quantification is crucial in various research and development settings, including pharmaceutical synthesis where it may be used as an intermediate.[2] This guide focuses on the two most prevalent analytical techniques for VFA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes quantitative performance data for the analysis of short-chain fatty acids, providing an expected performance range for the analysis of this compound. This data is aggregated from multiple studies on similar analytes.

Analytical MethodParameterRange of Reported ValuesKey Considerations
GC-MS Limit of Detection (LOD)0.1 - 5 pgDerivatization is typically required to improve volatility and peak shape.[4]
Limit of Quantification (LOQ)5 mg/LCan be influenced by the sample matrix and extraction efficiency.[5]
Precision (%RSD)0.56% - 14.8%Intra-day and inter-day precision can vary based on the complexity of the sample preparation.[4][5]
Accuracy/Recovery (%)80.87% - 119.03%Dependent on the extraction method and potential for analyte loss during sample preparation.[4]
LC-MS/MS Limit of Detection (LOD)3 ng/mLDerivatization is often employed to enhance ionization efficiency and sensitivity.[6]
Limit of Quantification (LOQ)10 ng/mLOffers high specificity and is suitable for complex biological matrices.[6][7]
Precision (%RSD)< 15% (within acceptable criteria)Robust methods demonstrate high precision.[7]
Accuracy/Recovery (%)Within 15% of nominal (acceptable criteria)Surrogate matrix methods can be used for accurate quantification.[7]
Spectrophotometry Limit of Quantification (LOQ)5 - 28 mg/LA simpler, more accessible method, but with lower sensitivity and specificity compared to chromatographic techniques.[5][8]
Precision (%RSD)1.3% - 14%Can be a cost-effective option for screening or high-concentration samples.[5][8]
Accuracy/Recovery (%)82.1% - 106.5%Matrix effects can be more pronounced.[5][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for GC-MS and LC-MS/MS analysis of short-chain fatty acids, which can be adapted for this compound.

1. GC-MS Analysis with Pre-Column Derivatization

This protocol is based on a method using benzyl chloroformate (BCF) as the derivatizing agent.[4]

  • Sample Preparation:

    • To 100 µL of sample (e.g., in an aqueous matrix), add an appropriate internal standard.

    • Add 100 µL of BCF and vortex for 3 minutes. Allow the reaction to proceed, keeping the cap open for 1 minute to release any gas.[4]

    • Add 200 µL of cyclohexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.[4]

    • Transfer 100 µL of the upper cyclohexane layer to a glass insert for injection.[4]

  • GC-MS Conditions:

    • Column: A suitable capillary column for fatty acid analysis, such as a DB-FATWAX Ultra Inert column.[3]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at -70 eV.[4]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full-scan mode (m/z 30-600) for qualitative analysis.[4]

2. LC-MS/MS Analysis with Derivatization

This protocol is based on a method using 3-nitrophenylhydrazine (3-NPH) for derivatization.[6][9]

  • Sample Preparation:

    • To 50 µL of serum sample, add 100 µL of cold isopropanol containing an internal standard (e.g., 2-isobutoxyacetic acid) for protein precipitation.[6]

    • Centrifuge at 13,400 RPM for 5 minutes.[6]

    • Transfer 100 µL of the supernatant to a new vial.

    • Add 50 µL of 50 mM 3-NPH, 50 µL of 50 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and 50 µL of 7% pyridine in methanol.[6]

    • Incubate at 40°C for 20-30 minutes.[6][9]

    • Dilute the solution with 0.5% formic acid in water before injection.[6]

  • LC-MS/MS Conditions:

    • Column: A reverse-phase column, such as a Synergy Polar RP column (2.5 x 100 mm, 2.5 µm).[6]

    • Mobile Phase A: Water + 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Flow Rate: 400 µL/min.[6]

    • Gradient: An isocratic or gradient elution suitable for separating the derivatized acids.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this derivative.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Derivatization Add BCF & Vortex Add_IS->Derivatization Extraction Add Cyclohexane & Vortex Derivatization->Extraction Centrifuge Centrifuge Extraction->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into GC-MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: A generalized workflow for the GC-MS analysis of volatile fatty acids with derivatization.

Logical Relationships in Analytical Method Selection

cluster_considerations Primary Considerations cluster_methods Analytical Methods cluster_outcomes Performance Outcomes Matrix Sample Matrix Complexity GCMS GC-MS Matrix->GCMS Complex matrices may require extensive cleanup LCMS LC-MS/MS Matrix->LCMS More robust for complex biological fluids Spectro Spectrophotometry Matrix->Spectro Highly susceptible to interference Sensitivity Required Sensitivity Sensitivity->GCMS Excellent for volatile compounds (pg level) Sensitivity->LCMS Very high sensitivity (ng/mL to pg/mL) Sensitivity->Spectro Lower sensitivity (mg/L) Throughput Sample Throughput Throughput->LCMS Amenable to automation Throughput->Spectro Can be high throughput for simple assays HighSpec High Specificity GCMS->HighSpec HighSens High Sensitivity GCMS->HighSens LCMS->HighSpec LCMS->HighSens HighThru High Throughput Potential LCMS->HighThru LowCost Lower Cost & Simplicity Spectro->LowCost

Caption: Decision tree for selecting an analytical method based on experimental requirements.

References

Navigating the Enantioseparation of 2-isopropyl-3-methylbutanoic Acid: A Comparative Guide to Chiral Columns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comparative analysis of the efficacy of different chiral columns for the separation of 2-isopropyl-3-methylbutanoic acid, a chiral carboxylic acid of interest in various synthetic pathways.

While direct comparative studies on this compound are limited, this guide draws upon data from the successful separation of its close structural analog, (S)-2-azido-3-methylbutanoic acid, to provide valuable insights into column selection and method development. The principles and findings discussed herein offer a strong starting point for researchers tackling the chiral resolution of this and similar molecules.

Polysaccharide-Based Columns: A Strong Contender for Resolution

Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose and cellulose, are widely recognized for their broad enantioselectivity.[1][2] A key study on the separation of (S)-2-azido-3-methylbutanoic acid, a compound bearing a similar structural backbone to this compound, provides a direct comparison of several polysaccharide-based columns.

In this study, a range of commercially available chiral columns were screened, including various Chiralpak® and Chiralcel® columns. The results, summarized in the table below, demonstrate the superior performance of an amylose-based stationary phase under normal-phase conditions.

Comparative Performance of Chiral Columns
Chiral Stationary PhaseColumn TypeMobile PhaseResolution (Rs)Observations
Chiralpak® IA Amylose-basedn-hexane/ethanol/isopropyl alcohol/TFA (98:1.5:0.5:0.1)> 2.0 Excellent separation and peak shape.
Chiralpak® IBCellulose-basedNot specifiedPoor separationCo-elution or poor resolution observed.
Chiralpak® ICCellulose-basedNot specifiedPoor separationCo-elution or poor resolution observed.
Chiralpak® AD-HAmylose-basedNot specifiedPoor separationCo-elution or poor resolution observed.
Chiralcel® OD-HCellulose-basedNot specifiedPoor separationCo-elution or poor resolution observed.
Crownpak® CR (+)Crown ether-basedNot specifiedPoor separationCo-elution or poor resolution observed.
Chiral AGPα1-acid glycoprotein-basedNot specifiedPoor separationCo-elution or poor resolution observed.
Chirobiotic™ TTeicoplanin-basedNot specifiedPoor separationCo-elution or poor resolution observed.

Data adapted from a study on the chiral separation of (S)-2-azido-3-methylbutanoic acid.

The data clearly indicates that Chiralpak® IA , an amylose-based CSP, provided the most effective separation for the target analyte's analog, achieving a resolution well above the baseline value of 1.5. This suggests that amylose-based columns should be a primary consideration for the chiral separation of this compound.

Experimental Protocol for Polysaccharide-Based Column

The following detailed methodology, adapted from the successful separation of (S)-2-azido-3-methylbutanoic acid on a Chiralpak® IA column, serves as a robust starting point for method development.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA (amylose-based), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-hexane / ethanol / isopropyl alcohol / trifluoroacetic acid (TFA) (98:1.5:0.5:0.1, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: Ambient

This normal-phase method demonstrates the importance of a carefully optimized mobile phase, where the small amounts of alcohol modifiers and an acidic additive play a crucial role in achieving enantioselectivity.

Cyclodextrin-Based Columns: An Alternative Avenue for Screening

While the available data strongly supports the use of polysaccharide-based columns, cyclodextrin-based CSPs represent a valuable alternative for chiral method development. These columns, such as the Astec CYCLOBOND™ series, operate on the principle of inclusion complexation, where the analyte forms a temporary diastereomeric complex within the chiral cavity of the cyclodextrin.

Logical Workflow for Chiral Column Screening

The following diagram illustrates a logical workflow for the systematic screening and optimization of chiral columns for the separation of a new chiral molecule like this compound.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Implementation Analyte Characterization Analyte Characterization Column Selection Column Selection Analyte Characterization->Column Selection Solubility & pKa Mobile Phase Screening Mobile Phase Screening Column Selection->Mobile Phase Screening Polysaccharide & Cyclodextrin Parameter Fine-Tuning Parameter Fine-Tuning Mobile Phase Screening->Parameter Fine-Tuning Initial Hits Robustness Testing Robustness Testing Parameter Fine-Tuning->Robustness Testing Optimized Conditions Method Validation Method Validation Robustness Testing->Method Validation Robust Method Routine Analysis Routine Analysis Method Validation->Routine Analysis Validated Method

Caption: A stepwise workflow for chiral method development.

Conclusion

For the enantiomeric separation of this compound, the existing evidence strongly points towards polysaccharide-based chiral stationary phases, with amylose-based columns like Chiralpak® IA showing particular promise. The detailed experimental protocol provided serves as an excellent starting point for method development. However, a comprehensive screening strategy should not overlook the potential of other CSPs, such as cyclodextrin-based columns, which can offer complementary and sometimes superior selectivity. By employing a systematic screening approach, researchers can efficiently identify the optimal chiral column and conditions for the successful resolution of this compound and other challenging chiral molecules.

References

Navigating Metabolic Pathways: A Comparative Guide to 2-isopropyl-3-methylbutanoic Acid and Alternative Biomarkers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic research is continuously evolving, with a pressing need for sensitive and specific biomarkers to diagnose, monitor, and understand complex metabolic diseases. Among the myriad of candidates, metabolites of branched-chain amino acids (BCAAs) have garnered significant attention. This guide provides a comprehensive validation comparison of 2-isopropyl-3-methylbutanoic acid as a potential biomarker in metabolic studies, juxtaposed with established and emerging alternatives. While direct quantitative validation data for this compound is limited in currently available literature, this guide will delve into the validation of closely related metabolites within the BCAA pathway and other relevant biomarker classes, supported by experimental data and detailed protocols.

The Role of this compound in Metabolism

This compound is a metabolite derived from the catabolism of branched-chain amino acids, particularly leucine. Elevated levels of BCAAs and their metabolites have been associated with various metabolic disorders, including insulin resistance, type 2 diabetes, and nonalcoholic fatty liver disease. The accumulation of these metabolites may reflect dysregulation in key metabolic pathways, making them promising candidates for biomarker discovery.

Comparative Analysis of Biomarker Performance

To provide a clear comparison, the following table summarizes the quantitative performance of alternative biomarkers for metabolic diseases. Due to the lack of specific validation data for this compound, we present data for a closely related BCAA metabolite, 3-methyl-2-oxovalerate, and another class of biomarkers, acylcarnitines.

Biomarker PanelDisease/ConditionSample TypeKey Performance Metric(s)Reference Study Finding
BCAA Metabolites
3-methyl-2-oxovalerateImpaired Fasting Glucose (IFG)PlasmaOdds Ratio (OR): 1.65 (95% CI: 1.39–1.95)Was the strongest predictive biomarker for IFG after glucose.[1][2]
UrineOR: 1.87 (95% CI: 1.27–2.75)Demonstrated that urine is also a viable sample type for monitoring this biomarker.[1][2]
Acylcarnitines
Butyrylcarnitine & Hydantoin-5-propionic acidHepatocellular Carcinoma (HCC) vs. Cirrhosis (CIR)UrineArea Under the Curve (AUC): 0.786 and 0.773, respectivelyA combination of these biomarkers could differentiate between HCC and CIR.
Omega-3 PUFAs
α-linolenic acid (ALA)Type 2 Diabetes (T2D)BloodRelative Risk (RR): 0.89 (95% CI: 0.82-0.96)Higher levels of ALA were associated with a lower risk of developing T2D.[3]
Eicosapentaenoic acid (EPA)Type 2 Diabetes (T2D)BloodRR: 0.85 (95% CI: 0.72-0.99)Higher concentrations of EPA were linked to a reduced risk of T2D.[3]
Docosapentaenoic acid (DPA)Type 2 Diabetes (T2D)BloodRR: 0.84 (95% CI: 0.73-0.96)Elevated DPA levels were associated with a lower incidence of T2D.[3]

Experimental Protocols

Accurate and reproducible quantification of these low-molecular-weight metabolites is crucial for their validation as biomarkers. Below are detailed methodologies for the analysis of BCAA metabolites and other short-chain fatty acids in biological samples.

Quantification of BCAA Metabolites and Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for the simultaneous determination of short-chain fatty acids and branched-chain amino acids.

Sample Preparation (Plasma/Urine):

  • To 300 µL of plasma or urine in a 10 mL glass centrifuge tube, add 500 µL of 0.005 M aqueous NaOH containing an appropriate internal standard (e.g., caproic acid-d3 at 5 µg/mL).

  • Add 500 µL of a propanol/pyridine mixture (3:2, v/v) and briefly vortex.

  • Add 100 µL of propyl chloroformate (PCF) to initiate derivatization and vortex. The reaction proceeds under ultrasonication for 1 minute.

  • Extract the derivatives by adding 300 µL of hexane, vortexing for 1 minute, and centrifuging at 2,000 x g for 5 minutes.

  • Transfer the hexane layer to a GC-MS vial for analysis.

GC-MS Analysis:

  • Injection: 1 µL of the derivatized sample is injected in split mode (10:1 ratio).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: to 70°C at 10°C/min.

    • Ramp 2: to 85°C at 3°C/min.

    • Ramp 3: to 110°C at 5°C/min.

    • Ramp 4: to 290°C at 30°C/min, hold for 8 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Temperatures: Inlet at 260°C, transfer line at 290°C, and ion source at 230°C.

  • Detection: Mass spectrometer operating in electron impact (EI) ionization mode.

Quantification of Short-Chain Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol utilizes a derivatization-based approach for enhanced sensitivity and chromatographic separation.

Sample Preparation (Plasma/Urine):

  • Sample derivatization is performed using 3-nitrophenylhydrazine (3-NPH) or O-benzylhydroxylamine (O-BHA) with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to improve ionization efficiency and chromatographic retention.

  • The reaction is typically carried out in an aqueous-organic medium.

  • After derivatization, a liquid-liquid extraction or solid-phase extraction may be employed to clean up the sample and concentrate the analytes.

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase chromatography is commonly used with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

  • Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity.[4]

Visualizing the Metabolic Context

Understanding the biochemical pathways in which these biomarkers are involved is essential for their interpretation. The following diagrams, generated using the DOT language, illustrate the BCAA metabolic pathway and a general experimental workflow.

BCAA_Metabolism cluster_BCAAs Branched-Chain Amino Acids (BCAAs) cluster_Metabolites Metabolites cluster_Pathways Downstream Pathways Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT mTOR_Signaling mTOR Signaling Leucine->mTOR_Signaling Isoleucine Isoleucine Alternative_Biomarker 3-methyl-2-oxovalerate Isoleucine->Alternative_Biomarker BCAT Valine Valine Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Target_Metabolite This compound Isovaleryl_CoA->Target_Metabolite TCA_Cycle TCA Cycle Isovaleryl_CoA->TCA_Cycle

Caption: Branched-Chain Amino Acid (BCAA) catabolism pathway.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Urine, etc.) Sample_Preparation Sample Preparation (Derivatization, Extraction) Sample_Collection->Sample_Preparation Analytical_Platform Analytical Platform (GC-MS or LC-MS/MS) Sample_Preparation->Analytical_Platform Data_Acquisition Data Acquisition Analytical_Platform->Data_Acquisition Data_Processing Data Processing (Peak Picking, Normalization) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (Biomarker Validation) Data_Processing->Statistical_Analysis

Caption: General workflow for metabolomic biomarker validation.

Conclusion

In contrast, other biomarker classes such as acylcarnitines and omega-3 polyunsaturated fatty acids are more established, with quantitative data supporting their association with various metabolic conditions.[3] Researchers and drug development professionals should consider a multi-biomarker panel approach, potentially including a combination of BCAA metabolites and other validated markers, to achieve a more comprehensive understanding of the metabolic state.

The provided experimental protocols offer robust starting points for the accurate quantification of these and other related metabolites, paving the way for future validation studies that may yet establish a definitive role for this compound in the clinical setting.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Isopropyl-3-methylbutanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Professionals

The proper disposal of 2-Isopropyl-3-methylbutanoic acid, a carboxylic acid, is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly. Adherence to these procedures is critical for minimizing risks and fostering a culture of safety.

Crucial Note: A specific Safety Data Sheet (SDS) for this compound (CAS No. 32118-53-9) was not available through public searches. The following procedures are based on general best practices for the disposal of corrosive and irritant organic acids. It is imperative to obtain the official SDS from your chemical supplier for specific handling and disposal instructions.

I. Immediate Safety Protocols and Spill Management

In the event of a spill or accidental release, immediate and decisive action is required to contain the situation and prevent exposure.

A. Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.

Protective EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[1][2][3][4]Protects against splashes and vapors that can cause severe eye irritation or damage.
Hand Protection Nitrile or neoprene gloves.[1][2][3]Provides a chemical-resistant barrier to prevent skin contact and potential burns.
Body Protection Acid-resistant lab coat or apron.[1][4]Protects against contamination of personal clothing and skin.
Footwear Closed-toe shoes.[4]Prevents exposure from spills that may reach the floor.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge may be necessary.[1]Minimizes the inhalation of potentially irritating or harmful vapors.

B. Spill Cleanup Procedure:

For small spills, trained laboratory personnel equipped with the proper PPE can follow these steps. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation to disperse any vapors.[5]

  • Contain the Spill: Use a chemical absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.[5][6]

  • Neutralize (with caution): For acidic compounds, a neutralizing agent like sodium bicarbonate or soda ash can be carefully applied.[5][7] Perform this step with caution as the reaction can generate heat and gas. Test the pH of the mixture to ensure it is between 6 and 8 before proceeding.[6][8]

  • Absorb and Collect: Once neutralized, absorb the spill with an inert material.[5]

  • Package for Disposal: Scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[8]

  • Decontaminate: Clean the spill area with soap and water.[5][8]

  • Dispose of Waste: The sealed container must be disposed of as hazardous waste through your institution's EHS program.[9]

II. Standard Operating Procedure for Disposal

The routine disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain.[9][10]

A. Waste Collection and Storage:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with acidic organic compounds.[11] Avoid using metal containers.[12]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").[11]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly bases and oxidizing agents.[9][13]

  • Container Integrity: Keep the waste container securely closed except when adding waste.[11] Ensure the container is in good condition and not leaking.[11]

B. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste container through your institution's environmental health and safety department.

  • Professional Disposal: The waste will be transported to a licensed facility for proper disposal, which will likely involve incineration or other approved chemical treatment methods.[10][14]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

start Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Corrosive, Irritant, etc.) sds->identify_hazards ppe Select Appropriate PPE identify_hazards->ppe waste_container Use Labeled, Compatible Hazardous Waste Container identify_hazards->waste_container segregate Segregate from Incompatible Materials waste_container->segregate ehs_pickup Arrange for EHS Pickup segregate->ehs_pickup end Proper Disposal by Licensed Facility ehs_pickup->end

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and the chemical's SDS.

References

Safeguarding Your Research: Personal Protective Equipment for Handling 2-Isopropyl-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Isopropyl-3-methylbutanoic acid, a key intermediate in pharmaceutical synthesis.[1] Adherence to these protocols is critical to minimize exposure and ensure safe operational conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause severe skin burns and eye damage.[2] It is also harmful to aquatic life.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent contact and ensure personal safety. The recommended PPE includes, but is not limited to, protective gloves, safety glasses with side-shields or goggles, and in certain situations, respiratory protection.[2][3]

Quantitative Safety Data
ParameterValue/RecommendationSource
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H402: Harmful to aquatic life.[2]
Signal Word Danger[2]
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[3] In cases of heavy chemical use, splash goggles should be used.[4] For operations where the entire face needs protection, a face shield in combination with goggles is recommended.[4][5][3][4][5]
Skin Protection Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[3]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step guidance outlines the operational and disposal procedures.

Pre-Handling Preparations
  • Hazard Assessment : Before beginning any work, conduct a thorough hazard assessment of the specific operations to be performed to determine the necessary PPE.[4]

  • Ventilation : Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[2][3]

  • PPE Inspection : Inspect all PPE for integrity before use. Ensure gloves are free from tears or punctures and that eye protection is clean and fits properly.[3]

  • Emergency Equipment : Confirm that safety showers and eyewash stations are readily accessible and in good working order.[6]

Step-by-Step Handling Protocol
  • Donning PPE :

    • Put on a lab coat or protective clothing.

    • Don safety glasses with side-shields or chemical splash goggles.[3]

    • Wash and dry hands thoroughly.

    • Wear appropriate protective gloves.[3]

  • Chemical Handling :

    • Handle the substance in a designated area, preferably within a fume hood, to avoid inhalation of vapors, mist, or gas.[3]

    • Avoid all contact with skin and eyes.[7]

    • Do not eat, drink, or smoke when using this product.[8][9]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[3][8]

    • Properly doff and dispose of contaminated gloves.[3]

    • Clean the work area and any equipment used.

Disposal Plan
  • Contaminated Gloves : Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] Place them in a designated, sealed container for hazardous waste.

  • Chemical Waste : Dispose of contents and container to an approved waste disposal plant.[2][9] Do not let the product enter drains.[2][3]

  • Contaminated Clothing : Take off immediately all contaminated clothing and wash it before reuse.[2]

Experimental Workflow Visualization

To ensure a clear understanding of the safety protocols, the following diagram illustrates the logical workflow for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Conduct Hazard Assessment B Ensure Adequate Ventilation (Fume Hood) A->B C Inspect Personal Protective Equipment (PPE) B->C D Verify Emergency Equipment (Eyewash, Safety Shower) C->D E Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) D->E Proceed to Handling F Handle Chemical in Designated Area E->F G Avoid Skin and Eye Contact F->G H No Eating, Drinking, or Smoking G->H I Properly Doff and Dispose of Gloves H->I Complete Handling J Wash Hands Thoroughly I->J K Decontaminate Work Area and Equipment J->K L Dispose of Chemical Waste Properly K->L

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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2-Isopropyl-3-methylbutanoic acid
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2-Isopropyl-3-methylbutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.